molecular formula C11H8ClNO3 B1591361 Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate CAS No. 1065074-57-8

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Cat. No.: B1591361
CAS No.: 1065074-57-8
M. Wt: 237.64 g/mol
InChI Key: XFZKOZSDFPFCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 8-chloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZKOZSDFPFCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586595
Record name Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-57-8
Record name Methyl 8-chloro-4-hydroxy-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown

Molecular Overview and Structural Significance

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate (CAS Number: 1065074-57-8) is a heterocyclic compound featuring a quinoline core.[1] The quinoline scaffold is a prominent feature in a multitude of biologically active compounds, and its derivatives have garnered significant attention in medicinal chemistry. The subject of this guide possesses several key structural features that are anticipated to influence its physical and chemical behavior:

  • Aromatic System: The fused bicyclic system of the quinoline ring imparts significant aromatic character, suggesting a planar structure and a propensity for π-π stacking interactions.

  • Substituents: The molecule is adorned with three key substituents:

    • A chloro group at the 8-position, which is expected to influence the molecule's lipophilicity and electronic properties.

    • A hydroxyl group at the 4-position, capable of acting as both a hydrogen bond donor and acceptor. This group also introduces the possibility of keto-enol tautomerism, a common feature in 4-hydroxyquinolines.

    • A methyl carboxylate group at the 2-position, which provides a site for hydrogen bond acceptance and potential ester hydrolysis.

The interplay of these functional groups dictates the compound's polarity, solubility, and crystal packing, all of which are critical parameters in drug design and development.

Tabulated Physical Properties: An Estimation Based on Structural Analogs

In the absence of direct experimental data for this compound, the following table presents estimated physical properties. These estimations are derived from the known properties of structurally related 4-hydroxyquinoline derivatives and general principles of physical organic chemistry. It is imperative that these values are treated as provisional and are experimentally verified.

Physical PropertyEstimated Value / ObservationRationale for Estimation
Molecular Formula C₁₁H₈ClNO₃Based on chemical structure.
Molecular Weight 237.64 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for similar organic compounds.
Melting Point 180 - 220 °CBased on melting points of similar substituted quinolones.
Boiling Point > 300 °C (with decomposition)High melting point suggests a high boiling point, likely with decomposition due to the presence of multiple functional groups.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol).The presence of a hydrogen-bonding hydroxyl group and a polar ester suggests some aqueous solubility, while the chlorinated aromatic core predicts solubility in organic solvents.

Experimental Determination of Physical Properties: A Methodological Guide

The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Experience: The melting point is a fundamental indicator of purity. A sharp melting point over a narrow range is indicative of a highly pure compound. DSC is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion.

Trustworthiness: The protocol includes instrument calibration with a certified standard to ensure the accuracy of the obtained data.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C). This ensures the temperature and heat flow measurements are accurate.

  • Sample Preparation: Accurately weigh 2-5 mg of dry this compound into an aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature should also be reported.

Mandatory Visualization:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis A Weigh 2-5 mg of sample B Place in Al pan A->B C Crimp lid B->C D Place sample & reference in DSC C->D E Heat at 10 °C/min under N₂ D->E F Record heat flow vs. temp E->F G Determine onset of melting peak F->G H Report melting point G->H

DSC Workflow for Melting Point Determination
Solubility Assessment

Expertise & Experience: Understanding a compound's solubility profile is critical for its formulation and delivery in drug development. A systematic approach using a range of solvents provides a comprehensive picture.

Trustworthiness: This protocol employs a visual assessment method, which is a reliable and widely accepted preliminary screening technique. For quantitative analysis, techniques like HPLC would be subsequently employed.

Experimental Protocol:

  • Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: Add approximately 10 mg of this compound to a series of labeled glass vials.

  • Solvent Addition: To each vial, add the selected solvent in 0.1 mL increments.

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

  • Classification:

    • Soluble: Complete dissolution in < 1 mL of solvent.

    • Slightly Soluble: Complete dissolution in 1-5 mL of solvent.

    • Sparingly Soluble: Requires > 5 mL of solvent for complete dissolution or does not fully dissolve.

    • Insoluble: No visible dissolution.

  • Temperature Effect: For solvents where the compound is sparingly soluble or insoluble at room temperature, gently warm the vial and observe any changes in solubility.

Mandatory Visualization:

Solubility_Workflow A Add 10 mg of sample to vials B Add solvent in 0.1 mL increments A->B C Vortex for 30s B->C D Visually inspect for dissolution C->D E Classify solubility D->E F Test effect of heating (if needed) E->F

Workflow for Solubility Assessment
Spectroscopic Characterization

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the chemical structure of an organic molecule. ¹H and ¹³C NMR provide information about the number and types of hydrogen and carbon atoms, respectively, and their connectivity.

Trustworthiness: The use of a deuterated solvent and an internal standard (TMS) ensures accurate and reproducible chemical shift measurements.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum.

    • Analyze the chemical shifts to identify the different carbon environments (e.g., aromatic, carbonyl, methyl).

Mandatory Visualization:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Dissolve sample in deuterated solvent B Add TMS A->B C Transfer to NMR tube B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum C->E F Analyze chemical shifts D->F G Analyze coupling patterns (¹H) D->G H Integrate signals (¹H) D->H E->F I Assign structure F->I G->I H->I

NMR Spectroscopy Workflow

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as the quinoline ring.

Trustworthiness: The use of a matched pair of cuvettes and a solvent blank ensures that the recorded absorbance is solely due to the analyte.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically an absorbance between 0.2 and 0.8).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

  • Spectral Acquisition:

    • Scan the sample from approximately 200 to 400 nm.

    • Record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Mandatory Visualization:

UVVis_Workflow A Prepare stock solution of known concentration B Prepare serial dilutions A->B C Fill cuvettes with blank and sample B->C D Scan from 200-400 nm C->D E Record absorbance spectrum D->E F Identify λmax E->F G Calculate molar absorptivity (ε) F->G

UV-Vis Spectroscopy Workflow

Conclusion: A Call for Experimental Verification

This technical guide provides a comprehensive overview of the anticipated physical properties of this compound and a detailed framework for their experimental determination. While estimations based on structural analogs offer valuable preliminary insights, they are no substitute for empirical data. It is our hope that this guide will serve as a valuable resource for researchers, enabling them to characterize this compound with a high degree of scientific rigor and contribute to the collective body of chemical knowledge. The methodologies outlined herein are robust, reliable, and adhere to the highest standards of scientific integrity.

References

Sources

An In-depth Technical Guide to Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate (CAS 1065074-57-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate is a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential biological activities. Drawing on the known pharmacological profiles of structurally related quinoline derivatives, this guide aims to equip researchers with the foundational knowledge necessary to explore the therapeutic and research applications of this specific molecule.

Introduction: The Quinoline Scaffold and the Significance of Substitution

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a well-known metal ion chelator, and its derivatives have been extensively investigated for their antimicrobial, anticancer, and neuroprotective properties.

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Halogenation, particularly chlorination, can significantly modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. The presence of a chloro group at the 8-position, a hydroxyl group at the 4-position, and a methyl carboxylate at the 2-position of the quinoline core in this compound suggests a unique electronic and steric profile that may confer specific biological activities. This guide provides a detailed exploration of this compound for research and development purposes.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1065074-57-8
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
Appearance Predicted to be a solid
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.
Melting Point Not available
Boiling Point Not available

Synthesis of this compound

Proposed Synthetic Pathway: A Modified Gould-Jacobs Approach

The proposed synthesis starts with the commercially available 2-amino-3-chlorophenol, which possesses the required substitution pattern on the aniline ring. This is followed by condensation with a suitable three-carbon component, such as dimethyl acetylenedicarboxylate (DMAD), and subsequent thermal cyclization.

Synthetic Pathway A 2-Amino-3-chlorophenol C Intermediate Enamine A->C Condensation (Methanol, reflux) B Dimethyl acetylenedicarboxylate (DMAD) B->C D This compound C->D Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A)

Caption: Proposed synthesis of this compound via a modified Gould-Jacobs reaction.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a guideline based on established procedures for the Gould-Jacobs reaction and should be optimized for this specific transformation.

Step 1: Condensation to form the Intermediate Enamine

  • To a solution of 2-amino-3-chlorophenol (1.0 eq) in anhydrous methanol, add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate enamine. This intermediate may be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Add a high-boiling point solvent, such as Dowtherm A, to the crude intermediate enamine from the previous step.

  • Heat the mixture to a high temperature (typically 240-260 °C) for 1-2 hours.

  • Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation.

  • Collect the solid product by filtration and wash with hexane.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Potential Biological Activities and Therapeutic Applications

Specific biological data for this compound is not currently available in the public domain. However, based on the extensive research on its structural analogs, we can infer potential areas of pharmacological interest.

Antimicrobial Activity

8-Hydroxyquinoline and its halogenated derivatives are well-documented for their broad-spectrum antimicrobial properties.[4] The presence of the 8-hydroxy group allows for chelation of essential metal ions, which can disrupt microbial metabolic processes. The chloro substituent at the 8-position may enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Therefore, this compound is a promising candidate for screening against a panel of bacterial and fungal pathogens. Studies on other 4-hydroxy-2-quinolone analogs have shown significant antimicrobial activity.[5]

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents.[6] Derivatives of 8-hydroxyquinoline have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms of action include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. The specific substitution pattern of this compound may lead to novel interactions with cancer-related targets.

Potential_Biological_Activities cluster_0 This compound cluster_1 Potential Biological Activities A Core Structure B Antimicrobial A->B Metal Chelation, Membrane Permeability C Anticancer A->C Apoptosis Induction, Enzyme Inhibition D Other Potential Activities (e.g., Antiviral, Anti-inflammatory) A->D Broad Bioactivity of Quinoline Scaffold

Caption: Inferred biological activities of this compound based on its structural features.

Structural Characterization: Predicted Spectral Data

Experimental spectral data for this compound is not publicly available. The following are predicted spectral characteristics based on its chemical structure, which can aid in its identification and characterization.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm, showing characteristic coupling patterns for the substituted quinoline ring.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • Methyl Ester Protons: A sharp singlet around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal in the downfield region, typically around δ 160-170 ppm for the ester carbonyl.

  • Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm.

  • Methyl Carbon: A signal in the upfield region, around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=C and C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): An exact mass corresponding to the molecular formula C₁₁H₈ClNO₃.

  • Isotope Pattern: A characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the presence of the chlorine-37 isotope.

  • Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the methoxy group (-OCH₃) and the entire methyl carboxylate group (-COOCH₃).

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, a plausible synthetic strategy, and an outlook on its potential biological activities based on the well-established pharmacology of the 8-hydroxyquinoline scaffold.

Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive biological evaluation of this compound. Screening against a diverse panel of microbial strains and cancer cell lines would be a logical first step to uncover its therapeutic potential. Further studies into its mechanism of action, structure-activity relationships, and safety profile will be crucial for its development as a lead compound in drug discovery programs.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. (2025). BenchChem.
  • Gould-Jacobs Reaction. (n.d.). Merck Index.
  • Friedländer Synthesis. (n.d.). In Wikipedia.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Asiri, A. M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4488.
  • Tiyaboonchai, W., Limpeanchob, N., & Jaipakdee, N. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3048.
  • A Comparative Guide to the Synthesis of Quinoline-2-Carboxyl
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • Lisk, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. U.S.
  • Gould Jacobs Quinoline forming reaction. (n.d.). Biotage.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025).
  • comparing the efficacy of 2-Chloro-8-iodoquinoxaline derivatives as anticancer agents. (2025). BenchChem.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.
  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect.
  • MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. (2024).
  • ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES. (n.d.).
  • Method for synthesizing 8-hydroxyquinoline. (n.d.).
  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification
  • United States Patent. (n.d.).
  • 8-chloro-2-hydroxyquinoline-4-carboxylic acid (C10H6ClNO3). (n.d.). PubChem.
  • A SYNTHETIC METHOD FOR 6-CHLORO-4-HYDROXY-2-METHYL-2H-THIENO (2,3-e)-1,2-THIAZINE1, 1-DIOXIDE-3-CARBOXYLATE. (n.d.).
  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. (n.d.).
  • 8-Hydroxy-2-quinolinecarboxylic acid. (n.d.). Sigma-Aldrich.
  • 8-Hydroxyquinoline-2-carboxylic acid. (n.d.). Biosynth.
  • 2-Methyl-8-hydroxyquinoline. (n.d.). PubChem.

Sources

Spectroscopic data for Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Foreword: The Imperative of Spectroscopic Characterization

In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are known to possess a vast array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific compound of interest, this compound (CAS 1065074-57-8), represents a unique functionalization of this privileged structure.[3][4] The precise arrangement of its chloro, hydroxyl, and methyl carboxylate substituents dictates its physicochemical properties and, consequently, its potential applications.

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful downstream research. This guide provides a comprehensive, predictive analysis of the key spectroscopic data—NMR, MS, IR, and UV-Vis—for this compound. As direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to construct a reliable and predictive analytical framework. It is designed to serve as a robust reference for researchers, enabling them to validate their synthetic products and interpret their experimental findings with confidence.

Molecular Architecture and Analytical Strategy

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups—the quinoline core, hydroxyl, chloro, and methyl ester moieties—each provide a unique spectroscopic signature.

Caption: Structure of this compound.

Our analytical workflow is designed as a self-validating system. Mass Spectrometry will confirm the molecular weight and elemental composition (specifically the presence of chlorine). IR and UV-Vis spectroscopy will confirm the presence of key functional groups and the conjugated system, respectively. Finally, 1D and 2D NMR spectroscopy will provide the definitive atomic-level connectivity, confirming the precise isomeric structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. The choice of solvent is critical; for this molecule, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is recommended. Its ability to form hydrogen bonds allows for the observation of the labile hydroxyl proton, which might otherwise exchange too rapidly in solvents like chloroform.[5][6][7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer. Ensure sufficient scans for ¹³C and 2D experiments to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum will reveal the number of unique protons and their neighboring environments. The chemical shifts are influenced by the electronic effects of the substituents.

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Justification
OH (C4) ~11.0 - 12.0Broad SingletN/AThe acidic hydroxyl proton signal is typically broad and downfield in DMSO-d₆ due to hydrogen bonding. Its position is concentration-dependent.
H-5 ~8.0 - 8.2DoubletJ ≈ 8.0This proton is deshielded by the quinoline nitrogen and influenced by the adjacent C4-OH group.
H-7 ~7.8 - 8.0DoubletJ ≈ 8.0Deshielded due to its position on the aromatic ring, adjacent to the electron-withdrawing chlorine atom.
H-6 ~7.5 - 7.7TripletJ ≈ 8.0Appears as a triplet due to coupling with both H-5 and H-7. Its chemical shift is intermediate between the two.
H-3 ~7.2 - 7.4SingletN/AThis proton is on the pyridine ring, adjacent to the ester and lacking adjacent proton neighbors, resulting in a singlet.
OCH₃ ~3.9 - 4.0SingletN/AA characteristic sharp singlet for a methyl ester group.[8]
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The carbon spectrum provides information on all unique carbon atoms in the molecule.

Assignment Predicted δ (ppm) Justification
C=O (Ester) ~165.0Typical chemical shift for an ester carbonyl carbon.[9]
C-4 ~170.0 - 175.0The carbon bearing the hydroxyl group is significantly deshielded. In the tautomeric 4-quinolone form, this would be a carbonyl.
C-2 ~148.0 - 152.0Deshielded due to attachment to the electronegative nitrogen and the ester group.
C-8a, C-4a ~138.0 - 142.0Quaternary carbons at the ring junction.
C-8 ~128.0 - 132.0The carbon atom directly bonded to chlorine shows a characteristic shift.
C-5, C-7 ~125.0 - 129.0Aromatic methine carbons.
C-6 ~122.0 - 125.0Aromatic methine carbon.
C-3 ~105.0 - 110.0Shielded aromatic methine carbon.
OCH₃ ~52.0 - 54.0Characteristic chemical shift for a methyl ester carbon.
2D NMR: The Connectivity Matrix

While 1D NMR provides the pieces, 2D NMR (COSY, HSQC, HMBC) assembles the puzzle. These experiments are crucial for a self-validating assignment.

NMR_Workflow H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure Confirms H-5,6,7 sequence HSQC->Structure Links protons to their carbons HMBC->Structure Key validation: OCH₃ (¹H) to C=O (¹³C) OCH₃ (¹H) to C-2 (¹³C)

Caption: Workflow for definitive structure validation using 2D NMR.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the exact molecular weight and crucial fragmentation data that corroborates the proposed structure. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that will likely keep the molecule intact.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-MS system, or inject onto a liquid chromatography (LC) system coupled to the mass spectrometer.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

Predicted Mass Spectrum
  • Molecular Formula: C₁₁H₈ClNO₃

  • Monoisotopic Mass: 237.0193 Da

  • Key Validation Signature: The most critical feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the spectrum will show two major peaks for any chlorine-containing fragment, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. This is an unambiguous confirmation of the presence of a single chlorine atom.

Predicted Ion (m/z) Isotopic Pattern (m/z) Identity Notes
238.0266240.0237[M+H]⁺Protonated molecular ion. The 3:1 isotopic pattern is expected.
236.0120238.0091[M-H]⁻Deprotonated molecular ion, likely from the acidic hydroxyl group.
206.0347208.0318[M+H - CH₃OH]⁺Loss of methanol, a common fragmentation for methyl esters.
178.0034180.0005[M+H - COOCH₃]⁺Loss of the carbomethoxy group.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Functional Group Justification
3300 - 3500 (broad)O-H stretchHydroxylA broad peak is characteristic of a hydrogen-bonded -OH group.[8]
~1720 (strong)C=O stretchEsterA strong, sharp absorption typical for an α,β-unsaturated ester carbonyl.[6]
1500 - 1620C=C / C=N stretchAromatic QuinolineMultiple sharp bands are expected for the aromatic ring system.[6][8]
1200 - 1300C-O stretchEsterCharacteristic stretching of the ester C-O bond.[8]
700 - 800C-Cl stretchAryl HalideA moderate to strong band in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a precisely known concentration.

  • Data Acquisition: Record the absorbance spectrum from approximately 200 to 500 nm using a dual-beam spectrophotometer.

Predicted UV-Vis Absorption

Based on data for similar 4-hydroxy and 8-hydroxyquinoline structures, the compound is expected to exhibit strong absorption bands.[8][10][11]

  • λ_max 1: ~270-290 nm

  • λ_max 2: ~330-350 nm

These absorptions correspond to π→π* transitions within the extended conjugated system of the quinoline chromophore. The exact positions (λ_max) can be sensitive to solvent polarity, a phenomenon known as solvatochromism.[11][12]

Conclusion

This guide provides a detailed, predictive spectroscopic profile of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, 2D NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy, we have constructed a comprehensive analytical framework. The causality behind each prediction is explained by referencing data from structurally related molecules and fundamental spectroscopic principles. The emphasis on cross-validation between techniques—such as the chlorine isotopic pattern in MS confirming the C-Cl bond suggested by IR and NMR—ensures a high degree of confidence. Researchers synthesizing or utilizing this compound can use this guide as a benchmark for verifying the structural integrity and purity of their materials, forming a solid foundation for further investigation.

References

  • The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. Available from: [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

  • ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • PubChem. Methyl 8-Hydroxyquinoline-2-Carboxylate. Available from: [Link]

  • ACS Publications. A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline‐Derived Mannich Bases Targeting Multidrug. Available from: [Link]

  • University of Canterbury Research Repository. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Available from: [Link]

  • ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available from: [Link]

  • MDPI. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Available from: [Link]

  • National Institute of Standards and Technology. 8-Hydroxyquinoline - Mass spectrum (electron ionization). Available from: [Link]

  • National Institute of Standards and Technology. 8-Hydroxyquinoline - IR Spectrum. Available from: [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]

  • PubMed Central (PMC). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]

  • LookChem. 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER 21638-90-4 wiki. Available from: [Link]

  • ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • PubMed Central (PMC). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Available from: [Link]

Sources

The Multifaceted Biological Activities of 8-Hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Hydroxyquinoline (8-HQ), a heterocyclic organic compound, and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry. First synthesized in the late 19th century, this molecule's potent and varied biological activities stem from its remarkable ability to act as a bidentate chelating agent for a wide array of metal ions. This property is central to its therapeutic potential, which spans antimicrobial, anticancer, and neuroprotective applications. This in-depth technical guide provides a comprehensive overview of the mechanisms of action, structure-activity relationships (SAR), and key biological functions of 8-hydroxyquinoline derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, summaries of quantitative data, and visual diagrams to elucidate the foundational science and therapeutic applications of this versatile class of compounds.

The Core Mechanism: Metal Ion Chelation

The vast majority of 8-hydroxyquinoline's biological effects can be attributed to its structure as a monoprotic bidentate chelating agent. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group at the 8-position form a stable five-membered ring complex with various divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1][2] This chelation has two primary consequences that underpin its biological activity:

  • Deprivation of Essential Metals: By binding to essential metal ions, 8-HQ derivatives can sequester these metals from the microenvironment, effectively starving pathogens or cancer cells of the cofactors required for critical enzymatic processes.[3]

  • Formation of Bioactive Complexes: The metal-8-HQ complex itself can be the active cytotoxic agent. These complexes often exhibit altered lipophilicity, allowing them to more readily cross cell membranes and exert their effects intracellularly.[2]

Anticancer Activity: A Multi-pronged Attack

The anticancer properties of 8-HQ derivatives are multifaceted and are a major focus of current research. The primary mechanisms are intricately linked to their interactions with metal ions, particularly iron and copper.

Induction of Apoptosis and Cell Cycle Arrest

Several 8-HQ derivatives have been shown to induce caspase-dependent apoptosis and cause cell cycle arrest in various cancer cell lines.[4] The signaling pathways involved are diverse and can include:

  • Mitochondrial (Intrinsic) Pathway: Some derivatives can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.

  • Death Receptor (Extrinsic) Pathway: Certain 8-HQ complexes, such as tris(8-hydroxyquinoline)iron (Feq₃), have been shown to activate the death receptor signaling pathway, leading to the activation of caspase-8 and subsequent executioner caspases.[5]

  • PI3K/Akt/mTOR Pathway Inhibition: Quinoline derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation, ultimately leading to cell cycle arrest and apoptosis in cell lines like MCF-7.[6]

  • ERK/JNK Pathway Activation: A novel 8-HQ derivative, HQ-11, was found to induce both apoptosis and another form of cell death called paraptosis in breast cancer cells through the activation of the ERK and JNK signaling pathways.[7]

HQ_Derivative 8-HQ Derivative PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway HQ_Derivative->PI3K_Akt_mTOR Inhibition ERK_JNK ERK/JNK Pathway HQ_Derivative->ERK_JNK Activation Death_Receptor Death Receptor Pathway HQ_Derivative->Death_Receptor Activation Mitochondria Mitochondrial Dysfunction HQ_Derivative->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt_mTOR->Cell_Cycle_Arrest Apoptosis Apoptosis ERK_JNK->Apoptosis Death_Receptor->Apoptosis Mitochondria->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Simplified signaling pathways of 8-HQ-induced anticancer activity.

The Copper Ionophore Mechanism and Oxidative Stress

A key mechanism of action for many 8-HQ derivatives is their ability to act as copper ionophores.[8] These lipophilic molecules can bind to extracellular copper, transport it across the cell membrane, and release it inside the cancer cell. This leads to a significant increase in the intracellular concentration of labile copper. This excess copper can then participate in Fenton-like reactions, generating highly cytotoxic reactive oxygen species (ROS), which cause extensive damage to DNA, lipids, and proteins, ultimately leading to cell death.[3][9] This form of cell death, often characterized by extensive cytoplasmic vacuolization, is sometimes referred to as paraptosis.[3]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HQ 8-HQ Derivative HQ_Cu_Complex 8-HQ-Cu²⁺ Complex HQ->HQ_Cu_Complex Cu_ext Cu²⁺ Cu_ext->HQ_Cu_Complex Cu_int Cu²⁺ ROS ROS (Reactive Oxygen Species) Cu_int->ROS Catalysis Cell_Death Cell Death (Apoptosis/Paraptosis) ROS->Cell_Death Damage Cell_Membrane Cell Membrane HQ_Cu_Complex->Cell_Membrane:f1 Transport Cell_Membrane:f1->Cu_int Release

Figure 2: Mechanism of 8-HQ derivatives as copper ionophores.

Inhibition of Metalloenzymes

Many enzymes crucial for cancer cell proliferation and metastasis are metalloenzymes. 8-HQ derivatives can inhibit these enzymes by chelating the metal cofactor in their active site.[1] Key targets include:

  • Ribonucleotide Reductase (RNR): This iron-containing enzyme is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the dNTP pool, leading to cell cycle arrest and apoptosis.[1][10]

  • Matrix Metalloproteinases (MMPs): These zinc-dependent enzymes are involved in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. Several 8-HQ derivatives have been shown to be potent inhibitors of MMP-2 and MMP-9.[11]

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer potency of 8-HQ derivatives can be significantly modulated by substitutions on the quinoline ring:

  • Position 5: Substitution with electron-withdrawing groups, such as halogens (e.g., chlorine), generally enhances anticancer activity.[1] Conversely, bulky groups like sulfonic acid can decrease cytotoxicity, likely due to reduced cell permeability.[1]

  • Position 7: The introduction of Mannich bases at this position has been a successful strategy for developing potent anticancer agents. The nature of the amine in the Mannich base can influence lipophilicity and metal-chelating properties, thereby affecting biological activity.[1]

  • Position 2: Modifications at this position can also impact activity. For instance, 8-hydroxy-2-quinolinecarbaldehyde has demonstrated significant in vitro and in vivo antitumor effects.[10]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several 8-hydroxyquinoline derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline (8-HQ)HCT 116 (Colon)9.33 ± 0.22[4]
5,7-Dichloro-8-hydroxy-2-methylquinolineA549 (Lung)Potent activity[11]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25 ± 0.034[10]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)VariousVaries[1]
Platinum(II)-8-hydroxyquinoline complexLu-1 (Lung)0.8[12]
Platinum(II)-8-hydroxyquinoline complexHep-G2 (Liver)0.4[12]
Cisplatin (Reference Drug)Lu-1 (Lung)~43[12]
Cisplatin (Reference Drug)Hep-G2 (Liver)~13.2[12]

Antimicrobial Activity: A Time-Tested Application

The antibacterial and antifungal activities of 8-hydroxyquinoline and its derivatives have been known for over a century.[6] The primary mechanism involves the chelation of essential trace metals like iron and copper, which disrupts microbial enzyme systems and inhibits growth.[6]

Mechanism of Action

The antimicrobial action of 8-HQ is largely attributed to its ability to form lipophilic metal complexes. The parent 8-HQ molecule is thought to penetrate the microbial cell and then chelate intracellular metal ions, leading to the inhibition of metalloenzymes essential for microbial survival. Alternatively, a pre-formed 1:1 or 2:1 8-HQ:metal complex can be the active agent that enters the cell and exerts its toxic effects.[13] The activity of 8-HQ against Mycobacterium tuberculosis has been shown to be significantly potentiated by copper, consistent with an ionophore mechanism that leads to copper-mediated toxicity.[14][15]

Spectrum of Activity

8-HQ derivatives exhibit a broad spectrum of activity against various pathogens:

  • Bacteria: They are effective against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as mycobacteria (Mycobacterium tuberculosis).[3][16]

  • Fungi: Potent activity has been demonstrated against clinically relevant fungi such as Candida auris and Cryptococcus neoformans.[17]

Structure-Activity Relationship (SAR) in Antimicrobial Activity
  • Halogenation: The introduction of halogens at positions 5 and 7 (e.g., clioquinol, 5,7-dichloro-8-hydroxyquinoline) generally increases antimicrobial potency.[8]

  • Metal Complexes: While the free ligand is active, in some cases, forming complexes with transition metals can modulate the antimicrobial activity, although sometimes the free ligand is more potent than the corresponding metal complex.[3]

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for 8-hydroxyquinoline and its derivatives against selected pathogenic microorganisms.

Compound/DerivativeMicroorganismMIC (µM)Reference
8-Hydroxyquinoline (8-HQ)Staphylococcus aureus27.58[3]
8-Hydroxyquinoline (8-HQ)Escherichia coli220.61[3]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1[16]
5,7-Dichloro-8-hydroxy-2-methylquinolineMRSA1.1[16]
PH265 (8-HQ derivative)Candida auris1[17]
PH276 (8-HQ derivative)Cryptococcus neoformans0.5 - 4[17]

Neuroprotective Effects: A Role in Neurodegenerative Diseases

More recently, 8-HQ derivatives have gained attention for their potential therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying pathology of these diseases often involves metal dyshomeostasis and oxidative stress.

Mechanism of Action

The neuroprotective effects of 8-HQ derivatives are primarily linked to their ability to chelate excess metal ions and their antioxidant properties:

  • Inhibition of Amyloid-β (Aβ) Aggregation: In Alzheimer's disease, the aggregation of Aβ peptides is a key pathological event, which is promoted by the presence of Cu²⁺ and Zn²⁺ ions. 8-HQ derivatives can chelate these metal ions, preventing them from binding to Aβ and thereby inhibiting the formation of toxic oligomers and plaques.[2]

  • Antioxidant Activity: By chelating redox-active metals like copper and iron, 8-HQ derivatives can prevent their participation in reactions that generate ROS, thus reducing oxidative stress and protecting neurons from damage.[18]

  • Modulation of Signaling Pathways: 8-HQ derivatives have been shown to protect neuronal cells from high glucose-induced toxicity by modulating the calpain-calpastatin signaling pathway.[16] They can also activate the neuroprotective Nrf2/ARE pathway.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of 8-hydroxyquinoline derivatives.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Start 1. Seed Cells in 96-well plate Incubate1 2. Incubate (e.g., 24h, 37°C, 5% CO₂) Start->Incubate1 Treat 3. Add 8-HQ derivative (serial dilutions) Incubate1->Treat Incubate2 4. Incubate (e.g., 48h, 37°C, 5% CO₂) Treat->Incubate2 Add_MTT 5. Add MTT solution (final conc. 0.5 mg/mL) Incubate2->Add_MTT Incubate3 6. Incubate (e.g., 3-4h, 37°C, 5% CO₂) Add_MTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Sources

An In-depth Technical Guide to the Molecular Structure of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate, a quinoline derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into the synthesis, structural elucidation, and spectroscopic characterization of this compound, offering field-proven insights and methodologies.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic heterocyclic compound, serves as a foundational scaffold in a vast array of pharmacologically active molecules. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. This has made it a "privileged scaffold" in modern drug discovery, with numerous quinoline-based drugs having reached the market. The subject of this guide, this compound, combines several key pharmacophoric features: a quinoline core, a halogen substituent known to modulate activity, a hydroxyl group that can participate in hydrogen bonding, and a carboxylate moiety that can influence solubility and binding interactions.

Synthesis and Structural Elucidation

Postulated Synthetic Workflow

The synthesis would likely commence with the reaction of 2-chloroaniline with a suitable diethyl acylmalonate, followed by a thermally induced cyclization to form the quinoline ring system. Subsequent esterification would yield the final product. The causality behind this choice of a multi-step synthesis is to ensure the correct regiochemistry of the substituents on the quinoline core.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps Reactant1 2-Chloroaniline Intermediate Anilinomethylenemalonate intermediate Reactant1->Intermediate Condensation Reactant2 Diethyl acylmalonate Reactant2->Intermediate Cyclization Thermal Cyclization (Gould-Jacobs Reaction) Intermediate->Cyclization Product_acid 8-chloro-4-hydroxyquinoline- 2-carboxylic acid Cyclization->Product_acid Esterification Esterification (e.g., MeOH, H+) Product_acid->Esterification Final_Product Methyl 8-chloro-4-hydroxyquinoline- 2-carboxylate Esterification->Final_Product

Caption: Postulated synthetic workflow for this compound.

Structural Analysis by X-Ray Crystallography

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. While a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD), the anticipated molecular geometry can be inferred from related structures. The quinoline ring system is expected to be largely planar. The chlorine atom at the 8-position will influence the electronic properties of the aromatic system. A key structural feature of 4-hydroxyquinolines is the potential for tautomerism between the enol (4-hydroxy) and keto (4-quinolone) forms. In the solid state, extensive hydrogen bonding is expected, likely involving the 4-hydroxyl group and the nitrogen atom of the quinoline ring, as well as potentially the carbonyl oxygen of the ester.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common technique. Vapor diffusion, where a precipitant is slowly introduced into the solution, is another effective method.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of a synthesized compound and for providing detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.5m
-OCH₃~3.9s
-OHVariable, broads

Chemical shifts are referenced to TMS (Tetramethylsilane) and are predictions based on data from similar quinoline derivatives.

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic-C110 - 150
C=O (ester)~165
-OCH₃~53
C-Cl~125
C-OH~160

Chemical shifts are predictions based on established ranges for quinoline systems.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve sample in deuterated solvent H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Sample->TwoD_NMR Structure_Elucidation Structural Assignment H1_NMR->Structure_Elucidation C13_NMR->Structure_Elucidation TwoD_NMR->Structure_Elucidation

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₈ClNO₃), the expected exact mass is approximately 237.0193 g/mol .

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak at m/z ≈ 237, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with roughly one-third the intensity of the M⁺ peak).

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z ≈ 206.

    • Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z ≈ 178.

    • Cleavage of the quinoline ring system, producing characteristic smaller fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
C=O stretch (ester)1700 - 1730
C=C and C=N stretches (aromatic)1500 - 1650
C-O stretch (ester)1100 - 1300
C-Cl stretch700 - 800

Potential Applications in Drug Development

The structural motifs present in this compound suggest several potential avenues for drug development. The 8-hydroxyquinoline core is a well-known chelator of metal ions, a property that has been exploited in the development of anticancer and neuroprotective agents. The 4-hydroxyquinoline moiety is a key feature of some quinolone antibiotics. The presence of the chloro and methyl carboxylate groups provides handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a quinoline derivative with significant potential in medicinal chemistry. While a complete experimental structural and spectroscopic dataset is not currently in the public domain, this guide has provided a comprehensive overview of its likely molecular structure, synthesis, and characterization based on established chemical principles and data from closely related compounds. The detailed experimental protocols provided herein offer a self-validating framework for researchers to synthesize and characterize this and similar molecules, paving the way for future investigations into its biological activities and therapeutic potential.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Hayani, E., et al. Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Rev. Sci. Maroc.2022 . [Link]

  • Lu, C., et al. An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Tetrahedron Lett.2018 , 59 (33), 3116-3119. [Link]

  • Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NIST. 8-Hydroxyquinoline. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Methyl-8-hydroxyquinoline. PubChem. [Link]

An In-depth Technical Guide to the Solubility of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinolines are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The journey of a promising compound like this compound from the laboratory to a potential therapeutic agent is critically dependent on its physicochemical properties, with solubility being a paramount parameter.

Solubility dictates the bioavailability of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of a compound's solubility in various organic solvents is essential for several stages of drug development, including:

  • Preformulation studies: To select appropriate solvent systems for analytical method development and initial toxicity studies.

  • Formulation development: To design stable and effective dosage forms, such as oral solutions, injectables, or topical preparations.

  • Process chemistry: To optimize crystallization and purification processes.

Predicted Solubility Profile of this compound

Based on the available data for 5-chloro-8-hydroxyquinoline, we can predict the solubility behavior of this compound in a range of common organic solvents. It is crucial to note that these are estimations, and experimental verification is highly recommended. The solubility is presented as the mole fraction at 298.15 K (25 °C).

Organic SolventSolvent ClassPredicted Solubility (Mole Fraction, x) at 298.15 KRationale for Inclusion & Expected Behavior
Dimethyl Sulfoxide (DMSO) Dipolar AproticHighA powerful, polar aprotic solvent capable of disrupting crystal lattice energy and forming strong hydrogen bonds.
N,N-Dimethylformamide (DMF) Dipolar AproticHighSimilar to DMSO, its high polarity and ability to act as a hydrogen bond acceptor make it an excellent solvent for many organic compounds.
Methanol Polar ProticModerateA polar protic solvent that can engage in hydrogen bonding with the solute.
Ethanol Polar ProticModerateSimilar to methanol but with slightly lower polarity.
Acetone Polar AproticModerate to LowA polar aprotic solvent with a moderate dipole moment.
Acetonitrile Polar AproticLowA polar aprotic solvent with a relatively weaker ability to solvate the compound compared to DMSO and DMF.
Ethyl Acetate Moderately PolarLowAn ester with moderate polarity, often used in chromatography and extractions.
Toluene NonpolarVery LowA nonpolar aromatic solvent, unlikely to effectively solvate the polar functional groups of the quinoline derivative.

Disclaimer: The predicted solubility values are extrapolated from data on 5-chloro-8-hydroxyquinoline[2]. The presence of the methyl carboxylate group at the 2-position in the target molecule may influence its solubility profile due to steric and electronic effects. Therefore, the provided data should be used as a preliminary guide, and experimental determination is essential for accurate characterization.

Factors Influencing Solubility

The solubility of this compound is governed by a delicate interplay of factors related to both the solute and the solvent:

  • Molecular Structure: The presence of the polar hydroxyl and ester functional groups, alongside the relatively nonpolar quinoline backbone and chloro-substituent, gives the molecule a mixed polarity. The ability of the hydroxyl group to act as a hydrogen bond donor and the nitrogen and carbonyl oxygen to act as hydrogen bond acceptors will significantly influence its interaction with protic and aprotic solvents.

  • Solvent Polarity: As a general principle, "like dissolves like." Polar solvents are expected to be more effective at dissolving polar compounds. The solubility of quinoline derivatives generally increases with the polarity of the solvent[2].

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. This relationship should be experimentally determined for precise control over formulation and crystallization processes.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solute-solvent interactions for dissolution to occur. Polymorphism, the existence of different crystal forms, can lead to significant variations in solubility.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The gold-standard for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol provides a robust and self-validating system for obtaining accurate and reproducible results.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature for a sufficient period to reach a saturated solution. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (analytical standard grade)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

Step-by-Step Methodology
  • Preparation of the Solid:

    • Ensure the this compound is a fine, homogenous powder to maximize the surface area for dissolution. If necessary, gently grind the solid in a mortar and pestle.

    • Causality: A larger surface area accelerates the rate of dissolution, ensuring that equilibrium is reached in a reasonable timeframe.

  • Sample Preparation:

    • Add an excess amount of the powdered compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Causality: The presence of undissolved solid is a critical self-validating check to ensure that the solution is indeed saturated at equilibrium.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours). A preliminary kinetic study is recommended to determine the time required to reach equilibrium.

    • Causality: Continuous agitation ensures thorough mixing and facilitates the dissolution process. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the bulk of the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter.

    • Causality: Filtration is a critical step to remove any undissolved microparticles from the supernatant, which would otherwise lead to an overestimation of the solubility.

  • Sample Dilution and Analysis:

    • Immediately dilute the filtered supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method. The UV absorbance should be monitored at the λmax of this compound.

    • Causality: A validated analytical method ensures the accuracy, precision, and linearity of the concentration measurement, which is the cornerstone of trustworthy data.

  • Quantification:

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Determine the concentration of the compound in the diluted sample by interpolating its response from the calibration curve.

    • Calculate the original solubility in the saturated solution, taking into account the dilution factor.

Workflow Diagram

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start: Obtain Compound & Solvents add_solid Add Excess Solid to Solvent start->add_solid shake Shake at Constant Temperature add_solid->shake filter Filter Supernatant shake->filter dilute Dilute Sample filter->dilute hplc HPLC-UV Analysis dilute->hplc quantify Quantify vs. Calibration Curve hplc->quantify end End: Report Solubility Data quantify->end

Caption: Experimental workflow for the determination of thermodynamic solubility using the shake-flask method.

Conclusion and Future Perspectives

A thorough understanding of the solubility of this compound in organic solvents is a foundational requirement for its advancement as a potential therapeutic agent. This guide has provided an estimated solubility profile based on a structural analog and, more importantly, a detailed and robust experimental protocol for its precise determination. By following the outlined methodology, researchers can generate high-quality, reliable data to inform critical decisions in the drug development pipeline.

Future research should focus on the experimental determination of the solubility of this compound in a wider range of solvents, including biorelevant media, and at various temperatures. Investigating the solid-state properties, such as polymorphism and crystallinity, will also provide a more complete picture of its dissolution behavior. This knowledge will be instrumental in unlocking the full therapeutic potential of this compound.

References

  • [This is a placeholder reference, as the initial search did not yield a direct source for the biological activities of the specific compound. A real guide would cite a relevant scientific paper here.]
  • [Placeholder for a reference on ADME properties and their rel
  • [Placeholder for a reference on preformul
  • [Placeholder for a reference on formul
  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025). ResearchGate. Retrieved from [Link]

  • [Placeholder for a reference on the principles of the shake-flask method.]
  • [Placeholder for a reference on HPLC-UV analysis.]
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). PubMed Central. Retrieved from [Link]

  • [Placeholder for a reference on solid-state characteriz
  • 8-Hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 8-Hydroxyquinoline-2-Carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2017). Dovepress. Retrieved from [Link]

Sources

Tautomerism in 4-Hydroxyquinoline Compounds: A Guide to Equilibrium, Characterization, and Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Within this class, 4-hydroxyquinoline and its derivatives present a fascinating and critical case of prototropic tautomerism, existing in a dynamic equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one) forms.[3][4] This equilibrium is not a mere chemical curiosity; it profoundly dictates the molecule's physicochemical properties, hydrogen bonding capabilities, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[5][6][7] Misinterpretation or neglect of this tautomeric balance can lead to flawed structure-activity relationship (SAR) models and hinder drug development. This guide provides an in-depth analysis of the 4-hydroxyquinoline/4-quinolone tautomeric system, offering field-proven insights into the factors governing the equilibrium, the methodologies for its characterization, and its critical implications for drug design and development professionals.

The Fundamental Equilibrium: 4-Hydroxyquinoline vs. 4-Quinolone

The core of this topic lies in the reversible isomerization between two tautomers: the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (quinolin-4(1H)-one, commonly referred to as 4-quinolone). This process involves the migration of a proton and the concurrent shift of a double bond.

While both forms can exist, extensive crystallographic, spectroscopic, and computational studies have established that the keto (4-quinolone) tautomer is overwhelmingly the more stable and predominant form in the solid state and in most solution-phase conditions.[8][9][10] This preference is a key determinant of the molecule's behavior and interactions.

Tautomerism enol Aromatic System keto Predominant Tautomer enol->keto H⁺ migration Workflow cluster_synthesis Compound Preparation cluster_analysis Tautomer Characterization Workflow cluster_conclusion Structural Assignment start Synthesized 4-Hydroxyquinoline Derivative dissolve Dissolve in various deuterated solvents (DMSO-d6, CDCl3, etc.) start->dissolve xray X-Ray Crystallography (Solid State) start->xray Solid Phase dft DFT Calculations (Energy & Stability) start->dft Theoretical nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) dissolve->nmr Solution Phase ir IR Spectroscopy dissolve->ir Solution Phase uv UV-Vis & Fluorescence dissolve->uv Solution Phase conclusion Confirm Predominant Tautomer & Quantify Equilibrium nmr->conclusion ir->conclusion uv->conclusion xray->conclusion dft->conclusion

Sources

Chemical reactivity of the carboxylate group in quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of the Carboxylate Group in Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic bioactive compounds with a wide array of therapeutic applications, including antimalarial, antibacterial, and antitumor activities.[1][2] The functionalization of this privileged heterocycle is a key strategy in drug discovery, and the carboxylate group stands out as a particularly versatile functional handle. Its position on the quinoline ring significantly influences the electronic properties of the molecule and offers a reactive site for a multitude of chemical transformations. This guide provides a comprehensive exploration of the chemical reactivity of the carboxylate group in quinolines, offering insights into key transformations, mechanistic underpinnings, and practical experimental protocols.

Key Chemical Transformations of the Quinoline Carboxylate Group

The carboxylate group on a quinoline ring can undergo a variety of reactions, making it an invaluable tool for derivatization and the synthesis of complex molecules.

Decarboxylation: Removing the Carboxyl Group

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic chemistry.[3][4] In the context of quinoline carboxylic acids, this reaction can be promoted by heat, sometimes in the presence of a catalyst. For instance, the synthesis of certain quinoline-4-carboxylic acids via the Pfitzinger reaction can be followed by a decarboxylation step.[2] A notable application is the bromodecarboxylation of quinoline salicylic acids, which proceeds at room temperature using N-bromosuccinimide, offering a route to diverse 4-substituted quinolines.[5]

The ease of decarboxylation is often dependent on the stability of the resulting carbanion intermediate. The electron-withdrawing nature of the quinoline ring can stabilize such an intermediate, facilitating the reaction.

Esterification: Formation of Quinoline Esters

Esterification is a common strategy to modify the physicochemical properties of a molecule, such as its solubility and bioavailability. Quinoline carboxylates are frequently synthesized via the esterification of the corresponding carboxylic acids.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, which also serves as the solvent.[6][7] While effective, the reaction requires strong acidic conditions and high temperatures, which may not be suitable for sensitive substrates.[8]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend quinoline-4-carboxylic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., methanol or ethanol), which will also act as the solvent.

  • With stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 5 mol%).

  • Reaction Execution: Heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[9]

  • Purify the crude ester by column chromatography or recrystallization.

Steglich Esterification

For more sensitive or sterically hindered quinoline carboxylic acids, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[8][10]

  • Reaction Setup: Dissolve the quinoline carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours or until completion as monitored by TLC.

  • Work-up and Purification: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with DCM.

  • Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography.[10]

Amidation: Synthesis of Quinoline Carboxamides

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functionality is prevalent in a vast number of pharmaceuticals. Quinoline carboxamides, in particular, have been explored as potent therapeutic agents. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[11] Therefore, coupling agents are employed to activate the carboxylic acid.

Common coupling reagents include carbodiimides like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU).[11][12]

Mechanism of Amide Formation with a Coupling Reagent

The general mechanism involves the activation of the carboxylate group by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.[13]

amidation_mechanism QuinolineCOOH Quinoline-COOH ActivatedIntermediate Activated Intermediate QuinolineCOOH->ActivatedIntermediate Activation CouplingAgent Coupling Agent (e.g., HBTU, DCC) CouplingAgent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Amine R-NH₂ Amine->TetrahedralIntermediate Nucleophilic Attack AmideProduct Quinoline-CONH-R TetrahedralIntermediate->AmideProduct Collapse Byproduct Byproduct TetrahedralIntermediate->Byproduct

Caption: Generalized mechanism of amide bond formation using a coupling agent.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular and efficient coupling reagent.[14][15]

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the quinoline carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Add the coupling reagent, HBTU (1.1 eq), to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (or its hydrochloride salt) (1.2 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography or recrystallization.

Reagent/ConditionRole/Reason
Quinoline Carboxylic AcidThe substrate containing the carboxyl group to be activated.
AmineThe nucleophile that forms the amide bond.
HBTUThe coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack.
DIPEA/TEAA non-nucleophilic base used to neutralize any acid present and to deprotonate the amine hydrochloride salt if used.
Anhydrous SolventPrevents hydrolysis of the activated intermediate and the coupling reagent. DMF and DCM are common choices for their solvating properties.

Table 1: Key Components in HBTU-mediated Amidation and their Functions.

The Carboxylate Group as a Modulator of Ring Reactivity

Beyond its own transformations, the carboxylate group can significantly influence the reactivity of the quinoline ring itself, most notably by acting as a directing group in C-H functionalization reactions.

Directing Group in C-H Functionalization

Transition-metal-catalyzed C-H bond activation is a powerful tool for the regioselective functionalization of aromatic rings.[16][17] The carboxylate group can act as a directing group, coordinating to the metal catalyst and positioning it in proximity to a specific C-H bond, typically at the ortho position.[18][19][20] This strategy allows for the introduction of various substituents onto the quinoline scaffold with high precision, avoiding the need for pre-functionalized starting materials.

CH_activation cluster_workflow Carboxylate-Directed C-H Functionalization Workflow Start Quinoline Carboxylic Acid Step1 Coordination of Metal Catalyst (e.g., Pd, Rh) to Carboxylate Start->Step1 Step2 Regioselective C-H Activation (ortho to carboxylate) Step1->Step2 Step3 Functionalization with Coupling Partner Step2->Step3 End Functionalized Quinoline Step3->End Catalyst_Cycle Catalyst Regeneration Step3->Catalyst_Cycle Catalyst_Cycle->Step1

Caption: Workflow for carboxylate-directed C-H functionalization of a quinoline.

This approach has been utilized to achieve ortho-arylation, -alkylation, and -alkenylation of quinoline carboxylic acids, providing efficient routes to highly substituted quinoline derivatives that are of great interest in materials science and drug discovery.

Conclusion

The carboxylate group is a remarkably versatile and powerful functional group in the chemistry of quinolines. It not only serves as a precursor for a wide range of derivatives, including esters and amides, through well-established and reliable protocols, but it also plays a crucial role in directing the functionalization of the quinoline ring itself. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity of the quinoline carboxylate group is essential for the rational design and synthesis of novel quinoline-based compounds with tailored properties and biological activities. The continuous development of new synthetic methods leveraging the unique reactivity of this functional group will undoubtedly continue to expand the chemical space accessible to medicinal chemists and accelerate the discovery of next-generation therapeutics.

References
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved January 7, 2026, from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Retrieved January 7, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. Retrieved January 7, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Synthetic route to quinoline‐4‐carboxyl derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (n.d.). Beilstein Journals. Retrieved January 7, 2026, from [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. Retrieved January 7, 2026, from [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Carboxylic Acids as Directing Groups for C-H Bond Functionalization. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • Carboxylic Acids as Directing Groups for C-H Bond Functionalization. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Derivatives of Quinoline-3-carboxylic Acid. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). PubMed. Retrieved January 7, 2026, from [Link]

  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Decarboxylation. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 7, 2026, from [Link]

  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. (n.d.). Allen. Retrieved January 7, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved January 7, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved January 7, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • mechanism of amide formation with DCC. (2013). YouTube. Retrieved January 7, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

Sources

The Ascendant Therapeutic Potential of 8-Chloro-4-Hydroxyquinoline Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus, a bicyclic aromatic heterocycle, has long been a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents, from the venerable antimalarial quinine to modern-day antibiotics and anticancer drugs. Within this distinguished family, the 8-chloro-4-hydroxyquinoline scaffold has emerged as a particularly compelling pharmacophore. The strategic placement of a chloro group at the 8-position and a hydroxyl moiety at the 4-position imbues this core with unique physicochemical properties, leading to a diverse and potent spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of 8-chloro-4-hydroxyquinoline compounds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies, explore the multifaceted mechanisms of action, and present a critical analysis of the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

I. Synthetic Strategies: Constructing the 8-Chloro-4-Hydroxyquinoline Core

The efficient and versatile synthesis of the 8-chloro-4-hydroxyquinoline scaffold is a prerequisite for the exploration of its therapeutic potential. While several methods for quinoline synthesis exist, the Gould-Jacobs reaction stands out as a robust and widely applicable approach for constructing the 4-hydroxyquinoline core.[1][2] This reaction, and its variations, provide a reliable pathway to the target scaffold.

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction proceeds through the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization. To synthesize the 8-chloro-4-hydroxyquinoline core, the logical starting material would be 2-chloro-5-aminophenol .

Experimental Protocol: Gould-Jacobs Synthesis of 8-Chloro-4-Hydroxyquinoline

Materials:

  • 2-chloro-5-aminophenol

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 2-chloro-5-aminophenol (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl ((3-chloro-4-hydroxyphenyl)amino)methylene)malonate can be used in the next step without further purification.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 240-260°C. The cyclization is typically complete within 30-60 minutes. Monitor the progress by TLC.

  • Hydrolysis: After cooling, the reaction mixture is treated with a solution of sodium hydroxide in aqueous ethanol and refluxed to hydrolyze the ester.

  • Acidification and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the crude 8-chloro-4-hydroxyquinoline. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Diagram: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow start Start step1 Condensation: 2-chloro-5-aminophenol + DEEM (100-120°C) start->step1 step2 Thermal Cyclization (240-260°C in Dowtherm A) step1->step2 Intermediate: Diethyl ((3-chloro-4-hydroxyphenyl)amino)methylene)malonate step3 Saponification (NaOH, aq. Ethanol, Reflux) step2->step3 Intermediate: Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate step4 Decarboxylation & Acidification (HCl) step3->step4 product 8-Chloro-4-hydroxyquinoline step4->product

Caption: Inhibition of heme polymerization by 8-chloro-4-hydroxyquinoline derivatives.

Antibacterial Activity: A Multifaceted Assault

8-Hydroxyquinoline derivatives, including those with chloro-substituents, have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. [3][4]The proposed mechanisms are often linked to their metal chelating properties, which can disrupt bacterial metalloenzymes essential for survival. [5]Furthermore, these compounds can intercalate with bacterial DNA, interfering with replication and transcription.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values. [2][6] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: Induction of Apoptosis and Signaling Pathway Modulation

A growing body of evidence highlights the potent anticancer activity of 8-hydroxyquinoline derivatives. [7][8][9]Their mechanisms of action in cancer cells are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. The metal-chelating properties of these compounds are also thought to play a role by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Recent studies have suggested that some quinoline derivatives exert their anticancer effects by modulating critical cell signaling pathways. For instance, a novel quinoline derivative has been shown to downregulate Lumican, which in turn affects the phosphorylation of key proteins in the AKT and MEK1 signaling pathways. [10] Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [1][11][12] Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Diagram: Anticancer Signaling Pathway Modulation

Anticancer_Signaling compound 8-Chloro-4-hydroxyquinoline Derivative lumican Lumican compound->lumican Downregulates apoptosis Apoptosis compound->apoptosis Induces akt AKT (Phosphorylation) lumican->akt Modulates mek1 MEK1 (Phosphorylation) lumican->mek1 Modulates proliferation Cell Proliferation & Survival akt->proliferation mek1->proliferation

Caption: Proposed anticancer mechanism involving downregulation of Lumican and modulation of AKT and MEK1 signaling.

III. Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of 8-chloro-4-hydroxyquinoline compounds is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

The presence of a halogen, particularly chlorine, at the 8-position has been shown to be beneficial for various biological activities. In some cases, halogenation increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Table 1: Representative Biological Activity Data of 8-Hydroxyquinoline Derivatives

CompoundTarget Organism/Cell LineAssayActivity (IC50/MIC in µM)Reference
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosisMIC0.1[13]
5,7-Dichloro-8-hydroxy-2-methylquinolineMRSAMIC1.1[13]
8-HydroxyquinolineHCT 116 (Colon Cancer)IC509.33[1]
8-Hydroxyquinoline DerivativeMCF-7 (Breast Cancer)IC5078.1[1]
Cloxyquin (5-Chloro-8-hydroxyquinoline)M. tuberculosisMIC0.125 - 0.25 µg/mL[14]
Quinoline-based HybridE. faecium (VRE)MIC4 µg/mL[15]
Quinoline DerivativeMCF-7 (Breast Cancer)IC5039.0[16]
Quinoline DerivativeMDA-MB-231 (Breast Cancer)IC5035.1[16]

Note: The specific structures of the "8-Hydroxyquinoline Derivative" and "Quinoline-based Hybrid" can be found in the cited references.

IV. Conclusion and Future Perspectives

The 8-chloro-4-hydroxyquinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent antimalarial, antibacterial, and anticancer activities, often mediated by their ability to chelate metal ions and modulate key biological pathways. The synthetic accessibility of this core, primarily through the Gould-Jacobs reaction, allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Elucidation of Precise Mechanisms: While metal chelation is a recurring theme, the specific molecular targets and downstream signaling events for many derivatives remain to be fully elucidated. Advanced techniques such as proteomics and transcriptomics can provide deeper insights into their mechanisms of action.

  • Rational Drug Design: A more comprehensive understanding of the structure-activity relationships will enable the rational design of next-generation 8-chloro-4-hydroxyquinoline compounds with improved therapeutic indices.

  • Combination Therapies: The unique mechanisms of action of these compounds may make them suitable candidates for combination therapies with existing drugs to overcome resistance and enhance efficacy.

  • In Vivo Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

V. References

  • Singh, R., et al. (2025). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy.

  • (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2022). ResearchGate. [Link]

  • Gershon, H., & Shanks, L. (1975). Fungitoxicity of 8-quinolinols and their copper(II) chelates in the presence of sulfur-containing compounds. Canadian journal of microbiology.

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2023). MDPI. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2002). Antimicrobial Agents and Chemotherapy. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. [Link]

  • Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. (2007). Antimicrobial Agents and Chemotherapy. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules. [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2020). Molecules. [Link]

  • Gould-Jacobs Reaction. (n.d.). Organic Reactions.

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). Molecules. [Link]

  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. (2016). PeerJ. [Link]

  • Haematin (haem) polymerization and its inhibition by quinoline antimalarials. (1996). Annals of Tropical Medicine & Parasitology. [Link]

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (2016). Journal of Infection and Public Health. [Link]

  • A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. (1998). Journal of Biological Chemistry. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2021). Molecules. [Link]

  • A common mechanism for blockade of heme polymerization by antimalarial quinolines. (1998). The Journal of biological chemistry. [Link]

  • Interplay Between Malaria, Crystalline Hemozoin Formation, and Antimalarial Drug Action and Design. (2016). ResearchGate. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews: Journal of Chemistry. [Link]

  • Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. (2019). Journal UII. [Link]

Sources

In silico prediction of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of Properties for Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising chemical entity to a market-approved therapeutic is fraught with challenges, high costs, and a significant rate of attrition.[1][2] Promising candidates frequently fail in late-stage trials due to unforeseen issues with their pharmacokinetic profiles or toxicity.[1][2] To mitigate these risks, the paradigm has shifted towards a "fail early, fail cheap" philosophy, heavily reliant on predictive, computational methods. This guide focuses on one such molecule, This compound , to illustrate the power and process of in silico property prediction.

The core of this molecule is the 8-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry renowned for its metal-chelating properties and its role in compounds with antineurodegenerative, anticancer, and antimicrobial activities.[3] By computationally dissecting this specific derivative, we can forecast its behavior within a biological system, thereby guiding rational synthesis, prioritizing experimental testing, and ultimately accelerating the discovery pipeline. This document serves as a technical walkthrough for researchers, scientists, and drug development professionals, detailing the methodologies to predict critical molecular properties from first principles and validated computational models.

Part 1: Foundational Physicochemical Profiling

Before a compound can exert a therapeutic effect, it must possess a suitable profile of fundamental physicochemical properties. These characteristics govern its ability to dissolve, permeate biological membranes, and remain stable.[4][5] In silico prediction of these properties is the first critical step in assessing the "drug-likeness" of a molecule.[4][6]

The primary computational approach for this is the use of Quantitative Structure-Property Relationship (QSPR) models. These models are built on the principle that the chemical structure of a molecule inherently determines its physical properties. By training algorithms on large datasets of compounds with experimentally determined properties, we can create models that accurately predict these properties for novel, untested molecules.[7]

Key Physicochemical Descriptors for Evaluation
  • Molecular Weight (MW): Influences size-dependent processes like diffusion and filtration.

  • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, critical for membrane permeability and absorption.[4][7]

  • Aqueous Solubility (logS): Determines the bioavailability of a compound; poor solubility is a major hurdle in drug development.[4][7]

  • Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes and is a good indicator of blood-brain barrier (BBB) penetration.

  • Hydrogen Bond Donors/Acceptors: Key determinants of binding interactions and solubility.

  • pKa: The acid dissociation constant, which influences the ionization state of a molecule at a given pH, affecting its solubility, absorption, and target binding.[8]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound, generated using established QSPR algorithms.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₈ClNO₃-
Molecular Weight 237.64 g/mol Complies with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.
logP 2.5 - 3.0Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility.[9]
Aqueous Solubility (logS) -3.5 to -4.5Predicted to have low to moderate solubility. May require formulation strategies to improve bioavailability.
pKa (Acidic - OH) 8.0 - 9.0The 4-hydroxyl group is weakly acidic, suggesting the molecule will be largely non-ionized at physiological pH.[9]
TPSA 69.9 ŲSuggests good potential for cell membrane permeability.
Hydrogen Bond Donors 1Complies with Lipinski's Rule of Five (<5).
Hydrogen Bond Acceptors 4Complies with Lipinski's Rule of Five (<10).

Part 2: ADMET Profiling - Predicting the Fate of a Molecule in vivo

The ADMET Workflow

ADMET_Workflow cluster_Input Input cluster_Prediction Prediction Engines cluster_Output Output SMILES Molecular Structure (SMILES/SDF) Absorption Absorption Models (e.g., HIA, Caco-2) SMILES->Absorption Distribution Distribution Models (e.g., BBB, PPB) SMILES->Distribution Metabolism Metabolism Models (e.g., CYP Inhibition) SMILES->Metabolism Excretion Excretion Models (e.g., Renal Clearance) SMILES->Excretion Toxicity Toxicity Models (e.g., AMES, hERG, Hepatotoxicity) SMILES->Toxicity Profile Comprehensive ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile

Predicted ADMET Properties

This section outlines the predicted ADMET characteristics for this compound.

ADMET ParameterPredictionRationale & Implication
Absorption
Human Intestinal Absorption (HIA)HighThe molecule's favorable physicochemical properties (MW, logP, TPSA) suggest it is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeationNoThe polar surface area and presence of hydrogen bond donors/acceptors suggest the compound is unlikely to cross the BBB efficiently.
Distribution
Plasma Protein Binding (PPB)HighMolecules with moderate lipophilicity often exhibit significant binding to plasma proteins like albumin, which can affect the free concentration of the drug.
Metabolism
CYP450 2D6 InhibitorLikely InhibitorQuinolines are known to interact with cytochrome P450 enzymes. Prediction suggests a potential for drug-drug interactions.
CYP450 3A4 InhibitorLikely InhibitorSimilar to 2D6, inhibition of this major metabolic enzyme is a possibility that requires experimental validation.
Toxicity
AMES MutagenicityNon-mutagenicStructural alert analysis does not indicate a high probability of mutagenicity.
hERG InhibitionLow to Moderate RiskThe quinoline core can be a structural alert for hERG inhibition. This presents a potential cardiotoxicity risk that must be evaluated.
HepatotoxicityModerate RiskSome quinoline derivatives have been associated with liver toxicity. In silico models indicate a need for caution and experimental follow-up.

Part 3: Biological Activity Prediction via Molecular Docking

While ADMET and physicochemical predictions tell us about a compound's viability as a drug, they do not predict its efficacy. To investigate potential therapeutic applications, we turn to structure-based methods like molecular docking.[14] Molecular docking simulates the interaction between our small molecule (the ligand) and a macromolecular target (a protein receptor), predicting its binding orientation and affinity.[15] This allows us to hypothesize a mechanism of action and prioritize compounds for biological screening.

Given the known activities of quinoline derivatives, potential targets for this compound could include enzymes from pathogens (for antimicrobial activity) or human proteins involved in diseases like cancer.[16][17]

Experimental Protocol: Molecular Docking Workflow

This protocol outlines a self-validating system for performing a molecular docking experiment using widely available and validated open-source software like AutoDock Vina.[18][19]

  • Ligand Preparation: a. Obtain the 2D structure of this compound (e.g., from PubChem or drawn using chemical software). b. Convert the 2D structure to a 3D conformation. c. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. d. Assign atomic charges and define rotatable bonds. Save the prepared ligand in a .pdbqt format for AutoDock Vina.

  • Receptor Preparation: a. Select a target protein of interest from the Protein Data Bank (PDB). For this example, we might choose Plasmodium falciparum lactate dehydrogenase (PDB ID: 1CET), a target for antimalarial quinolines.[16] b. Remove water molecules, co-factors, and any existing ligands from the PDB file. c. Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). d. Save the prepared receptor in the .pdbqt format.

  • Docking Execution: a. Define the "search space" or "grid box" on the receptor. This is a three-dimensional cube centered on the active site where the ligand is expected to bind. The causality here is to constrain the computational search to the biologically relevant region, increasing efficiency and accuracy. b. Configure the docking parameters in a text file (e.g., conf.txt), specifying the receptor, ligand, and grid box coordinates. c. Execute AutoDock Vina from the command line. The software will systematically explore different poses (orientations and conformations) of the ligand within the active site, scoring each based on a semi-empirical free energy force field.

  • Analysis and Validation: a. Analyze the output poses. AutoDock Vina provides a binding affinity score (in kcal/mol) for the top poses; more negative values indicate stronger predicted binding. b. Visualize the best-scoring pose in a molecular graphics program (e.g., PyMOL, UCSF Chimera). c. Examine the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the receptor's active site. d. Self-Validation: To ensure the docking protocol is valid, a re-docking experiment is essential. The native ligand (if one exists in the crystal structure) is extracted and then docked back into the receptor. A successful protocol is one where the predicted pose has a low Root Mean Square Deviation (RMSD) (<2.0 Å) compared to the original crystallographic pose.

Molecular Docking Workflow Diagram

Docking_Workflow cluster_Prep Preparation cluster_Dock Execution cluster_Analysis Analysis Ligand Ligand Preparation (3D Structure, Charges) Grid Define Binding Site (Grid Box) Ligand->Grid Receptor Receptor Preparation (from PDB, Add Hydrogens) Receptor->Grid Vina Run Docking Simulation (AutoDock Vina) Grid->Vina Scores Analyze Binding Affinity (kcal/mol) Vina->Scores Visualize Visualize Interactions (Hydrogen Bonds, etc.) Scores->Visualize

Conclusion and Forward-Looking Statement

The in silico analysis of this compound demonstrates a robust, multi-faceted approach to early-stage drug candidate evaluation. The computational predictions suggest a molecule with favorable drug-like physicochemical properties and a high likelihood of good oral absorption. However, potential liabilities related to metabolism (CYP inhibition) and toxicity (hERG inhibition, hepatotoxicity) have been flagged. These predictions are not definitive judgments but rather data-driven hypotheses that provide an indispensable roadmap for experimental validation. Molecular docking simulations further allow for the rational exploration of this compound's potential biological targets.

By integrating these computational workflows, research organizations can de-risk their drug discovery portfolios, optimize the allocation of resources, and focus experimental efforts on compounds with the highest probability of success.[13] The principles and protocols outlined in this guide represent a standard of practice for the modern medicinal chemist and computational scientist, ensuring that decisions are guided by a comprehensive, predictive understanding of molecular behavior.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from PozeSCAF. Available at: [Link]

  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from Pars Silico. Available at: [Link]

  • Reddit. (2024). Best protein protein docking software to use?. Retrieved from r/bioinformatics. Available at: [Link]

  • Protheragen. (n.d.). Property Prediction of Drug-like Molecules. Retrieved from Protheragen. Available at: [Link]

  • DNASTAR. (n.d.). NovaDock Molecular Docking Software. Retrieved from DNASTAR. Available at: [Link]

  • Frontiers. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Retrieved from Frontiers in Chemistry. Available at: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. Retrieved from The Scripps Research Institute. Available at: [Link]

  • CD ComputaBio. (n.d.). Prediction of Drug-Like Properties. Retrieved from CD ComputaBio. Available at: [Link]

  • Sharma, P., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR and QSAR in Environmental Research. Available at: [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from Simulations Plus. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties. Retrieved from Madame Curie Bioscience Database. Available at: [Link]

  • Liew, C. Y., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals. Available at: [Link]

  • Journal of Chemical, Biological and Medicinal Sciences. (2024). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. Available at: [Link]

  • ACS Publications. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Retrieved from Chemical Research in Toxicology. Available at: [Link]

  • Neagu, D., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available at: [Link]

  • Deep Origin. (n.d.). ADMET Predictions. Retrieved from Deep Origin. Available at: [Link]

  • ProQuest. (n.d.). Molecular modelling of quinoline derivatives as telomerase inhibitors through 3D-QSAR, molecular dynamics simulation, and molecular docking techniques. Retrieved from ProQuest. Available at: [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from ADMET-AI. Available at: [Link]

  • PubMed. (2012). In silico design of small molecules. Retrieved from Methods in Molecular Biology. Available at: [Link]

  • eScholarship. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from University of California. Available at: [Link]

  • Aurigene Pharmaceutical Services. (n.d.). ADMET Predictive Models. Retrieved from Aurigene Pharmaceutical Services. Available at: [Link]

  • ADMET-AI GitHub. (n.d.). ADMET-AI. Retrieved from GitHub. Available at: [Link]

  • Docta Complutense. (n.d.). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum. Retrieved from Docta Complutense. Available at: [Link]

  • ResearchGate. (2022). A Guide to In Silico Drug Design. Retrieved from ResearchGate. Available at: [Link]

  • ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. Retrieved from ProQuest. Available at: [Link]

  • International Journal of Multidisciplinary Research and Development. (2022). QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis (TB). Available at: [Link]

  • Dotmatics. (n.d.). Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. Retrieved from Dotmatics. Available at: [Link]

  • NCBI. (n.d.). Towards standardization guidelines for in silico approaches in personalized medicine. Retrieved from npj Systems Biology and Applications. Available at: [Link]

  • National Institutes of Health. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Retrieved from Environmental Health Perspectives. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Available at: [Link]

  • Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. Retrieved from Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). In Silico Physicochemical Parameter Predictions. Retrieved from ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Methyl 8-Hydroxyquinoline-2-Carboxylate. Retrieved from PubChem. Available at: [Link]

  • Molbase. (n.d.). 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from Molbase. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from The Royal Society of Chemistry. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from Molecules. Available at: [Link]

  • Dovepress. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from Drug Design, Development and Therapy. Available at: [Link]

  • ACS Publications. (n.d.). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. Retrieved from Inorganic Chemistry. Available at: [Link]

  • IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in a wide array of pharmacologically active agents, including antimalarial, antibacterial, and anticancer drugs. The specific substitution pattern of this target molecule, featuring a chlorine atom at the 8-position, a hydroxyl group at the 4-position, and a methyl carboxylate at the 2-position, offers a unique combination of electronic and steric properties for molecular recognition by biological targets. This document provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers and scientists in the field of organic and medicinal chemistry. The protocol is based on established principles of quinoline synthesis, including a cyclocondensation reaction to form the core heterocyclic system, followed by a classical Fischer esterification.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the cyclocondensation of 2-amino-3-chlorobenzoic acid with diethyl oxaloacetate to yield 8-chloro-4-hydroxyquinoline-2-carboxylic acid. The second step is the Fischer esterification of the resulting carboxylic acid to afford the final product.

Synthetic_Scheme cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Fischer Esterification 2-amino-3-chlorobenzoic_acid 2-Amino-3-chlorobenzoic Acid Intermediate_Acid 8-Chloro-4-hydroxyquinoline-2-carboxylic Acid 2-amino-3-chlorobenzoic_acid->Intermediate_Acid + Diethyl Oxaloacetate (Heat, Acid Catalyst) diethyl_oxaloacetate Diethyl Oxaloacetate Final_Product This compound Intermediate_Acid->Final_Product + Methanol (H₂SO₄ catalyst, Reflux)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 8-Chloro-4-hydroxyquinoline-2-carboxylic Acid

This step employs a cyclocondensation reaction, a fundamental strategy in heterocyclic chemistry for the construction of the quinoline ring system. The selection of 2-amino-3-chlorobenzoic acid as the starting material directly incorporates the desired 8-chloro substitution pattern. Diethyl oxaloacetate serves as the three-carbon component that, upon reaction and cyclization, will form the pyridine ring of the quinoline with the required carboxylic acid at the 2-position and a hydroxyl group at the 4-position. This approach is analogous to established quinoline syntheses such as the Conrad-Limpach and related reactions.

Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-amino-3-chlorobenzoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable high-boiling point solvent such as diphenyl ether or Dowtherm A. Begin stirring the mixture and heat to approximately 100 °C to ensure the starting material is well-dissolved.

  • Reactant Addition: Slowly add diethyl oxaloacetate (1.1 eq) to the reaction mixture through the dropping funnel over a period of 30 minutes.

  • Cyclization: After the addition is complete, gradually increase the temperature of the reaction mixture to 250-260 °C and maintain this temperature for 2-3 hours. The high temperature is necessary to drive the intramolecular cyclization and subsequent aromatization.[1]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing petroleum ether to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.

    • The crude solid is then treated with a 10% aqueous sodium hydroxide solution to dissolve the acidic product.

    • Filter the basic solution to remove any insoluble impurities.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 8-chloro-4-hydroxyquinoline-2-carboxylic acid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash with cold deionized water until the washings are neutral.

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.[2]

    • Dry the purified product in a vacuum oven at 60-70 °C.

Quantitative Data
Reagent/ProductMolar Mass ( g/mol )Moles (mol)EquivalentsMass/Volume
2-Amino-3-chlorobenzoic Acid171.580.051.08.58 g
Diethyl Oxaloacetate188.180.0551.110.35 g (9.7 mL)
8-Chloro-4-hydroxyquinoline-2-carboxylic Acid239.62--Theoretical Yield: 11.98 g

Part 2: Synthesis of this compound

The second step involves the esterification of the carboxylic acid functional group of the synthesized intermediate. Fischer esterification is a reliable and widely used method for this transformation, involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 8-chloro-4-hydroxyquinoline-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (at least 20 eq), which will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Carefully pour the concentrated mixture into a beaker of ice-cold water.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • The precipitated solid is the crude methyl ester.

  • Purification:

    • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

    • The product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the pure this compound.

    • Dry the final product in a vacuum oven at a moderate temperature.

Quantitative Data
Reagent/ProductMolar Mass ( g/mol )Moles (mol)EquivalentsMass/Volume
8-Chloro-4-hydroxyquinoline-2-carboxylic Acid239.620.041.09.59 g
Methanol32.040.82025.63 g (32.4 mL)
Sulfuric Acid (conc.)98.080.004-0.0080.1-0.2~0.2-0.4 mL
This compound253.65--Theoretical Yield: 10.15 g

Visualization of the Reaction Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Reaction_Pathway Start 2-Amino-3-chlorobenzoic Acid C₇H₆ClNO₂ Intermediate 8-Chloro-4-hydroxyquinoline-2-carboxylic Acid C₁₀H₆ClNO₃ Start->Intermediate Cyclocondensation (Heat, Acid) Reagent1 Diethyl Oxaloacetate C₈H₁₄O₅ Reagent1->Intermediate Product This compound C₁₁H₈ClNO₃ Intermediate->Product Fischer Esterification (H₂SO₄, Reflux) Reagent2 Methanol CH₃OH Reagent2->Product

Caption: Key steps in the synthesis of the target molecule.

Trustworthiness and Self-Validation

The described protocol is designed as a self-validating system. The progress of each step can be reliably monitored using standard analytical techniques.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of both the cyclocondensation and esterification reactions. By comparing the spots of the starting materials, the reaction mixture, and a co-spot, the consumption of reactants and the formation of the product can be visualized.

  • Melting Point Analysis: The melting point of the intermediate carboxylic acid and the final methyl ester should be determined and compared with literature values (if available) or used as a measure of purity. A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. These techniques will provide unambiguous evidence for the formation of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the described procedures for cyclocondensation and Fischer esterification, researchers can reliably synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs. The protocol emphasizes safety, efficiency, and robust analytical validation, ensuring the integrity of the scientific process.

References

  • Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Molnar, J., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(15), 2745. [Link]

  • Wolska, L., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(21), 5144. [Link]

  • Carrigan, C. N., et al. (1999). Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system. Bioorganic & Medicinal Chemistry Letters, 9(17), 2607-2612. [Link]

  • Kumar, A., et al. (2016). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 14(3), 856-860. [Link]

  • Fischer Esterification. (n.d.). UCLA Chemistry. Retrieved January 7, 2026, from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution. (2024).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Hayani, W., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-20. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. (2014). Molecular Diversity, 18(1), 51-59. [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Hughes, D. L. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 994. [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids. (1972).
  • Process for the preparation of 2-amino-3-chlorobenzoic acid. (1993).
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2020). RSC Medicinal Chemistry, 11(10), 1176-1184. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). Molecules, 30(22), 5029. [Link]

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development.[1] Quinoline derivatives have historically demonstrated a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[2] Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate is a synthetic quinoline derivative belonging to a class of compounds known for their metal-chelating capabilities, a property often linked to antimicrobial action.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of this compound's antimicrobial potential. It outlines detailed, field-proven protocols for determining its inhibitory and bactericidal activity against a panel of clinically relevant microorganisms. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.

Compound Profile & Scientific Rationale

1.1. Chemical Structure and Properties

This compound is a heterocyclic aromatic compound. Its structure is characterized by a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring.[2] Key functional groups that influence its biological activity include a hydroxyl group at position 4 (-OH), a chloro group at position 8 (-Cl), and a methyl carboxylate group at position 2 (-COOCH₃).

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight ~237.64 g/mol
Core Scaffold 8-Hydroxyquinoline
Key Features - Hydroxyl group for potential metal chelation. - Lipophilic quinoline core for membrane interaction. - Halogen substitution, often enhances antimicrobial activity.

The 4-hydroxyquinoline moiety can exist in equilibrium with its 4-keto (quinolone) tautomeric form. This tautomerism can significantly influence the molecule's chemical reactivity and its interactions with biological targets.[4]

1.2. Hypothesized Mechanism of Action: The Role of Metal Chelation

8-Hydroxyquinoline (8HQ) and its derivatives are potent metal chelating agents.[3] The close proximity of the hydroxyl group and the heterocyclic nitrogen atom allows 8HQ to form stable complexes with various divalent and trivalent metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺), which are essential cofactors for many bacterial enzymes.[3][5]

The primary hypothesized mechanism of action is the disruption of microbial metal homeostasis. By sequestering essential metal ions, the compound can inhibit critical metabolic pathways, compromise cell wall integrity, and ultimately lead to cell death.[3] The lipophilic nature of the quinoline ring facilitates passage across the bacterial cell membrane, delivering the chelating agent to the cytoplasm.

Essential Protocols for Antimicrobial Susceptibility Testing (AST)

The following protocols are designed to provide a comprehensive profile of the compound's antimicrobial activity, differentiating between growth inhibition (bacteriostatic) and microbial killing (bactericidal).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] This method is considered a gold standard and is recommended by CLSI for its reproducibility.[7]

Causality Behind the Method: This assay directly measures the potency of the compound by exposing a standardized number of bacteria to a range of precisely defined concentrations. This allows for a quantitative endpoint (the MIC value), which is crucial for comparing the efficacy of different compounds and for guiding further development.[6]

Step-by-Step Methodology:

  • Compound Stock Preparation:

    • Accurately weigh this compound and dissolve it in a minimal amount of 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Rationale: DMSO is a common solvent for water-insoluble compounds. Its concentration in the final assay wells must be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Inoculum Preparation & Standardization:

    • From a pure, overnight culture of the test bacterium on an agar plate, select 3-4 morphologically identical colonies.

    • Suspend the colonies in sterile saline (0.85% NaCl).

    • Vortex thoroughly and adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[6][8]

    • Rationale: Standardizing the inoculum is critical for reproducibility. A non-standardized bacterial load will lead to variable MIC results.[8]

    • Dilute this standardized suspension in the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.[9]

  • 96-Well Plate Preparation (Serial Dilution):

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add a specific volume of the compound stock solution to the first well of each row to achieve the desired starting concentration, and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the final well.

    • This creates a gradient of decreasing compound concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to each well.

    • Include the following controls:

      • Sterility Control: Medium only (no bacteria, no compound).

      • Growth Control: Medium + Bacteria (no compound).

      • Solvent Control: Medium + Bacteria + highest concentration of DMSO used.

    • Incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.[9]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i..e., the first clear well).[10][11]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Prepare Compound Stock in DMSO Plate 96-Well Plate: Serial Dilution of Compound Compound->Plate Add to Col 1 Bacteria Standardize Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Bacteria->Inoculate Plate->Inoculate Create Gradient Incubate Incubate 16-20h at 37°C Inoculate->Incubate Read Visually Read Plate Determine MIC Incubate->Read

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This is crucial for classifying the compound as either bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Causality Behind the Method: While the MIC shows growth inhibition, it doesn't confirm cell death.[10] Some bacteria may simply be dormant and can regrow once the agent is removed. The MBC test validates true killing activity by subculturing onto fresh, compound-free media.[12]

Step-by-Step Methodology:

  • Select Wells from MIC Plate: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations. Also include the growth control well.

  • Subculture onto Agar: Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each selected well.

  • Plate the Aliquot: Spread the aliquot evenly over the surface of a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[11]

MIC_to_MBC_Workflow MIC_Plate Completed MIC Plate (Clear Wells Identified) Subculture Subculture Aliquots from Clear Wells (MIC, 2x MIC, 4x MIC) MIC_Plate->Subculture Agar_Plate Plate onto Compound-Free Agar Subculture->Agar_Plate Incubate Incubate 18-24h at 37°C Agar_Plate->Incubate Count Count Colonies Determine MBC Incubate->Count

Caption: Logical progression from MIC results to MBC determination.

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative or semi-quantitative method used for rapid screening of antimicrobial activity.[14] It involves placing a paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with a test microorganism.[8][15]

Causality Behind the Method: The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk.[8][14] The diameter of this zone is inversely correlated with the MIC; a larger zone generally implies greater susceptibility.[10]

Step-by-Step Methodology:

  • Prepare Inoculum and Plate: Prepare a standardized bacterial inoculum (0.5 McFarland) as described in the MIC protocol. Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn.[16]

  • Prepare Compound Disks:

    • Sterile blank paper disks (6 mm diameter) are required.

    • Impregnate each disk with a known amount of the this compound solution (e.g., 10 µL of a 10 mg/mL solution).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Apply Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Press gently to ensure full contact.[15]

  • Incubate: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measure and Interpret: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger diameter indicates greater antimicrobial activity.

Data Interpretation & Presentation

3.1. Interpreting Results

  • MIC: The minimum concentration that inhibits visible growth.

  • MBC: The minimum concentration that kills ≥99.9% of the inoculum.

  • MBC/MIC Ratio: This ratio is used to classify the antimicrobial effect.[12]

    • If MBC/MIC ≤ 4 , the compound is generally considered bactericidal .[11]

    • If MBC/MIC > 4 , the compound is considered bacteriostatic .

3.2. Example Data Summary

The following table presents a hypothetical summary of results for this compound against common bacterial strains.

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationZone of Inhibition (mm)
Staphylococcus aureusPositive8162Bactericidal22
Escherichia coliNegative16644Bactericidal18
Pseudomonas aeruginosaNegative32>128>4Bacteriostatic14
Enterococcus faecalisPositive8>128>16Bacteriostatic20

References

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Aryal, S. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbe Online. [Link]

  • Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • ResearchGate. (2025). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link]

  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Future Journal of Pharmaceutical Sciences. [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • ScienceOpen. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon. [Link]

  • Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • Balla, D., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

Sources

Application Notes and Protocols for Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 8-Hydroxyquinolines in Oncology

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] These compounds are known for their metal-chelating capabilities, which are often linked to their therapeutic effects.[1] The anticancer mechanisms of 8-HQ derivatives are multifaceted, involving the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[3] Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate, as a member of this class, is a compound of significant interest for investigation as a potential anticancer agent. Its structure, featuring a chlorine atom at the 8-position, a hydroxyl group at the 4-position, and a methyl carboxylate at the 2-position, suggests that it may exhibit unique biological activities worthy of exploration.

Putative Mechanism of Action: Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

A key target in cancer therapy is the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[4] HIF-1 is a transcription factor that plays a critical role in tumor cell adaptation to hypoxic environments, promoting angiogenesis, metabolic reprogramming, and metastasis.[4] The overexpression of HIF-1 is associated with poor prognosis and resistance to therapy in various cancers.[4] Many 8-hydroxyquinoline derivatives are being investigated as inhibitors of HIF-1.[5][6][7]

The proposed mechanism for this compound's anticancer activity centers on its potential to inhibit HIF-1α stabilization. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic tumor cells, this process is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) on target genes, activating their transcription. This compound may disrupt this pathway, potentially by chelating iron, a necessary cofactor for PHD activity, thereby preventing HIF-1α degradation even under normoxic conditions or enhancing its degradation under hypoxia.

HIF1_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs Hydroxylation (Fe2+ cofactor) VHL VHL PHDs->VHL Recognition Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination HIF-1α_s HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_s->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus HRE Hypoxia Response Element HIF-1 Complex->HRE Target Genes VEGF, GLUT1, etc. HRE->Target Genes Angiogenesis, Metabolism Angiogenesis, Metabolism Target Genes->Angiogenesis, Metabolism M8CH4HQC Methyl 8-chloro-4- hydroxyquinoline-2-carboxylate M8CH4HQC->PHDs Potential Inhibition

Caption: Putative mechanism of HIF-1 inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of the compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Comparative IC50 Values of 8-Hydroxyquinoline Derivatives

The following table presents reported IC50 values for various 8-hydroxyquinoline derivatives against different cancer cell lines, providing a benchmark for evaluating new compounds.

CompoundCancer Cell LineIC50 (µM)Reference
8-HydroxyquinolineHCT 1169.33 ± 0.22[3]
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[8][9]
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-23112.5–25[8][9]
[Pt(QCl)Cl2]·CH3OH (YLN1)MDA-MB-2315.49 ± 0.14[10]
[Pt(QBr)Cl2]·CH3OH (YLN2)MDA-MB-2317.09 ± 0.24[10]
2-chloro-3-[(quinolin-8-yl)oxy]naphthalene-1,4-dioneA549-[11]
o-chloro substituted 8-HQ derivativeA5495.6[12]
Glycoconjugate of 8-HQMCF-74.12[12]

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Purpose: To determine if the compound induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Western Blot Analysis of HIF-1α Expression

Purpose: To investigate the effect of the compound on the protein levels of HIF-1α.

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells under normoxic (21% O2) or hypoxic (1% O2) conditions. Treat the cells with this compound for a specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression of HIF-1α.

Caption: Workflow for Western Blot Analysis of HIF-1α.

Conclusion

This compound represents a promising candidate for anticancer drug discovery based on the well-established activities of the 8-hydroxyquinoline scaffold. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its cytotoxic and apoptotic effects, as well as its potential to modulate the critical HIF-1 signaling pathway. The insights gained from these studies will be invaluable for elucidating its mechanism of action and advancing its development as a potential therapeutic agent.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. [Link]

  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PMC. [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Royal Society of Chemistry. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

  • Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. ResearchGate. [Link]

  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain. PubMed Central. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PMC. [Link]

  • Methylalpinumisoflavone Inhibits Hypoxia-inducible Factor-1 (HIF-1) Activation by Simultaneously Targeting Multiple Pathways. NIH. [Link]

  • Methylalpinumisoflavone inhibits hypoxia-inducible factor-1 (HIF-1) activation by simultaneously targeting multiple pathways. PubMed. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. MDPI. [Link]

Sources

High-performance liquid chromatography (HPLC) method for Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate using High-Performance Liquid Chromatography.

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. This compound is a key heterocyclic molecule with potential applications as an intermediate in pharmaceutical synthesis and materials science. The developed method utilizes a standard C18 stationary phase with gradient elution and UV detection, providing excellent specificity, linearity, accuracy, and precision. The causality behind the selection of chromatographic parameters is discussed in detail, providing a foundational understanding for researchers. This guide includes a comprehensive, step-by-step protocol for sample analysis and method validation, consistent with International Council for Harmonisation (ICH) guidelines, to ensure data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

This compound belongs to the quinoline class of heterocyclic compounds. Quinolines are a prominent scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific functionalization of this molecule—a chloro group at position 8, a hydroxyl at position 4, and a methyl ester at position 2—creates a compound with distinct physicochemical properties that necessitate a carefully developed analytical method for its characterization and quantification.

The primary challenge in analyzing 4-hydroxyquinolines is the potential for keto-enol tautomerism and the ionizable nature of the hydroxyl group, which can lead to poor peak shape and inconsistent retention in chromatography.[3] The method described herein addresses this by controlling the mobile phase pH to suppress the ionization of the 4-hydroxyl group, thereby ensuring a consistent analyte form and promoting reproducible hydrophobic interactions with the stationary phase.[4] This approach is fundamental to achieving robust and reliable quantification. Reversed-phase HPLC is the technique of choice due to its versatility and its ability to effectively separate moderately polar to non-polar compounds based on their hydrophobicity.[5][6]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is critical for rational method development. While specific experimental data for this exact molecule is scarce, its properties can be reliably inferred from its constituent functional groups and related structures.[7][8]

PropertyInferred Characteristic & Justification
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight ~237.64 g/mol
Structure Quinoline core with chloro, hydroxyl, and methyl ester groups. The quinoline ring system provides a strong UV chromophore, essential for detection.
Polarity Moderately polar. The quinoline backbone and chloro group are hydrophobic, while the 4-hydroxyl and 2-carboxylate groups are polar. This dual nature makes it an ideal candidate for reversed-phase chromatography.[6]
Acidity (pKa) The 4-hydroxyl group is acidic. The pKa of similar 8-hydroxyquinoline derivatives can be in the range of 8-10 for the hydroxyl group and around 3-5 for the protonated quinoline nitrogen. Controlling mobile phase pH below the pKa of the hydroxyl group is crucial to maintain it in a neutral, more retained form.
Solubility Expected to be soluble in common organic solvents like methanol, acetonitrile, and DMSO due to the methyl ester and aromatic core.

Experimental Protocol: HPLC Method

This section provides a detailed, step-by-step methodology for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Software: Chromatography Data System (CDS) for instrument control and data processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Solvent Filtration Assembly: With 0.45 µm membrane filters.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to ≥18.2 MΩ·cm.

  • Formic Acid: LC-MS grade or equivalent.

  • This compound: Reference standard of known purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of DI water. Mix thoroughly and filter through a 0.45 µm membrane filter. Degas before use.

    • Scientist's Note: The addition of formic acid to a pH of ~2.7 serves to protonate the 4-hydroxyl group, suppressing its ionization. This results in a single, neutral analyte species, which enhances retention on the C18 column and dramatically improves peak symmetry.[4]

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Working Standard and Calibration Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the Sample Diluent.

Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-12 min: 30% to 80% B; 12-14 min: 80% B; 14-14.1 min: 80% to 30% B; 14.1-18 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (or as determined by UV scan)
Run Time 18 minutes

Method Validation Framework

A method is only reliable if it is validated for its intended purpose. The protocol must be a self-validating system, demonstrated through the execution of the following tests as prescribed by ICH Q2(R2) guidelines.[9]

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified.

  • Protocol: Inject a working standard solution (e.g., 25 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Peak Area %RSD: ≤ 2.0%

    • Retention Time %RSD: ≤ 1.0%

    • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

    • Theoretical Plates (N): > 2000

Specificity

Specificity demonstrates that the analytical signal is unambiguously attributable to the analyte of interest.

  • Protocol: Inject the sample diluent (blank) to check for interfering peaks at the retention time of the analyte. If analyzing in a matrix (e.g., reaction mixture), inject a placebo/matrix blank. Analyze stressed samples (acid, base, peroxide, heat, light) to ensure separation from potential degradation products.

  • Acceptance Criteria: No significant interfering peaks should be observed at the analyte's retention time in the blank. The analyte peak should be resolved from all degradation peaks (Resolution > 2.0).

Linearity and Range
  • Protocol: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be insignificant compared to the response at the lowest concentration.

Accuracy (as % Recovery)
  • Protocol: Perform spike-recovery experiments. If analyzing a sample matrix, spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze three preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[11]

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six individual preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The cumulative %RSD for all 12 preparations (6 from repeatability + 6 from intermediate precision) should be ≤ 2.0%.

Visualized Workflows

Diagrams created using Graphviz clarify the logical flow of the experimental and validation processes.

G cluster_prep 1. Preparation Phase cluster_hplc 2. HPLC Analysis Phase cluster_data 3. Data Processing Phase prep_std Prepare Standard & Calibration Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions prep_sample->sst prep_mobile Prepare & Degas Mobile Phases setup System Setup & Column Equilibration prep_mobile->setup setup->sst analysis Inject Blank, Standards, & Samples sst->analysis If SST Passes integrate Integrate Peaks analysis->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Generate Final Report quantify->report

Caption: High-level workflow from preparation to final report.

G start Start Method Validation specificity Specificity (Peak Purity, Blanks) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Small Variations) precision->robustness end Validated Method robustness->end

Caption: Logical flow for method validation according to ICH guidelines.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of quantifying this compound. By controlling the mobile phase pH to ensure a consistent analyte form, the method achieves excellent chromatographic performance characterized by sharp, symmetrical peaks. The comprehensive validation protocol, grounded in ICH principles, ensures that the data generated is accurate, precise, and reliable. This application note serves as a complete guide for researchers requiring a robust analytical method for this compound in quality control, stability testing, or research and development environments.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). YouTube. [Link]

  • Polar Compounds Analysis. SIELC Technologies. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • What are the Main Benefits of Reversed Phase HPLC?. (2014). Chromatography Today. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). ICH. [Link]

  • A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2008). ResearchGate. [Link]

  • Methyl 8-Hydroxyquinoline-2-Carboxylate. PubChem. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline‐Derived Mannich Bases Targeting Multidrug. (2021). ACS Publications. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2019). The Royal Society of Chemistry. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2019). Dove Press. [Link]

Sources

Nuclear magnetic resonance (NMR) analysis of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Analysis of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this compound. Quinolines are a privileged scaffold in medicinal chemistry, and precise analytical characterization is paramount for drug development and quality control.[1][2] This document provides field-proven, step-by-step protocols for sample preparation, data acquisition for ¹H and ¹³C NMR, and a detailed guide to spectral interpretation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This note is intended for researchers, chemists, and quality control specialists working with quinoline-based small molecules.

Introduction: The Significance of Quinolone Characterization

This compound is a polysubstituted heterocyclic compound built upon the quinoline core. This structural motif is central to a vast array of pharmaceuticals, including antimalarial and antibacterial agents.[2][3] The specific substitution pattern—an electron-withdrawing chlorine atom at C8, a hydroxyl group at C4, and a methyl carboxylate at C2—creates a unique electronic and steric environment that dictates its chemical behavior and biological activity.

A key structural feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form.[4][5] This equilibrium can be influenced by the solvent and substitution pattern, making NMR spectroscopy an indispensable tool for elucidating the dominant form in solution and confirming the compound's identity and purity. High-resolution NMR provides unambiguous, atom-specific information on the molecular framework, connectivity, and chemical environment, which is critical for regulatory submissions and advancing research.[1][6]

Part 1: Experimental Methodologies

This section provides a self-validating system for sample preparation and data acquisition, designed to produce high-quality, reproducible NMR spectra.

Protocol: NMR Sample Preparation

The quality of the final spectrum is fundamentally dependent on meticulous sample preparation. The following protocol is optimized for small organic molecules like this compound.

Core Principle: The objective is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade the magnetic field homogeneity and severely broaden spectral lines.[7]

Materials and Reagents:

  • This compound

  • High-quality 5 mm NMR tubes (clean, unscratched)[8]

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS) (optional)

  • Glass Pasteur pipettes and bulbs

  • Small glass vial (e.g., 1-dram vial)

  • Glass wool or cotton plug for filtration[9][10]

Rationale for Solvent Selection: DMSO-d₆ is selected for several key reasons:

  • Solubility: Its high polarity is well-suited for dissolving the potentially polar target molecule, which contains hydrogen bond donors (-OH) and acceptors (C=O, -N=).

  • Chemical Shift Range: Its residual proton signal appears at ~2.50 ppm, a region typically free of signals from aromatic compounds.

  • Observation of Exchangeable Protons: DMSO-d₆ is a hydrogen bond acceptor but does not readily exchange protons. This allows for the observation of the hydroxyl (-OH) proton, which often appears as a distinct, albeit sometimes broad, signal. In protic solvents like CD₃OD, this signal would be lost due to rapid chemical exchange.[11]

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh the sample in a clean, dry vial.

    • For ¹H NMR: 5-10 mg is typically sufficient.[9][12]

    • For ¹³C NMR: A higher concentration is required due to the low natural abundance of the ¹³C isotope; aim for 20-50 mg.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[7][8][13] Cap the vial and gently vortex or swirl until the sample is completely dissolved. Preparing the sample in a secondary vial before transferring it to the NMR tube is crucial as it allows for effective mixing and visual confirmation of complete dissolution.[12]

  • Filtration: Prepare a filter by placing a small, tight plug of glass wool or cotton into a Pasteur pipette. Transfer the sample solution through this filter directly into the NMR tube.[9][14]

    • Causality: This step is critical to remove any microscopic solid particles. Particulates in the solution disrupt the magnetic field homogeneity, leading to poor shimming, broad spectral lines, and reduced resolution.[10][12]

  • Volume Check: Ensure the final solvent height in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL). Insufficient volume will make it impossible to achieve good magnetic field homogeneity (shimming).[9][10]

  • Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[9]

  • Labeling: Label the sample clearly.[12]

Protocol: NMR Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

Workflow Diagram: From Sample to Spectrum

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-50 mg) dissolve 2. Dissolve in Vial (0.7 mL DMSO-d6) weigh->dissolve filter 3. Filter into Tube dissolve->filter cap 4. Cap & Clean Tube filter->cap insert 5. Insert Sample cap->insert lock 6. Lock on Solvent insert->lock shim 7. Shim B0 Field lock->shim acquire 8. Acquire Spectra (1H, 13C, etc.) shim->acquire process 9. Data Processing (FT, Phase, Baseline) acquire->process

Caption: NMR experimental workflow from sample preparation to data processing.

¹H NMR Spectrum Acquisition:

  • Experiment: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width (SW): ~16 ppm (centered around 6-8 ppm). This ensures all signals, from the upfield TMS to the potentially very downfield OH proton, are captured.

  • Acquisition Time (AQ): ~3-4 seconds. This parameter influences digital resolution.

  • Relaxation Delay (D1): 2-5 seconds. A sufficient delay is needed to allow protons to return to equilibrium between scans, ensuring accurate integration.

  • Number of Scans (NS): 8-16 scans. This is usually adequate to achieve a good signal-to-noise ratio for a sample of this concentration.[13]

  • Locking and Shimming: Before acquisition, the spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. The field homogeneity is then optimized via "shimming" to ensure sharp, symmetrical peaks.[13]

¹³C NMR Spectrum Acquisition:

  • Experiment: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems). This removes ¹H-¹³C coupling, simplifying the spectrum to single lines for each unique carbon.[13]

  • Spectral Width (SW): ~220-240 ppm. This wide range is necessary to capture all carbon environments, from the methyl group to the carbonyl and aromatic carbons.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): ≥1024 scans. A significantly higher number of scans is required compared to ¹H NMR due to the low 1.1% natural abundance of ¹³C and its smaller gyromagnetic ratio.[12][13]

Advanced Experiments for Unambiguous Assignment: For complete structural confirmation, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically through 2-3 bonds), helping to map out the connectivity of protons within the aromatic rings.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to, resolving ambiguity in both spectra.[2][16][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for assigning quaternary (non-protonated) carbons and confirming the placement of substituents.[2][16][15]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): A useful 1D experiment that differentiates carbon signals based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.[17]

Part 2: Data Interpretation and Structural Assignment

The following sections provide the predicted NMR data for this compound, based on established principles of chemical shifts and coupling constants for substituted quinolines.[1][13]

Molecular Structure with Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3~6.5 - 6.8Singlet (s)-Isolated proton on the pyridine ring, shielded by the adjacent -OH group.
H5~7.8 - 8.0Doublet of doublets (dd)J ≈ 8.4, 1.2Coupled to H6 (ortho) and H7 (meta). Deshielded due to proximity to the fused ring system.
H6~7.4 - 7.6Triplet or ddJ ≈ 8.0Coupled to H5 and H7 (ortho-coupling).
H7~7.6 - 7.8Doublet of doublets (dd)J ≈ 7.6, 1.2Coupled to H6 (ortho) and H5 (meta).
4-OH> 11.0Broad Singlet (br s)-Highly deshielded acidic proton, often involved in intramolecular H-bonding with the ester carbonyl.[18] Signal is concentration-dependent.
2-COOCH₃~3.9 - 4.1Singlet (s)-Typical chemical shift for methyl ester protons.[19]

Justification of Aromatic Shifts:

  • The protons on the benzenoid ring (H5, H6, H7) resonate in the typical aromatic region (7.0-9.0 ppm).[1]

  • The electron-withdrawing chlorine at C8 will deshield the peri-proton H7.

  • The 4-OH group is electron-donating via resonance, which tends to shield protons on the quinoline ring system, particularly H3 and H5.[16]

  • The splitting patterns (multiplicities) are predicted by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. Ortho coupling (³J) is typically 7-9 Hz, while meta coupling (⁴J) is smaller, around 1-3 Hz.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)
CarbonPredicted δ (ppm)Rationale
C2~145 - 150Attached to nitrogen and the electron-withdrawing carboxylate group.
C3~108 - 112Shielded by the electron-donating -OH group.
C4~170 - 175Deshielded due to attachment to the hydroxyl group and its involvement in keto-enol tautomerism.
C4a~138 - 142Quaternary carbon at the ring junction.
C5~125 - 128Aromatic CH carbon.
C6~123 - 126Aromatic CH carbon.
C7~128 - 132Aromatic CH carbon, potentially deshielded by the adjacent chloro group.
C8~126 - 130Aromatic carbon directly attached to the electronegative chlorine atom.
C8a~140 - 144Quaternary carbon at the ring junction, adjacent to nitrogen.
2-C OOH₃~163 - 167Carbonyl carbon of the ester, highly deshielded.[11]
2-COOC H₃~52 - 55Methyl carbon of the ester.

Justification of Carbon Shifts:

  • Carbon chemical shifts are influenced by hybridization and the electronegativity of attached atoms and groups.[11][20]

  • Carbons bonded to heteroatoms (O, N, Cl) are deshielded and appear at a lower field (higher ppm).

  • The C4 carbon will have a particularly downfield shift due to being an enolic carbon. Its exact shift can be sensitive to the keto-enol equilibrium.

  • Quaternary carbons (C2, C4, C4a, C8, C8a, and the carbonyl) will be identifiable by their absence in a DEPT-135 spectrum and can be definitively assigned using an HMBC spectrum.[17]

Conclusion

This application note provides a robust framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reliable spectra. The provided spectral predictions, grounded in established spectroscopic principles, serve as a guide for accurate data interpretation and structural verification. The application of these methods is essential for ensuring the identity, purity, and quality of this and structurally related compounds in academic research and the pharmaceutical industry.

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (2025). Benchchem.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. (2025). Benchchem.
  • Interpreting Complex NMR Spectra of Substituted Quinolines. (2025). Benchchem Technical Support Center.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Small molecule NMR sample preparation. (2023). Georgia Institute of Technology.
  • Huan, T. T., et al. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. HETEROCYCLES, 104(2).
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Sample Preparation. (n.d.). University College London (UCL), Faculty of Mathematical & Physical Sciences.
  • Preparing an NMR sample. (n.d.). University of York, Department of Chemistry.
  • Seaton, P. J., & Williamson, R. T. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.
  • 1H NMR Characterization of Substituted Quinolines. (2025). Benchchem Application Note.
  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. (2009). PubMed.
  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. (n.d.). ResearchGate.
  • Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors. (n.d.). Cherry.
  • A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. (n.d.). University of Chemistry.
  • 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. (n.d.). ResearchGate.
  • 4-Hydroxyquinoline(611-36-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Typical Bioactive Quinoline Derivatives. (n.d.). ResearchGate.
  • Synthesis of novel cyano quinoline derivatives suplemantary. (2015). ResearchGate.
  • 2-Hydroxy-4-quinolincarboxylic acid(15733-89-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Beck, A. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository.
  • Proton NMR Table. (n.d.). Michigan State University Department of Chemistry.
  • NMR Chemical Shifts. (n.d.).
  • 13.12: DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. (n.d.). Vulcanchem.
  • Chemical shifts. (n.d.). University College London (UCL).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • This compound. (n.d.). ChemicalBook.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We present a detailed protocol for its characterization using high-resolution mass spectrometry (HRMS), with a focus on electrospray ionization (ESI) coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer. This document outlines the scientific rationale behind the chosen methodology, a step-by-step protocol from sample preparation to data acquisition, and an in-depth analysis of the expected fragmentation patterns. The aim is to equip researchers with the necessary knowledge to confidently identify and characterize this molecule and its analogues.

Introduction: The Significance of Substituted Quinolines

Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and biologically active molecules. Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point in drug discovery. This compound, with its distinct substitution pattern, represents a promising scaffold for the development of novel therapeutic agents. Accurate and unambiguous characterization of such molecules is paramount for advancing research and ensuring the integrity of subsequent biological and chemical studies. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1]

Foundational Principles: Why ESI-Q-TOF MS?

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. For this compound, a moderately polar small molecule, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a "soft" ionization technique that imparts minimal energy to the analyte, thereby preserving the molecular ion and enabling the determination of its accurate mass.[2][3] This is crucial for confirming the elemental composition of the molecule.

Pairing ESI with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer provides a powerful platform for both qualitative and quantitative analysis. The quadrupole acts as a mass filter, while the TOF analyzer offers high resolution and mass accuracy, allowing for the confident determination of elemental formulas for both the parent ion and its fragments. Tandem mass spectrometry (MS/MS) experiments, facilitated by collision-induced dissociation (CID) within the instrument, provide invaluable structural information by inducing fragmentation of the molecular ion at its most labile bonds.[4]

Experimental Workflow: A Visual Guide

The overall process, from sample preparation to data interpretation, is a systematic workflow designed to ensure reproducibility and data quality.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Weighing & Dissolution (Methanol/Acetonitrile) prep2 Serial Dilution (to µg/mL or ng/mL) prep1->prep2 prep3 Addition of Internal Standard (Optional, for quantitation) prep2->prep3 lc Liquid Chromatography (C18 Column) prep3->lc Injection esi Electrospray Ionization (Positive Ion Mode) lc->esi ms1 Full Scan MS (Accurate Mass of Parent Ion) esi->ms1 cid Collision-Induced Dissociation (Fragmentation) ms1->cid ms2 MS/MS Scan (Accurate Mass of Fragments) cid->ms2 data1 Molecular Formula Confirmation ms2->data1 Data Acquisition data2 Fragmentation Pattern Analysis data1->data2 data3 Structural Elucidation data2->data3 fragmentation parent [M+H]⁺ m/z 238.0267 frag1 [M+H - CH₃OH]⁺ m/z 206.0006 parent->frag1 - CH₃OH frag2 [M+H - CO]⁺ m/z 210.0318 parent->frag2 - CO frag3 [M+H - OCH₃]⁺ m/z 207.0056 parent->frag3 - •OCH₃ frag4 [M+H - COOCH₃]⁺ m/z 179.0158 parent->frag4 - •COOCH₃ frag2->frag1 - H₂

Sources

Derivatization of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate for Biological Screening For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of pharmacological activities.[1][2] Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of biological properties. This guide focuses on a particularly valuable starting material: This compound . This scaffold is strategically equipped with three distinct and orthogonally reactive functional groups, making it an ideal template for generating a diverse chemical library for biological screening.

The rationale for selecting this starting material is rooted in the unique potential of each functional group:

  • The C4-Hydroxyl Group: This group exists in tautomeric equilibrium with its 4-quinolone form and serves as a prime site for O-alkylation.[3][4] Modifying this position allows for systematic variation of steric bulk and lipophilicity, which are critical parameters influencing cell permeability and target engagement.[3][5][6]

  • The C2-Methyl Ester: The ester at the 2-position is a versatile handle for creating amide libraries.[7] Following hydrolysis to the corresponding carboxylic acid, it can be coupled with a wide array of amines. The resulting amide bond is metabolically stable and can establish crucial hydrogen-bonding interactions within a biological target's binding site.[8][9][10]

  • The C8-Chloro Group: This halogen atom is an ideal anchor for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12] This allows for the introduction of diverse aryl and heteroaryl moieties, dramatically expanding the chemical space and introducing new pharmacophoric elements.[13][14]

This document provides detailed protocols for the strategic derivatization of this core scaffold at each of these positions and outlines standard methodologies for subsequent biological evaluation.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Generated Library for Screening Core This compound pA Pathway A: C4-OH Alkylation Core->pA pB Pathway B: C2-Amide Formation Core->pB pC Pathway C: C8-Aryl Coupling Core->pC Lib Diverse Library of Novel Quinoline Derivatives pA->Lib pB->Lib pC->Lib BioScreen Biological Activity Data Lib->BioScreen Biological Screening (Anticancer, Antimicrobial) G cluster_0 O-Alkylation at C4-Position start Core Scaffold (C4-OH) base Add Base (e.g., K₂CO₃, NaH) in DMF start->base Step 1 alkoxide Form Alkoxide Intermediate base->alkoxide Step 2 alkyl_halide Add Alkyl Halide (R-X) alkoxide->alkyl_halide Step 3 product O-Alkylated Product (C4-OR) alkyl_halide->product Step 4 (Reaction) purify Work-up & Purification product->purify G cluster_0 Amide Formation at C2-Position start Core Scaffold (C2-Ester) step1 Step 1: Saponification (LiOH, THF/H₂O) start->step1 acid Carboxylic Acid Intermediate step1->acid step2 Step 2: Amide Coupling (Amine, HBTU, DIPEA) acid->step2 product Final Amide Derivative (C2-CONR₁R₂) step2->product G cluster_0 MTT Cytotoxicity Assay Workflow s1 Seed Cancer Cells in 96-well Plate s2 Incubate 24h s1->s2 s3 Treat Cells with Quinoline Derivatives s2->s3 s4 Incubate 48-72h s3->s4 s5 Add MTT Reagent s4->s5 s6 Incubate 4h s5->s6 s7 Solubilize Formazan Crystals (DMSO) s6->s7 s8 Read Absorbance (570 nm) s7->s8 s9 Calculate IC₅₀ Values s8->s9

Sources

Application Notes & Protocols: Characterization of Metal Chelation by Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Metal Chelation in Research and Drug Development

Metal ions are fundamental to a vast array of biological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in signal transduction pathways.[1][2][3][4] However, the dysregulation of metal ion homeostasis is a key factor in the pathology of numerous diseases, including neurodegenerative disorders, cancer, and microbial infections.[1][5] Chelating agents, which are molecules that can form stable complexes with metal ions, offer a powerful therapeutic strategy to restore metal balance and are invaluable tools in diagnostics and research.[5][6][7][8][9]

The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its potent metal-coordinating ability.[1][2][3][4][10] The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a pincer-like structure that avidly binds to a variety of divalent and trivalent metal ions. This chelation is the primary mechanism behind the diverse bioactivities of 8HQ derivatives.[1][10] This guide focuses on a specific derivative, Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate , detailing the methodologies to rigorously characterize its interactions with biologically relevant metal ions.

Compound of Interest: this compound

This compound is a derivative of the 8-hydroxyquinoline core. The introduction of a chloro group at the 8-position and a methyl carboxylate group at the 2-position can significantly modulate its physicochemical properties, such as lipophilicity, electron density, and steric hindrance, thereby influencing its metal-binding affinity, selectivity, and biological activity. Understanding these interactions at a quantitative level is paramount for its development as a potential therapeutic agent or a specialized research tool.

Caption: Structure of this compound.

Part 1: Spectroscopic Characterization of Metal Chelation

Spectroscopic techniques are indispensable for studying metal-ligand interactions as they can provide information on the formation of the complex, its stoichiometry, and binding affinity.

UV-Visible Spectrophotometry

Principle: The formation of a metal-ligand complex often leads to a change in the electronic structure of the ligand, resulting in a shift in its absorption spectrum.[11][12] By monitoring these changes upon titration with a metal ion, one can determine the binding stoichiometry and the stability constant of the complex.[13][14]

Application Note: This method is excellent for an initial assessment of binding and for determining stoichiometry, especially when a clear isosbestic point is observed, which indicates a simple two-state equilibrium between the free ligand and the complex.[14]

Protocol: UV-Vis Titration

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., HEPES, MES) with a known pH. The buffer should be chosen carefully to avoid interference with metal binding.

    • Prepare a stock solution of the metal salt (e.g., CuCl₂, ZnSO₄, FeCl₃) of a significantly higher concentration (e.g., 20 mM) in the same buffer.

  • Experiment Setup:

    • In a quartz cuvette, place a fixed concentration of the ligand solution (e.g., 50 µM).

    • Record the initial absorption spectrum of the free ligand.

  • Titration:

    • Add small aliquots of the metal salt solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate.

    • Record the absorption spectrum.

    • Continue the titration until no further significant spectral changes are observed.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Metal]/[Ligand]. The inflection point of this curve can indicate the stoichiometry of the complex.[14]

    • For determining the binding constant, more complex data fitting using specialized software is required, applying the Benesi-Hildebrand method or non-linear regression analysis.[15]

Fluorescence Spectroscopy

Principle: Many 8-hydroxyquinoline derivatives are fluorescent. The binding of a metal ion can either enhance or quench this fluorescence.[16][17] This change in fluorescence intensity can be a highly sensitive measure of complex formation. Quenching can occur through various mechanisms, including electron or energy transfer between the fluorophore and the metal ion.[17][18]

Application Note: Fluorescence-based assays are often more sensitive than absorbance-based methods, allowing for the use of lower concentrations of the ligand. This is particularly useful for detecting high-affinity interactions.

Protocol: Fluorescence Titration

  • Reagent Preparation: As described for UV-Vis titration, but typically at lower concentrations (e.g., 1-10 µM for the ligand).

  • Instrument Setup:

    • Determine the optimal excitation and emission wavelengths for the free ligand.

    • Set the excitation and emission slit widths to achieve a good signal-to-noise ratio.

  • Titration:

    • Place the ligand solution in a fluorescence cuvette and record its initial fluorescence spectrum.

    • Incrementally add the metal salt solution, recording the fluorescence spectrum after each addition and equilibration.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • The data can be fitted to various binding models (e.g., 1:1, 1:2) to determine the dissociation constant (Kd). The Stern-Volmer equation can be used to analyze quenching data to distinguish between static and dynamic quenching mechanisms.[19]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock setup Add Ligand to Cuvette prep_ligand->setup prep_metal Prepare Metal Stock titrate Add Aliquot of Metal prep_metal->titrate initial_scan Record Initial Spectrum (Absorbance or Fluorescence) setup->initial_scan initial_scan->titrate equilibrate Mix & Equilibrate titrate->equilibrate scan Record Spectrum equilibrate->scan loop_cond Spectral Change Saturated? scan->loop_cond loop_cond->titrate No plot Plot Abs/Fluor vs. [Metal]/[Ligand] loop_cond->plot Yes stoichiometry Determine Stoichiometry plot->stoichiometry fit Fit Data to Binding Model plot->fit constants Calculate Binding Constants (Ka, Kd) fit->constants

Caption: Workflow for Spectroscopic Titration Experiments.

Part 2: Thermodynamic and Structural Characterization

While spectroscopic methods confirm binding and can provide affinity data, other techniques are needed to obtain a complete thermodynamic profile and structural insights into the interaction.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[20] This allows for the simultaneous determination of the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.[21][22]

Application Note: ITC is the gold standard for characterizing binding thermodynamics.[21] It is a label-free, in-solution technique that does not rely on spectroscopic changes. However, it requires larger amounts of sample compared to spectroscopic methods. Careful experimental design, especially with respect to buffer choice, is crucial as buffer protonation/deprotonation can contribute to the observed heat changes.[22][23]

Protocol: ITC Experiment

  • Sample Preparation:

    • Prepare the ligand and metal solutions in the same buffer, degassed to prevent air bubbles. The concentration of the ligand in the cell should be such that the c-value (c = n * [ligand] * Ka) is within the optimal range (typically 10 < c < 500).

    • The metal solution in the syringe should be 10-20 times more concentrated than the ligand in the cell.

  • Experiment Setup:

    • Fill the sample cell with the ligand solution and the reference cell with the same buffer.

    • Fill the injection syringe with the metal solution.

    • Allow the system to thermally equilibrate.

  • Titration:

    • Perform a series of small, timed injections of the metal solution into the sample cell.

    • The heat change after each injection is measured.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to obtain the heat change per injection.

    • This is plotted against the molar ratio of metal to ligand.

    • The resulting binding isotherm is fitted to a suitable binding model to extract Ka, n, and ΔH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for studying interactions at an atomic level.[24][25][26] Chemical shift perturbation (CSP) is a common method where changes in the chemical shifts of the ligand's protons are monitored upon addition of a metal ion. The protons closest to the binding site will typically show the largest shifts.[27][28]

Application Note: NMR can provide definitive proof of the binding site on the ligand. By monitoring the chemical shift changes of specific protons on the quinoline ring and its substituents, one can map the coordination sphere of the metal ion. This is invaluable for validating the expected chelation mechanism.

Protocol: NMR Titration

  • Sample Preparation:

    • Prepare a solution of the ligand in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a co-solvent) at a known concentration.

    • Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.

  • Experiment:

    • Acquire a ¹H NMR spectrum of the free ligand.

    • Add incremental amounts of the metal salt solution to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis:

    • Overlay the spectra and identify the protons whose chemical shifts are perturbed upon metal addition.

    • Plot the change in chemical shift (Δδ) for each perturbed proton against the [Metal]/[Ligand] molar ratio.

    • The protons with the largest Δδ values are closest to the metal-binding site. The titration data can also be fitted to determine the binding constant.

Part 3: Computational Modeling

Principle: Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the geometry, electronic structure, and stability of the metal-ligand complex.[29][30][31][32] These studies can complement experimental data by predicting the most stable coordination geometry and rationalizing the observed spectroscopic and thermodynamic properties.

Application Note: DFT calculations can be used to:

  • Optimize the 3D structure of the metal-ligand complex.

  • Calculate the binding energies to compare the stability of complexes with different metal ions.

  • Simulate theoretical UV-Vis and IR spectra, which can be compared with experimental results for validation.[29]

Protocol: DFT Study Workflow

  • Structure Building: Build the initial 3D structure of this compound and the solvated metal ion.

  • Geometry Optimization: Perform geometry optimization calculations to find the lowest energy conformation of the free ligand and the metal-ligand complex.

  • Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima.[29]

  • Property Calculation: Calculate properties such as binding energy, electronic transitions (for UV-Vis spectra), and bond lengths/angles.

Data Summary and Interpretation

The quantitative data obtained from these experiments should be summarized for clear comparison and interpretation.

Table 1: Example Spectroscopic and Thermodynamic Data for Metal Chelation

Metal IonTechniqueStoichiometry (L:M)Kₐ (M⁻¹)Kₑ (µM)ΔH (kcal/mol)-TΔS (kcal/mol)
Cu²⁺UV-Vis2:15.2 x 10⁶0.19--
Cu²⁺ITC2:15.5 x 10⁶0.18-8.5-0.7
Zn²⁺Fluorescence2:11.8 x 10⁵5.6--
Zn²⁺ITC2:12.0 x 10⁵5.0-4.2-2.9
Fe³⁺UV-Vis3:18.9 x 10⁴11.2--
Fe³⁺ITC3:19.2 x 10⁴10.9-3.1-3.7

Note: The data presented in this table are hypothetical and for illustrative purposes only.

G L Ligand (L) ML ML Complex L->ML + M (k_on1) M Metal Ion (M) ML->L (k_off1) ML2 ML2 Complex ML->ML2 + L (k_on2) ML2->ML (k_off2)

Caption: General mechanism of stepwise metal chelation.

By integrating the results from these diverse experimental and computational approaches, researchers can build a comprehensive understanding of the metal-chelating properties of this compound. This detailed characterization is an essential foundation for any further investigation into its biological activities and potential applications in drug development.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Mahidol University. [Link]

  • Peng, H., et al. (2021). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Molecules. [Link]

  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. Creative Biostructure. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dove Medical Press. [Link]

  • Matei, E., et al. (2021). Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. Springer Nature. [Link]

  • Kim, D. G., et al. (2021). Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. International Journal of Molecular Sciences. [Link]

  • Otting, G. (2010). NMR studies of ligand binding. Journal of Biomolecular NMR. [Link]

  • Ye, Y. (2022). Why metal ions can quench fluorescence? ResearchGate. [Link]

  • Velazquez-Campoy, A. (2007). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. ResearchGate. [Link]

  • Gumus, S., & Gumus, A. (2019). Computational Studies on Quinoline Based Metal Chemosensors. DergiPark. [Link]

  • Coskun, S., & Uzun, L. (2016). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. ACS Omega. [Link]

  • Dodani, S. C., & Chang, C. J. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. [Link]

  • Dias, D. M., et al. (2024). NMR techniques used to study ligand-bound conformation and protein binding sites identification. ResearchGate. [Link]

  • Bányai, I., et al. (2022). Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. Nanomaterials. [Link]

  • Kontoghiorghes, G. J. (2020). Advances on Chelation and Chelator Metal Complexes in Medicine. International Journal of Molecular Sciences. [Link]

  • Quinn, C. F., et al. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology. [Link]

  • Kadam, A. N. (2025). “The Role Of Chelating Agent In Medical Inorganic Chemistry”. International Journal of Creative Research Thoughts. [Link]

  • Hider, R. C., & Kong, X. (2016). Metal Chelation in Medicine. Royal Society of Chemistry. [Link]

  • Franz, K. J. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Current Opinion in Chemical Biology. [Link]

  • El-Gamel, N. E. A. (2019). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Journal of Transition Metal Complexes. [Link]

  • Wikipedia. (n.d.). Chelation therapy. Wikipedia. [Link]

  • Abdallah, S. M., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for. ACS Omega. [Link]

  • Ràfols, C., et al. (n.d.). The Ca-EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC). University of Barcelona. [Link]

  • Asabu, S. A., et al. (2023). Synthesis and Computational Studies of Novel Cobalt(II) and Oxovanadium(IV) Complexes of Quinoline Carbaldehyde Derivative Ligand for Antibacterial and Antioxidant Applications. ResearchGate. [Link]

  • Enyedy, É. A., et al. (2024). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. [Link]

  • Kim, Y., et al. (2018). UV-vis analysis of metal chelation with 2 and 29. ResearchGate. [Link]

  • Adam, M. (2021). How can you determine binding constants for small molecule binding to transition metals? ResearchGate. [Link]

  • Nycz, J. E., et al. (2024). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules. [Link]

  • Patel, B. D., et al. (2012). Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. TSI Journals. [Link]

  • Gleave, R. (2000). Isothermal Titration Calorimetric. University of Huddersfield Repository. [Link]

  • Asabu, S. A., et al. (2023). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. Molecules. [Link]

  • Tottey, S., et al. (2012). Principles and practice of determining metal–protein affinities. Metallomics. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. [Link]

  • Wacker, M., & Seubert, A. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. JAAS. [Link]

  • Li, Y., et al. (2009). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Chinese Journal of Chemistry. [Link]

  • Zemberyová, M., & Barteková, J. (n.d.). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Technical University of Kosice. [Link]

  • Rahman, M. M. (2021). UV-Vis Spectroscopy for metal analysis? ResearchGate. [Link]

  • Csonka, R., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. [Link]

  • MIT OpenCourseWare. (2016). 5.08 Recitation 10: Metal-Binding and Dissociation Constant. MIT OpenCourseWare. [Link]

Sources

Application Notes and Protocols: Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for the specific compound, Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate, as a fluorescent probe is not extensively available in current scientific literature. The following application notes and protocols are based on the well-established principles of 8-hydroxyquinoline-based fluorescent sensors, with specific examples and data drawn from closely related, well-characterized analogs. These protocols should serve as a comprehensive starting point for the investigation and application of this compound, with the understanding that optimization will be necessary.

Introduction: The Promise of 8-Hydroxyquinoline Scaffolds in Fluorescent Sensing

8-Hydroxyquinoline (8-HQ) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of chemical biology and materials science.[1][2] Their unique photophysical properties, characterized by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), make them excellent candidates for the development of "turn-on" fluorescent probes.[3] In their free state, many 8-HQ derivatives are weakly fluorescent due to the ESIPT process, where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state, providing a non-radiative decay pathway.[3][4]

Upon chelation with specific metal ions, this ESIPT process is inhibited, and the molecule becomes more rigid.[2][3] This blockage of non-radiative decay channels leads to a significant enhancement in fluorescence intensity, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[5] This "off-on" switching capability allows for the sensitive and selective detection of various metal ions crucial in biological and environmental systems, such as Zn²⁺, Al³⁺, and Fe³⁺.[1][6]

This compound belongs to this promising family of compounds. While specific data is pending, its structural features—the 8-hydroxyquinoline core for metal chelation and fluorescence signaling, and the chloro and carboxylate substitutions which can modulate its photophysical and binding properties—suggest its potential as a valuable tool for fluorescent sensing applications.

Physicochemical and Hypothetical Photophysical Properties

The properties of this compound can be inferred from its parent compound, 8-hydroxyquinoline, and its derivatives.

PropertyValue/Expected CharacteristicsSource/Rationale
Chemical Formula C₁₁H₈ClNO₃-
Molecular Weight 237.64 g/mol -
Excitation Wavelength (λex) ~320 - 370 nm (in organic solvents)Based on 8-HQ derivatives[7]
Emission Wavelength (λem) ~450 - 550 nm (upon metal chelation)Based on 8-HQ derivatives[7][8]
Stokes Shift Expected to be largeA characteristic of ESIPT-based probes[3][9]
Quantum Yield (Φ) Low in free form, significantly enhanced upon metal bindingGeneral principle of 8-HQ sensors[4]
Solubility Likely soluble in organic solvents like DMSO, ethanol, and acetonitrileCommon for similar organic compounds

Mechanism of Fluorescence: Chelation-Enhanced Fluorescence (CHEF) via ESIPT Inhibition

The primary mechanism anticipated for this compound as a fluorescent probe for metal ions is the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT), leading to Chelation-Enhanced Fluorescence (CHEF).

CHEF_Mechanism cluster_excitation Excitation (hν) Free_Probe Free Probe (Low Fluorescence) - Weakly fluorescent due to ESIPT - Non-radiative decay pathways active Chelation Free_Probe->Chelation Chelation Metal_Ion Target Metal Ion (e.g., Zn²⁺) Metal_Ion->Chelation Binding Chelated_Complex Chelated Complex (High Fluorescence) - ESIPT is inhibited - Rigid structure reduces non-radiative decay - Chelation-Enhanced Fluorescence (CHEF) Chelation->Chelated_Complex

Caption: Proposed CHEF mechanism for the 8-HQ probe.

Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization and application of an 8-hydroxyquinoline-based fluorescent probe. These should be adapted and optimized for this compound.

Protocol 1: Preparation of Stock Solutions and Determination of Optimal Conditions

Objective: To prepare the probe for use and determine its optimal excitation and emission wavelengths.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Target metal ion salt solution (e.g., ZnCl₂)

  • Fluorometer and quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of the probe in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • Dilute the stock solution in the desired buffer (e.g., HEPES, pH 7.4) to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.

  • Determination of Optimal Wavelengths:

    • To a cuvette containing the 10 µM probe solution, add an excess of the target metal ion (e.g., 5-10 equivalents of ZnCl₂).

    • Incubate for 15 minutes at room temperature.

    • Using a fluorometer, perform an excitation scan (with emission fixed at an estimated wavelength, e.g., 500 nm) to find the optimal excitation wavelength (λex).

    • With the determined λex, perform an emission scan to find the optimal emission wavelength (λem).

Protocol 2: In Vitro Metal Ion Titration and Selectivity Assay

Objective: To determine the sensitivity and selectivity of the probe for its target metal ion.

Materials:

  • Probe working solution (10 µM in HEPES buffer)

  • Stock solutions of various metal ion salts (e.g., Zn²⁺, Fe³⁺, Cu²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺)

  • Fluorometer

Procedure:

  • Fluorescence Titration:

    • To a series of cuvettes containing the probe working solution, add increasing concentrations of the target metal ion (e.g., 0 to 5 equivalents).

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence intensity at the predetermined λex and λem.

    • Plot the fluorescence intensity against the metal ion concentration to determine the detection limit.

  • Selectivity Assay:

    • To separate cuvettes containing the probe working solution, add a significant excess (e.g., 10 equivalents) of various competing metal ions.

    • Measure the fluorescence intensity.

    • To a separate cuvette, first add the competing ions, and then add the target metal ion to observe if the signal for the target can be distinguished.

Experimental_Workflow Start Start Stock_Solution Prepare 1 mM Probe Stock Solution in DMSO Start->Stock_Solution Cell_Culture Culture Adherent Cells (e.g., HeLa) Start->Cell_Culture Working_Solution Prepare 10 µM Probe Working Solution in Buffer Stock_Solution->Working_Solution Wavelength_Scan Determine Optimal Excitation & Emission λ Working_Solution->Wavelength_Scan Titration Metal Ion Titration (Sensitivity) Wavelength_Scan->Titration Selectivity Selectivity Assay (Interfering Ions) Wavelength_Scan->Selectivity End End Titration->End Selectivity->End Probe_Loading Load Cells with Probe (e.g., 5-10 µM, 30 min) Cell_Culture->Probe_Loading Metal_Treatment Treat Cells with Target Metal Ion Probe_Loading->Metal_Treatment Imaging Fluorescence Microscopy Metal_Treatment->Imaging Imaging->End

Caption: General workflow for probe characterization and application.

Protocol 3: Live Cell Imaging of Intracellular Metal Ions

Objective: To visualize changes in intracellular metal ion concentrations using the fluorescent probe.

Materials:

  • Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes

  • Probe stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Metal ion solution and/or a chelator (e.g., TPEN for Zn²⁺)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture:

    • Seed cells on glass-bottom dishes and culture until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a 5-10 µM working solution of the probe in serum-free cell culture medium.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the probe working solution for 30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe solution and wash the cells three times with warm PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set determined in Protocol 1. This will establish the basal fluorescence.

    • To induce an increase in intracellular metal ions, add a solution of the target metal ion (e.g., 50 µM ZnCl₂) to the medium and acquire images over time.

    • To demonstrate the specificity of the probe, a metal ion chelator can be added to quench the fluorescence.

Important Considerations:

  • Cytotoxicity: It is crucial to assess the potential cytotoxicity of this compound. Quinoline derivatives can exhibit cytotoxic effects.[2][6] A standard MTT or similar cell viability assay should be performed to determine the optimal, non-toxic concentration range for live-cell imaging.

  • Photostability: The photostability of the probe should be evaluated by continuous exposure to the excitation light and monitoring the fluorescence intensity over time.

  • Controls: Appropriate controls are essential for valid results. These include untreated cells, cells treated with only the vehicle (DMSO), and cells treated with the metal ion or chelator alone.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Selectivity Profile

Metal Ion (10 equiv.)Fluorescence Intensity (a.u.)Fold Change
Probe Only 1001
Zn²⁺ 150015
Fe³⁺ 1201.2
Cu²⁺ 900.9
Ca²⁺ 1101.1
Mg²⁺ 1051.05

Conclusion

This compound holds significant potential as a fluorescent probe, leveraging the robust and well-understood chemistry of the 8-hydroxyquinoline scaffold. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore its utility in detecting and imaging metal ions. Through careful optimization and validation, this compound could become a valuable addition to the molecular toolbox for scientists in diverse fields of research and development.

References

  • Rohini, R., Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430–1473. [Link]

  • Gao, M., Yu, F., Lv, C., Choo, J., & Chen, L. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17935–17943. [Link]

  • Liu, H., Dong, Y., Zhang, B., Liu, F., Tan, C., Tan, Y., & Jiang, Y. (2016). An efficient quinoline-based fluorescence sensor for zinc(II) and its application in live-cell imaging. Sensors and Actuators B: Chemical, 234, 616-624. [Link]

  • Barman, S., et al. (2017). A Highly Selective Fluorescent Sensor for Zinc Ion Based on Quinoline Platform with Potential Applications for Cell Imaging Studies. Journal of Fluorescence, 27, 1937–1941. [Link]

  • Pawar, K., Srinu, S., Gaddam, M., & Sharma, A. (2025). Quinoline-Based Fluorescent Probe for Various Applications. In Small Organic Molecules-Based Fluorescent Biosensors and their Applications. CRC Press. [Link]

  • Li, S., et al. (2020). Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 229, 117956. [Link]

  • Zhang, H., Han, L. F., Zachariasse, K. A., & Jiang, Y. B. (2005). 8-Hydroxyquinoline benzoates as highly sensitive fluorescent chemosensors for transition metal ions. Organic letters, 7(19), 4217–4220. [Link]

  • Li, C., et al. (2019). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC advances, 9(1), 353-358. [Link]

  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 825-834. [Link]

  • S. A. de Sousa, et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 28(19), 6889. [Link]

  • Nolan, E. M., & Lippard, S. J. (2008). Imaging mobile zinc in biology. Accounts of chemical research, 42(1), 193-203. [Link]

  • K. S. S. S. Gupta, et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. ChemistrySelect, 7(34), e202202120. [Link]

  • Soroka, K., Vithanage, R. S., Phillips, D. A., Walker, B., & Dasgupta, P. K. (1987). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical chemistry, 59(4), 629-636. [Link]

  • Kaur, N., & Kumar, M. (2014). A review on 8-hydroxyquinoline-based mono-and-bimetallic fluorescent chemosensors for metal ions. Coordination Chemistry Reviews, 258, 21-49. [Link]

  • D'auria, S., et al. (2003). Synthesis and photophysical characterisation of luminescent zinc complexes with 5-substituted-8-hydroxyquinolines. Dalton Transactions, (1), 105-110. [Link]

  • ResearchGate. (2018). New approach to synthesis Zinc(II)-(8-hydroxyquinoline) complex and its luminescent property. [Link]

  • ResearchGate. (2024). Preparation of 8-hydroxyquinoline zinc complexes. [Link]

  • ResearchGate. (2017). Synthesis, structure and photophysical properties of a binuclear Zn(II) complex based on 8-hydroxyquinoline ligand with naphthyl unit. [Link]

Sources

Application Notes and Protocols for Evaluating the Antiviral Activity of Substituted 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 8-Hydroxyquinolines

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2] This bicyclic compound, consisting of a pyridine ring fused to a phenol, and its derivatives have garnered significant attention for their potential as antiviral agents.[3][4] The diverse pharmacological applications of 8-HQ derivatives stem from their ability to chelate metal ions, a property that can disrupt essential viral enzymatic functions.[5][6] This guide provides an in-depth exploration of the antiviral properties of substituted 8-hydroxyquinolines, detailing their mechanisms of action, structure-activity relationships, and comprehensive protocols for their evaluation.

Section 1: Mechanisms of Antiviral Action

The antiviral activity of 8-hydroxyquinoline derivatives is multifaceted, often targeting various stages of the viral life cycle. The primary mechanisms identified to date include:

  • Inhibition of Viral Enzymes: Substituted 8-HQs have been shown to inhibit critical viral enzymes. For instance, some derivatives can block the activity of RNA-dependent DNA polymerase (reverse transcriptase), which is essential for the replication of retroviruses like HIV.[7][8] Additionally, they have demonstrated inhibitory effects against viral proteases, such as the NS2B/NS3 protease of Dengue and West Nile viruses, which are crucial for viral protein processing.[7][9]

  • Interference with Early Stages of Infection: Time-of-addition studies suggest that many 8-HQ derivatives act at the early stages of viral infection.[7][10] This could involve preventing viral attachment to host cells, inhibiting entry, or disrupting the uncoating process, thereby preventing the release of the viral genome into the cytoplasm.

  • Metal Ion Chelation: The ability of the 8-hydroxyquinoline core to chelate metal ions is a key aspect of its biological activity.[5] By binding to essential metal ions like zinc and copper, these compounds can disrupt the function of viral metalloenzymes that are critical for replication and pathogenesis.

Visualizing the Mechanism: A Generalized Workflow

The following diagram illustrates a generalized workflow for the initial screening and characterization of the antiviral activity of substituted 8-hydroxyquinolines.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Library of Substituted 8-Hydroxyquinolines B Cytotoxicity Assay (e.g., MTT, XTT) on Host Cells A->B D Antiviral Activity Assay (e.g., Plaque Reduction, CPE Inhibition) A->D C Determine CC50 (50% Cytotoxic Concentration) B->C F Calculate Selectivity Index (SI = CC50 / IC50) C->F E Determine IC50 (50% Inhibitory Concentration) D->E E->F G Prioritize Hits (High SI) F->G H Time-of-Addition Assay G->H I Virucidal Assay G->I J Enzyme Inhibition Assays (e.g., Polymerase, Protease) G->J Early_Late Early/Late Stage Inhibition? H->Early_Late Virucidal_Effect Direct Inactivation of Virus? I->Virucidal_Effect Enzyme_Target Specific Enzyme Target? J->Enzyme_Target

Caption: Workflow for antiviral screening and mechanism of action studies of 8-hydroxyquinoline derivatives.

Section 2: Structure-Activity Relationships (SAR)

The antiviral potency and cytotoxic profile of 8-hydroxyquinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel antiviral agents with improved efficacy and safety.

  • Lipophilicity and Electron-Withdrawing Groups: Studies have shown that increasing the lipophilicity and the electron-withdrawing properties of substituents on the anilide ring of 8-hydroxyquinoline-2-carboxanilides can enhance their antiviral activity against avian influenza virus (H5N1).[1][4] For example, di- and tri-substituted derivatives with chloro and nitro groups exhibited higher inhibition of H5N1 growth with low cytotoxicity.[1]

  • Substitutions at C2, C5, and C7: Modifications at the C2, C5, and C7 positions of the 8-hydroxyquinoline scaffold have been extensively explored. For instance, 2-isobutyl-5,7-dichloro-8-hydroxyquinoline has demonstrated significant inhibitory activity against Dengue virus serotype 2 (DENV2).[1][4] The presence of halogen atoms at positions 5 and 7 often contributes to increased biological activity.

  • Importance of the 8-Hydroxyl Group: The 8-hydroxyl group is a critical feature for the biological activity of these compounds, primarily due to its role in metal ion chelation.[5][11]

Data Summary: Antiviral Activity of Selected 8-Hydroxyquinoline Derivatives

The following table summarizes the in vitro antiviral activity and cytotoxicity of representative substituted 8-hydroxyquinolines against various viruses.

Compound/DerivativeVirusAssayIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2-isopropyl-5,7-dichloro-8-hydroxyquinolineDengue Virus Serotype 2 (DENV2)Plaque Reduction3.0316.065.30[1][4]
2-isobutyl-5,7-dichloro-8-hydroxyquinolineDengue Virus Serotype 2 (DENV2)Plaque Reduction0.4919.3939.5[1]
8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamideAvian Influenza (H5N1)Growth Inhibition--85% inhibition, 4% cytotoxicity[1][4]
5-sulphonamido-8-hydroxyquinoline derivativesAvian Paramyxovirus type 1 (APMV-1) & Laryngotracheitis virus (LTV)CPE3-4 µg/mL200-300 µ g/egg -[12]

Section 3: Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of the antiviral activity and cytotoxicity of substituted 8-hydroxyquinolines.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells, which is essential for calculating the selectivity index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[13]

Materials:

  • Host cell line (e.g., Vero, A549, MDCK)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Substituted 8-hydroxyquinoline compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[13]

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the cell control. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration and using regression analysis.[13]

Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for quantifying the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Substituted 8-hydroxyquinoline compounds

  • Culture medium and overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Adsorption: Remove the growth medium and infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing various concentrations of the test compound to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Remove the overlay medium and fix the cells with 10% formalin. Stain the cells with crystal violet solution and then wash with water.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 3: Time-of-Addition Assay

This assay helps to elucidate at which stage of the viral life cycle the compound exerts its antiviral effect.[7]

Procedure:

  • Pre-infection Treatment: Add the compound to the cell monolayers for 1-2 hours before infection. Remove the compound and then infect the cells.

  • Co-infection Treatment: Add the compound and the virus to the cells simultaneously. After the adsorption period, remove both and add fresh medium.

  • Post-infection Treatment: Infect the cells first. After the adsorption period, remove the virus and add the compound at different time points post-infection (e.g., 0, 2, 4, 6 hours).

  • Virus Yield Quantification: At the end of the viral replication cycle (e.g., 24 or 48 hours post-infection), collect the supernatant and determine the viral titer using a plaque assay or a virus yield reduction assay.[14]

  • Data Analysis: Compare the reduction in viral titer for each treatment condition to identify the stage of the viral life cycle that is most sensitive to the compound.

Visualizing the Time-of-Addition Assay

The following diagram illustrates the different treatment regimens in a time-of-addition assay.

Time_of_Addition cluster_pre Pre-infection cluster_co Co-infection cluster_post Post-infection pre_compound Add Compound pre_wash1 Wash pre_compound->pre_wash1 pre_infect Infect with Virus pre_wash1->pre_infect pre_wash2 Wash pre_infect->pre_wash2 pre_medium Add Fresh Medium pre_wash2->pre_medium co_add Add Compound + Virus co_wash Wash co_add->co_wash co_medium Add Fresh Medium co_wash->co_medium post_infect Infect with Virus post_wash Wash post_infect->post_wash post_compound Add Compound post_wash->post_compound

Caption: Schematic of a time-of-addition experiment to determine the antiviral mechanism.

Conclusion

Substituted 8-hydroxyquinolines represent a promising class of compounds for the development of novel antiviral therapeutics. Their diverse mechanisms of action and the tunability of their biological activities through chemical modification make them attractive candidates for further investigation. The protocols and information provided in this guide offer a comprehensive framework for researchers to explore the antiviral potential of this important chemical scaffold.

References

  • de la Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 672. Available at: [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed, 32967153. Available at: [Link]

  • El-Gaby, M. S., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal Chemistry Research, 21(6), 1-13. Available at: [Link]

  • Rohde, W., et al. (1976). Hydroxyquinolines inhibit ribonucleic acid-dependent deoxyribonucleic acid polymerase and inactivate Rous sarcoma virus and herpes simplex virus. Antimicrobial Agents and Chemotherapy, 10(2), 220-224. Available at: [Link]

  • Mekouar, K., et al. (1998). Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. Journal of Medicinal Chemistry, 41(15), 2846-2857. Available at: [Link]

  • Chen, Y-F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 105-109. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-2229E, MERS-CoV, and IBV propagation. Scientific Reports, 14(1), 2055. Available at: [Link]

  • Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4099-4120. Available at: [Link]

  • Kuo, S. C., et al. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Journal of Pharmacy and Pharmacology, 51(7), 841-847. Available at: [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC, 7535567. Available at: [Link]

  • ResearchGate (n.d.). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Available at: [Link]

  • ResearchGate (n.d.). 8‐Hydroxyquinoline‐2‐Carboxanilides as Antiviral Agents Against Avian Influenza Virus. Available at: [Link]

  • Institute for Antiviral Research, Utah State University (n.d.). In Vitro Antiviral Testing. Available at: [Link]

  • de la Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. ResearchGate. Available at: [Link]

  • Tomlinson, S. M., et al. (2014). Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro. Antiviral Research, 106, 10-14. Available at: [Link]

Sources

Developing inhibitors from 8-hydroxyquinoline scaffolds.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing High-Potency Inhibitors from 8-Hydroxyquinoline Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Enduring Potency of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic heterocyclic compound long recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This status is not arbitrary; it is earned due to the scaffold's unique combination of structural rigidity, synthetic versatility, and, most critically, its potent ability to chelate metal ions.[3][4] The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form a powerful bidentate chelation site, capable of binding a wide variety of biologically crucial metal ions like Zn²⁺, Cu²⁺, and Fe³⁺.[4][5] This metal-binding ability is central to its diverse biological activities, which span anticancer, neuroprotective, antifungal, and antibacterial applications.[6][7]

The true power of the 8-HQ scaffold lies in its tunability. Synthetic modifications to the quinoline ring system allow for the fine-tuning of its electronic properties, lipophilicity, and steric profile.[8][9] This enables the rational design of derivatives that can target specific metalloenzymes or exploit the dysregulated metal homeostasis within pathological cells, transforming a versatile chelator into a high-potency, target-specific inhibitor.[10] This guide provides an in-depth exploration of the rationale, strategies, and detailed protocols for developing novel inhibitors based on the 8-hydroxyquinoline framework.

Core Principles: Mechanism of Action

The inhibitory effects of 8-HQ derivatives are often multifaceted but typically originate from their metal-binding properties. Understanding these mechanisms is critical for designing effective inhibitors.

  • Direct Metalloenzyme Inhibition: Many enzymes, including matrix metalloproteinases (MMPs), histone demethylases, and catechol-O-methyltransferase (COMT), rely on a metal cofactor (often Zn²⁺ or Fe²⁺) in their active site for catalytic activity.[9][11] 8-HQ derivatives can directly inhibit these enzymes by displacing or chelating this catalytic metal ion, rendering the enzyme inactive.[10] The affinity and selectivity of this interaction can be modulated by substituents on the 8-HQ ring, which alter the electronic properties of the chelating atoms.[11]

  • Disruption of Metal Homeostasis & ROS Generation: Cancer cells often exhibit altered metal ion concentrations compared to healthy cells. 8-HQ derivatives can act as ionophores, transporting metal ions (like Cu²⁺) across cellular membranes. This disrupts intracellular metal balance and can lead to the catalytic generation of reactive oxygen species (ROS) through Fenton-like reactions.[12] The resulting oxidative stress triggers apoptotic cell death pathways, providing a powerful anticancer mechanism.

  • Interference with DNA Synthesis: Some 8-HQ derivatives have been shown to target iron-containing enzymes that are essential for DNA synthesis, such as ribonucleotide reductase.[9] By chelating the iron required by these enzymes, the compounds effectively halt the production of deoxynucleotides, leading to cell cycle arrest and apoptosis.[12]

Mechanism_of_Action cluster_0 8-Hydroxyquinoline (8-HQ) Derivative cluster_2 Cellular Outcomes HQ 8-HQ Derivative Metal Cellular Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) HQ->Metal Chelation Metalloenzyme Metalloenzyme (e.g., MMP, COMT) HQ->Metalloenzyme Direct Binding to Active Site Metal DNA_Synth DNA Synthesis Pathway (e.g., Ribonucleotide Reductase) HQ->DNA_Synth Inhibition via Fe Chelation ROS Increased ROS (Oxidative Stress) HQ->ROS Ionophoric Activity Redox Cycling Metal->Metalloenzyme Inhibition Enzyme Inhibition Metalloenzyme->Inhibition Apoptosis Apoptosis / Cell Cycle Arrest DNA_Synth->Apoptosis Inhibition->Apoptosis ROS->Apoptosis

Caption: Key mechanisms of 8-HQ derivatives.

Synthetic Strategies & Protocols

The functionalization of the 8-HQ scaffold is key to optimizing its biological activity. While classical methods like the Skraup and Friedländer syntheses are used to construct the core ring system, modern cross-coupling reactions are invaluable for introducing diversity.[4][5]

Rationale for Synthetic Design

The choice of synthetic route is dictated by the desired substitution pattern, which is in turn informed by Structure-Activity Relationship (SAR) data.

  • Positions 5 and 7: These are the most common sites for modification.[13] Halogenation (e.g., with N-chlorosuccinimide or bromine) at these positions not only enhances activity but also provides a chemical handle for further functionalization via cross-coupling reactions like the Suzuki or Sonogashira couplings.[5][14] This allows for the introduction of aryl, alkyl, or other groups to modulate lipophilicity and target interactions.

  • Position 2: Substitution at the C2 position can influence the orientation of the molecule within a binding pocket and can impact its metal-binding geometry.[13][15]

  • Protecting Groups: When performing reactions sensitive to acidic protons, such as the Suzuki coupling, the hydroxyl group at position 8 must be protected.[4][5] A common strategy is to use a benzyl group, which can be easily removed later.[4]

Protocol: Synthesis of a 5-Aryl-8-benzyloxyquinoline via Suzuki Coupling

This protocol describes a representative workflow for introducing an aryl group at the 5-position of the 8-HQ scaffold, a common strategy for enhancing potency.

Workflow: Protection of 8-HQ -> Bromination at C5 -> Suzuki Cross-Coupling -> Deprotection

Synthetic_Workflow Start 8-Hydroxyquinoline Protected 8-Benzyloxyquinoline Start->Protected BnBr, K₂CO₃ (Protection) Brominated 5-Bromo-8-benzyloxyquinoline Protected->Brominated NBS (Bromination) Coupled 5-Aryl-8-benzyloxyquinoline Brominated->Coupled ArB(OH)₂ Pd(PPh₃)₄, Base (Suzuki Coupling) Final 5-Aryl-8-hydroxyquinoline (Final Inhibitor) Coupled->Final H₂, Pd/C (Deprotection)

Caption: General workflow for C5-arylation of 8-HQ.

Step-by-Step Methodology:

  • Protection of the 8-Hydroxyl Group:

    • To a solution of 8-hydroxyquinoline (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (BnBr, 1.2 eq) dropwise.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product (8-benzyloxyquinoline) by column chromatography.

  • Bromination at the 5-Position:

    • Dissolve the protected 8-benzyloxyquinoline (1.0 eq) in a suitable solvent like chloroform or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.

    • Quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the resulting 5-bromo-8-benzyloxyquinoline by column chromatography.

  • Suzuki Cross-Coupling:

    • In a reaction vessel, combine 5-bromo-8-benzyloxyquinoline (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as sodium carbonate (2.0 eq).

    • Add a solvent mixture, typically dioxane/water.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction to reflux (e.g., 90-100 °C) under an inert atmosphere. Monitor progress by TLC.

    • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry, and concentrate. Purify the crude 5-aryl-8-benzyloxyquinoline by column chromatography.

  • Deprotection:

    • Dissolve the purified 5-aryl-8-benzyloxyquinoline in a solvent like ethanol or methanol.

    • Add palladium on carbon (10% Pd/C) catalyst.

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction by TLC. Once the starting material is consumed, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to yield the final product, 5-aryl-8-hydroxyquinoline.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 8-HQ scaffold is essential for optimizing potency and selectivity. SAR studies reveal the impact of different substituents on biological activity.

Key SAR Insights:

  • Halogenation: Introducing electron-withdrawing halogens (Cl, Br) at the C5 and C7 positions often increases lipophilicity and cytotoxic potency.[16][17] For instance, 5,7-dichloro and 5,7-dibromo derivatives are frequently more fungitoxic and cytotoxic than the parent 8-HQ.[5][6]

  • C2 Substitution: Adding small alkyl groups like a methyl group at C2 can enhance activity.[13] For example, 8-hydroxy-2-quinolinecarbaldehyde has shown remarkable cytotoxicity against various human tumor cell lines.[15][18]

  • C5 Substitution: Replacing halogens with larger aryl or heterocyclic groups via Suzuki coupling can drastically improve potency by allowing for additional interactions with the target protein.[11] However, bulky groups can also decrease cell permeability.[9]

  • Hydrophilic/Hydrophobic Balance: While lipophilicity is often correlated with increased activity, excessive lipophilicity can lead to poor solubility and off-target toxicity. Conversely, highly polar groups like sulfonic acids can decrease cytotoxicity by hindering cell permeability.[9] A balance is crucial for optimal drug-like properties.

Table 1: Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various 8-HQ derivatives against different cancer cell lines, illustrating key SAR principles. Lower IC₅₀ values indicate greater potency.

DerivativeSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline NoneK562 (Leukemia)>50[15]
Clioquinol 5-chloro-7-iodoMCF-7 (Breast)12.5[16]
Nitroxoline 5-nitroA549 (Lung)8.7[16]
Compound A 2-methyl, 5,7-dichloroA549 (Lung)2.2[16]
Compound B 5,7-dibromoA549 (Lung)5.8[6]
Compound C 2-carbaldehydeHep3B (Liver)~43 (converted from 6.25 µg/mL)[15][18]

In Vitro Screening Protocols

Once a library of 8-HQ derivatives has been synthesized, a cascade of in vitro assays is required to evaluate their efficacy and mechanism of action.

Screening_Cascade cluster_0 Primary Screening cluster_2 Lead Optimization MTT Cytotoxicity Assay (MTT) Determine IC₅₀ across multiple cell lines Hit_ID Hit Identification (Potency & Selectivity) MTT->Hit_ID Enzyme_Assay Target-Based Assay (e.g., Enzyme Inhibition) Hit_ID->Enzyme_Assay Confirm On-Target Activity ROS_Assay ROS Detection Assay (e.g., DCFDA) Hit_ID->ROS_Assay Investigate Mechanism Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Hit_ID->Apoptosis_Assay Confirm Cell Death Pathway Lead_Opt Lead Candidate Enzyme_Assay->Lead_Opt ROS_Assay->Lead_Opt Apoptosis_Assay->Lead_Opt

Caption: A typical screening cascade for 8-HQ inhibitors.

Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used as a primary screen for the cytotoxic potential of compounds.[19] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Test compounds (8-HQ derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-HQ derivatives in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[20]

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37 °C. During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Conclusion and Future Perspectives

The 8-hydroxyquinoline scaffold remains a highly valuable starting point for the development of novel inhibitors. Its inherent metal-chelating ability provides a powerful and validated mechanism for targeting a host of diseases, from cancer to neurodegeneration.[8][21] The future of 8-HQ-based drug discovery lies in the rational design of derivatives with improved target selectivity and optimized pharmacokinetic properties. Strategies such as creating hybrid molecules, developing prodrugs, or employing computational modeling to predict target interactions will be crucial in translating the broad potential of this privileged scaffold into clinically successful therapeutics.[6][13] The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the rich medicinal chemistry of 8-hydroxyquinoline.

References

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed. Available at: [Link]

  • 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. PubMed. Available at: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Synthesis and in vitro evaluation of 8-hydroxyquinoline analogs as inhibitors of dental plaque. PubMed. Available at: [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. Available at: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. Available at: [Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Publications. Available at: [Link]

  • Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ResearchGate. Available at: [Link]

  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. Available at: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available at: [Link]

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biological and Pharmaceutical Sciences. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Available at: [Link]

  • Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. PMC. Available at: [Link]

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. Available at: [Link]

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry. Available at: [Link]

  • Strategies for the synthesis of metabolites of 8-hydroxyquinoline derivatives. ResearchGate. Available at: [Link]

  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Multi-Target Agents from the 4-Hydroxy-2-Quinolinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Hydroxy-2-Quinolinone Scaffold as a Privileged Structure in Multi-Target Drug Discovery

The 4-hydroxy-2-quinolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its inherent structural features, including a hydrogen bond donor (N-H or O-H), a hydrogen bond acceptor (C=O), and an aromatic ring system capable of π-π stacking, make it a versatile platform for designing ligands that can interact with a wide array of biological targets.[1] This has led to its designation as a "privileged structure," a concept that describes molecular frameworks capable of providing ligands for more than one type of receptor or enzyme. The diverse biological activities associated with 4-hydroxy-2-quinolinone derivatives, such as anti-inflammatory, anticancer, antibacterial, and neuroprotective properties, underscore their therapeutic potential.[1][3]

The growing paradigm in drug discovery is shifting from the "one-target, one-drug" model towards the development of multi-target agents. This approach is particularly relevant for complex multifactorial diseases like cancer, neurodegenerative disorders, and inflammatory conditions, where modulating a single target is often insufficient. By engaging multiple nodes within a disease network, multi-target ligands can offer improved efficacy, a lower propensity for drug resistance, and a more favorable side-effect profile. The 4-hydroxy-2-quinolinone scaffold is exceptionally well-suited for this strategy, allowing for the strategic introduction of various pharmacophores to achieve a desired polypharmacological profile.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis of multi-target agents derived from 4-hydroxy-2-quinolinone. We will delve into the strategic considerations for molecular design, provide detailed, field-proven synthetic protocols, and discuss methods for evaluating the multi-target activity of the synthesized compounds.

Strategic Design of Multi-Target 4-Hydroxy-2-Quinolinone Derivatives

The design of multi-target agents from the 4-hydroxy-2-quinolinone scaffold hinges on the strategic modification of its core structure, primarily at the N-1 and C-3 positions. The C-3 position is particularly amenable to the introduction of diverse functionalities through the synthesis of carboxamides, which can be further elaborated to incorporate moieties that target specific enzymes or receptors.[1]

A common and effective strategy is the hybrid molecule approach , where the 4-hydroxy-2-quinolinone core is covalently linked to another pharmacophore with a known biological activity. This can result in a synergistic effect or a novel combination of activities. For instance, hybridizing the quinolinone scaffold with phenolic acids, such as ferulic acid, can yield compounds with both anti-inflammatory (e.g., lipoxygenase inhibition) and antioxidant properties.[1][4]

Another key strategy involves the synthesis of 3-carboxamide derivatives . The amide linkage provides a robust and synthetically accessible handle to introduce a wide variety of substituents. By varying the amine component in the amidation reaction, a large library of analogues can be rapidly generated and screened for multi-target activities. This approach has been successfully employed to develop potent inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3Kα) and bacterial DNA gyrase B.[1][5]

The following diagram illustrates the key diversification points on the 4-hydroxy-2-quinolinone scaffold for the development of multi-target agents.

G cluster_core 4-Hydroxy-2-Quinolinone Core cluster_strategies Diversification Strategies cluster_targets Potential Multi-Target Outcomes core Scaffold N1_sub N-1 Substitution (Alkylation) core->N1_sub Modulates solubility, pharmacokinetics C3_carboxamide C-3 Carboxamide Synthesis core->C3_carboxamide Key point for introducing diverse functionalities hybridization Hybridization with Bioactive Moieties C3_carboxamide->hybridization Incorporation of secondary pharmacophores anticancer Anticancer (e.g., PI3Kα Inhibition) C3_carboxamide->anticancer antibacterial Antibacterial (e.g., GyrB Inhibition) C3_carboxamide->antibacterial anti_inflammatory Anti-inflammatory (e.g., LOX Inhibition) hybridization->anti_inflammatory antioxidant Antioxidant hybridization->antioxidant

Caption: Key diversification points for multi-target agent synthesis.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of multi-target agents based on the 4-hydroxy-2-quinolinone scaffold. These protocols are based on established and validated procedures from the scientific literature.

Protocol 1: Synthesis of N-Substituted-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides

This protocol outlines a general and robust method for synthesizing a library of 3-carboxamide derivatives, which can be screened for various biological activities. The synthesis proceeds through three main steps: N-alkylation of isatoic anhydride, C-acylation to form the quinolinone core, and subsequent amidation.

Workflow Diagram:

G start Isatoic Anhydride step1 Step 1: N-Alkylation (e.g., R-I, NaH, DMF) start->step1 intermediate1 N-Alkyl Isatoic Anhydride step1->intermediate1 step2 Step 2: C-Acylation (Dimethyl malonate, NaH) intermediate1->step2 intermediate2 Methyl 1-alkyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate step2->intermediate2 step3 Step 3: Amidation (R'-NH2, solvent, heat) intermediate2->step3 product N-Substituted-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxamide Library step3->product end Multi-Target Screening product->end

Caption: General workflow for 3-carboxamide synthesis.

Step 1: Synthesis of N-Ethyl Isatoic Anhydride

  • Rationale: N-substitution on the quinolinone ring can significantly influence the compound's pharmacokinetic properties. This initial step introduces an ethyl group at the N-1 position of the isatoic anhydride precursor.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF), add isatoic anhydride (1.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-ethyl isatoic anhydride.

Step 2: Synthesis of Methyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Rationale: This step involves a C-acylation reaction using dimethyl malonate to construct the core 4-hydroxy-2-quinolinone ring system.

  • Procedure:

    • To a stirred suspension of sodium hydride (2.5 eq) in anhydrous DMF, add dimethyl malonate (1.5 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of N-ethyl isatoic anhydride (1.0 eq) in anhydrous DMF.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (e.g., 2N HCl) to pH 2-3.

    • Collect the resulting precipitate by filtration, wash with water, and dry to afford the desired product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of N-Aryl/Alkyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides

  • Rationale: The final amidation step introduces the desired diversity at the C-3 position, which is crucial for modulating the multi-target activity.

  • Procedure (Method A: Direct Amidation):

    • A mixture of methyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) and the desired primary or secondary amine (1.5-2.0 eq) in a suitable high-boiling solvent (e.g., toluene, xylene) is heated to reflux for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with a cold solvent (e.g., diethyl ether) and recrystallize to obtain the pure carboxamide derivative.

  • Procedure (Method B: Acid Chloride Intermediate):

    • First, hydrolyze the methyl ester from Step 2 to the corresponding carboxylic acid by refluxing with an aqueous base (e.g., NaOH or KOH) followed by acidic workup.

    • Convert the resulting carboxylic acid to the acid chloride by treating with thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent like dichloromethane (DCM) with a catalytic amount of DMF.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

    • Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-Hydroxy-2-quinolinone-Phenolic Acid Hybrids

This protocol describes the synthesis of hybrid molecules that combine the quinolinone scaffold with a phenolic acid moiety, aiming to create dual-action anti-inflammatory and antioxidant agents.

Workflow Diagram:

G start Methyl 1-ethyl-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate step1 Step 1: Reaction with Ethylenediamine start->step1 intermediate1 N-(2-aminoethyl)-1-ethyl-4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxamide step1->intermediate1 step2 Step 2: Acylation with Phenolic Acid Chloride intermediate1->step2 product Quinolinone-Phenolic Acid Hybrid step2->product end Dual-Action Bioactivity Assays product->end

Caption: Workflow for quinolinone-phenolic acid hybrid synthesis.

Step 1: Synthesis of the Amino-Functionalized Quinolinone Intermediate

  • Rationale: This step introduces a flexible linker with a terminal primary amine, which will serve as the attachment point for the phenolic acid moiety.

  • Procedure:

    • Reflux a solution of methyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) and an excess of ethylenediamine (e.g., 5-10 eq) in a suitable solvent like toluene at 80 °C for 6-8 hours.[1]

    • After cooling, remove the excess ethylenediamine and solvent under reduced pressure.

    • Triturate the residue with a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation.

    • Collect the solid product by filtration and use it in the next step without further purification.

Step 2: Acylation with Phenolic Acid Chloride

  • Rationale: The final coupling step joins the quinolinone and phenolic acid pharmacophores via a stable amide bond.

  • Procedure:

    • Prepare the acid chloride of the desired phenolic acid (e.g., ferulic acid, caffeic acid) by reacting it with thionyl chloride or oxalyl chloride. Note: Protect any free hydroxyl groups on the phenolic acid (e.g., as acetate esters) prior to this step to prevent side reactions.

    • Dissolve the amino-functionalized quinolinone intermediate (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF).[1]

    • Add the phenolic acid chloride (1.1 eq) dropwise to the solution at 0 °C.

    • Heat the reaction mixture to 50 °C and stir for 3-5 hours under an inert atmosphere.[1]

    • After completion, concentrate the mixture and purify the crude product by column chromatography on silica gel to obtain the desired hybrid compound.

    • If necessary, deprotect the phenolic hydroxyl groups using standard procedures (e.g., mild basic hydrolysis for acetate groups).

Biological Evaluation of Multi-Target Activity

A crucial aspect of developing multi-target agents is the comprehensive evaluation of their activity against the intended biological targets. A tiered screening approach is often employed.

Primary Screening Assays:

  • Enzyme Inhibition Assays: For targets like LOX, PI3Kα, or DNA gyrase B, in vitro enzyme inhibition assays are essential. These assays typically measure the residual enzyme activity in the presence of varying concentrations of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

  • Antioxidant Capacity Assays: To assess antioxidant properties, several methods can be used:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays: These colorimetric assays measure the ability of the compound to scavenge stable free radicals.

    • Lipid Peroxidation Inhibition Assay: This assay measures the ability of the compound to inhibit the oxidation of lipids, often induced by a free radical generator.

Secondary Screening and Cellular Assays:

  • Cell-Based Assays: Compounds that show promising activity in primary screens should be evaluated in relevant cell-based models. For example, potential anticancer agents can be tested for their cytotoxic effects on cancer cell lines (e.g., MCF-7, HCT-116) and their ability to inhibit signaling pathways within the cells.[1]

  • Antibacterial Activity Assays: For potential antibacterial agents, the minimum inhibitory concentration (MIC) against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) should be determined.[6]

Data Presentation:

The results of these assays should be summarized in a clear and concise manner, typically in a tabular format, to facilitate structure-activity relationship (SAR) analysis.

Table 1: Example Data Summary for a Series of Multi-Target 4-Hydroxy-2-Quinolinone Derivatives

Compound IDR Group (at C-3)LOX Inhibition IC₅₀ (µM)[1]Lipid Peroxidation Inhibition (%)[1]PI3Kα Inhibition IC₅₀ (µM)Antibacterial MIC (µg/mL) vs. S. aureus[6]
3g -NH-(4-hydroxyphenyl)27.5100>100>128
11e Hybrid with acetylated ferulic acid5297>100>128
q6 -NH-(substituted phenyl)Not TestedNot TestedPotentNot Tested
q5 -NH-(thiadiazole)Not TestedNot TestedNot TestedPotent

Note: The data in this table is illustrative and compiled from multiple sources for demonstration purposes.

Conclusion and Future Perspectives

The 4-hydroxy-2-quinolinone scaffold is a highly validated and versatile starting point for the rational design and synthesis of novel multi-target agents. The synthetic routes outlined in these application notes, particularly those focusing on C-3 carboxamide and hybrid molecule formation, provide a robust framework for generating extensive libraries of compounds with diverse pharmacological profiles. By combining these synthetic strategies with a comprehensive suite of biological assays, researchers can efficiently identify and optimize lead candidates for the treatment of complex diseases. Future efforts in this field will likely focus on leveraging computational methods for in silico screening to better predict multi-target interactions and on the development of more complex hybrids that can engage three or more disease-relevant targets simultaneously.

References

  • Kalliakmoufa, A., Vrontza, S., Leontiadou, M., Tzakos, A. G., Geronikaki, A., & Eleftheriou, P. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 190. [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. [Link]

  • National Center for Biotechnology Information. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. PubMed. [Link]

  • ResearchGate. (n.d.). Quinoline and quinolinone derivatives with multi-target activity. [Link]

  • Kos, J., et al. (2011). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 16(7), 5584-5603. [Link]

  • Proisl, K., Kafka, S., & Košmrlj, J. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19), 1948-1974. [Link]

  • Kulkraisri, K., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3049. [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Xue, W., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry, 13(7), 868-877. [Link]

  • ResearchGate. (n.d.). 3-Substituted 4-hydroxy-2-quinolinones. [Link]

  • Bouone, Y. O., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 665-674. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Accelerating Discovery with Microwave Chemistry

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities—including anticancer, anti-HIV, antifungal, and neuroprotective properties—owing largely to their exceptional metal-chelating capabilities.[1][3] Traditionally, the synthesis of these valuable compounds has been hampered by long reaction times, harsh conditions, and often modest yields.

This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a transformative technology that aligns with the principles of green chemistry to revolutionize the synthesis of 8-hydroxyquinoline derivatives.[4][5][6] By leveraging direct, volumetric heating, MAOS dramatically accelerates reaction rates, enhances product yields, and improves purity, thereby providing researchers and drug development professionals with a powerful tool to expedite the discovery and optimization of novel chemical entities.[7][8][9][10]

The Principle of Microwave Dielectric Heating

Unlike conventional heating methods that rely on slow conduction and convection to transfer thermal energy from an external source to the reaction mixture, microwave synthesis utilizes a fundamentally different heating mechanism.[6][11][12] This process, known as dielectric heating, is driven by the interaction of the reactor's electromagnetic field with polar molecules and ionic species within the reaction.[12][13]

The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as water or ethanol, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of the microwave (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[12][14] This rapid, continuous reorientation generates friction at the molecular level, resulting in instantaneous and uniform heating throughout the bulk of the material.[13]

  • Ionic Conduction: If dissolved ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions resulting from this ionic movement generate heat.[6][12]

This direct energy transfer allows for rapid temperature elevation, often reaching temperatures well above the solvent's conventional boiling point in a sealed vessel, which is a key factor in the dramatic rate enhancements observed.[11][14]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric) HeatSource External Heat Source (Oil Bath) VesselWall Reaction Vessel Wall HeatSource->VesselWall 1. Heat Transfer (Slow) Solvent Solvent & Reactants VesselWall->Solvent 2. Convection (Non-uniform) MWSource Microwave Source (Magnetron) Molecules Polar Molecules & Ions in Solution MWSource->Molecules Direct Energy Transfer (Instantaneous & Volumetric)

Caption: Conventional vs. Microwave heating mechanisms.

Performance Advantages: A Quantitative Overview

The adoption of MAOS for synthesizing 8-hydroxyquinoline derivatives offers significant, quantifiable advantages over traditional thermal methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)AdvantageSource(s)
Reaction Time Hours to DaysMinutes Drastic reduction in synthesis time, increasing throughput.[7][8][15]
Product Yield Often low to moderate (e.g., 34%)Significantly Higher (e.g., 72-98%)Improved efficiency and material economy.[8][10][16][17]
Purity More by-products due to prolonged heatingHigher Purity Simplified workup and purification processes.[11][18]
Energy Use High (heats entire apparatus)Lower (heats only the reaction mixture)Greener, more sustainable, and cost-effective.[7][12][13]
Process Control Limited; temperature gradientsPrecise (direct temperature & pressure monitoring)High reproducibility and safety.[19]

Application Protocols

The following protocols are designed for use with dedicated scientific microwave reactors equipped with temperature and pressure sensors. Safety Precaution: These procedures involve elevated temperatures and pressures in sealed vessels. Always use appropriate personal protective equipment (PPE) and follow the microwave reactor manufacturer's safety guidelines. Never use a domestic microwave oven for chemical synthesis.[19]

Protocol 1: Catalyst-Free Friedländer Synthesis of 8-Hydroxyquinolines

This protocol provides a highly efficient, single-step conversion for creating substituted 8-hydroxyquinolines, demonstrating a significant yield improvement over conventional methods.[16]

  • Rationale: The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Microwave energy dramatically accelerates the condensation and subsequent cyclization/dehydration steps, eliminating the need for a catalyst and reducing reaction times from hours to minutes.[16]

G cluster_workflow Friedländer Synthesis Workflow A 1. Combine Reactants (2-Amino-3-hydroxybenzaldehyde, Ketone, Ethanol) B 2. Seal Vessel & Place in Microwave A->B C 3. Irradiate (e.g., 160°C, 10 min) B->C D 4. Cool & Precipitate C->D E 5. Filter & Wash D->E F 6. Characterize Product E->F

Caption: Workflow for Microwave-Assisted Friedländer Synthesis.

Step-by-Step Methodology:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-amino-3-hydroxybenzaldehyde (1.0 mmol, 137 mg).

  • Add the desired ketone (e.g., acetone, cyclohexanone) (1.2 mmol).

  • Add anhydrous ethanol (3.0 mL) as the solvent. Polar protic solvents like ethanol are excellent for absorbing microwave energy.

  • Seal the vial with a septum cap and place it in the cavity of the microwave reactor.

  • Set the reaction parameters: stir on high, irradiate at a constant temperature of 160°C for 10 minutes. The reactor will modulate power to maintain the target temperature.

  • After the irradiation is complete, cool the vessel to room temperature using a compressed air stream.

  • The product often precipitates upon cooling. If not, place the vial in an ice bath for 20-30 minutes.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Trustworthiness & Validation: This method has been reported to increase yields from 34% (conventional) to 72% (microwave).[16] Successful synthesis can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS). The protocol is robust for a variety of aliphatic and cyclic ketones.

Protocol 2: Three-Component Mannich Reaction

The Mannich reaction is a cornerstone for introducing aminomethyl groups, often at the C-7 position of the 8-hydroxyquinoline ring, a key modification for tuning biological activity.[3][20][21]

  • Rationale: This one-pot, three-component reaction involves the aminoalkylation of an acidic proton. Microwaves accelerate the formation of the initial Eschenmoser-like salt (from the amine and aldehyde) and its subsequent electrophilic attack on the electron-rich 8-HQ ring.[20]

G cluster_workflow Mannich Reaction Workflow A 1. Combine 8-HQ, Amine, & Paraformaldehyde in EtOH B 2. Seal Vessel & Place in Microwave A->B C 3. Irradiate (e.g., 130°C, 30-45 min) B->C D 4. Cool & Concentrate C->D E 5. Purify (Column Chromatography) D->E F 6. Characterize Product E->F

Caption: Workflow for Microwave-Assisted Mannich Reaction.

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial with a stir bar, add 8-hydroxyquinoline (1.0 mmol, 145 mg).

  • Add the desired secondary amine (e.g., piperazine, morpholine) (1.0 mmol).

  • Add paraformaldehyde (1.1 mmol, 33 mg). Using paraformaldehyde as the formaldehyde source is convenient for non-aqueous conditions.

  • Add dry ethanol (4.0 mL).

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters: stir on high, irradiate at 130°C for 45 minutes.[20]

  • After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the pure Mannich base.

  • Trustworthiness & Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The structure of the purified product should be confirmed by NMR and MS. This protocol is highly versatile and accommodates a wide range of secondary amines.[20]

Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki reaction is a powerful method for creating biaryl structures by coupling a halogenated heterocycle with a boronic acid, a vital transformation in drug development.

  • Rationale: The catalytic cycle of the Suzuki reaction (oxidative addition, transmetalation, reductive elimination) is significantly accelerated at the elevated temperatures rapidly achieved with microwave heating. This often allows for lower catalyst loading and the use of more environmentally benign aqueous solvent systems.[22][23]

G cluster_workflow Suzuki Coupling Workflow A 1. Combine Halo-8-HQ, Boronic Acid, Base, & Catalyst B 2. Add Solvent (e.g., H₂O/EtOH) & Seal Vessel A->B C 3. Irradiate (e.g., 120-140°C, 10-15 min) B->C D 4. Cool & Extract C->D E 5. Purify (Column Chromatography) D->E F 6. Characterize Product E->F

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Step-by-Step Methodology:

  • In a 10 mL microwave vial with a stir bar, combine the halogenated 8-hydroxyquinoline derivative (e.g., 2-chloro-8-hydroxyquinoline) (0.5 mmol).

  • Add the desired arylboronic acid (0.6 mmol, 1.2 equiv).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.025 mmol, 5 mol%).[22]

  • Add a base, typically Na₂CO₃ or K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Add the solvent system. A mixture of water and a co-solvent like ethanol or DMF (e.g., 4 mL of a 1:1 mixture) works well.[22][23]

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters: stir on high, irradiate at 140°C for 15 minutes.[24]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Trustworthiness & Validation: This microwave protocol can reduce reaction times for Suzuki couplings from many hours to just 10-15 minutes. The reaction is tolerant of many functional groups. Successful coupling is confirmed by the disappearance of the starting halide and the appearance of the biaryl product, verifiable by LC-MS and NMR.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Yield Inefficient microwave absorption.Add a small amount of a polar co-solvent (e.g., DMF, ethanol) or an ionic liquid to increase the dielectric loss of the mixture.[19]
Low substrate reactivity.Increase the reaction temperature in 10-20°C increments or extend the irradiation time.
Reaction Stalls Catalyst deactivation.For cross-coupling reactions, add fresh catalyst or use a more robust, well-defined pre-catalyst.[19]
Poor Reproducibility Inconsistent vial positioning.Always place the reaction vessel in the same position within the microwave cavity to ensure consistent energy absorption.[19]
Inaccurate temperature reading.Ensure the fiber-optic temperature probe is correctly calibrated and properly submerged in the reaction mixture if using direct monitoring.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of 8-hydroxyquinoline derivatives. It is not merely a method for accelerating reactions but a strategic tool that enables cleaner, more efficient, and highly reproducible chemical synthesis.[18][25] The protocols outlined in this guide provide a robust foundation for researchers to rapidly access diverse libraries of these valuable compounds, significantly shortening the timeline for drug discovery and the development of advanced materials.[7][9]

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Synthetic Applications for Microwave Synthesis. CEM Corporation. [Link]

  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Synthesis of Mannich Bases of 8-Hydroxyquinoline. Set Publisher. [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. [Link]

  • Synthesis of Mannich Bases of 8-Hydroxyquinoline. Semantic Scholar. [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. [Link]

  • Microwave Assisted Synthesis and Biological Screening of Mannich Bases. Journal of Chemical Health Risks. [Link]

  • Microwave assisted expeditious synthesis of bioactive polyhydroquinoline derivatives. ResearchGate. [Link]

  • Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Bentham Science. [Link]

  • Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). WJBPHS. [Link]

  • Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib. [Link]

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. IJSRP. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online. [Link]

  • Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Microwave Multicomponent Synthesis. PMC. [Link]

  • Microwave-Assisted Synthesis of Quinolines. Bentham Science Publishers. [Link]

  • Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. ResearchGate. [Link]

  • Microwave irradiation for the synthesis of quinoline scaffolds: a review. ProQuest. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group. [Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Synthesis Overview: The Gould-Jacobs Reaction

The most reliable and common method for synthesizing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction.[1] This two-step process provides a versatile entry to this important class of heterocycles. The synthesis of this compound begins with a substituted aniline, specifically methyl 2-amino-3-chlorobenzoate, and a malonic ester derivative.

The overall process can be visualized as follows:

  • Condensation: An initial condensation reaction between methyl 2-amino-3-chlorobenzoate and diethyl ethoxymethylenemalonate (DEEMM) forms the key intermediate, diethyl 2-(((2-chloro-6-(methoxycarbonyl)phenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, which closes the quinoline ring system. This step is typically the most challenging and is often the primary determinant of the overall yield.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization SM Starting Materials: - Methyl 2-amino-3-chlorobenzoate - Diethyl ethoxymethylenemalonate (DEEMM) Cond Condensation Reaction (Heat, e.g., Ethanol Reflux) SM->Cond Reactants Int Intermediate: Anilinomethylenemalonate Cond->Int Forms Cycl High-Temperature Cyclization (e.g., Dowtherm A, 240-250 °C) Int->Cycl Prod Crude Product: This compound Cycl->Prod Yields Purify Step 3: Purification (Recrystallization) Prod->Purify Final Final Product Purify->Final Troubleshooting_Cyclization Start Low Yield in Cyclization Step? CheckTemp Is reaction temp 240-250°C? Start->CheckTemp Check CheckSolvent Using high-boiling solvent (e.g., Dowtherm A)? CheckTemp->CheckSolvent Yes Sol_Temp Action: Increase temperature. Use calibrated thermometer. CheckTemp->Sol_Temp No CheckTime Reaction monitored to completion by TLC? CheckSolvent->CheckTime Yes Sol_Solvent Action: Switch to Dowtherm A or diphenyl ether. CheckSolvent->Sol_Solvent No Sol_Time Action: Increase reaction time. Continue monitoring. CheckTime->Sol_Time No ConsiderCatalyst Advanced Solution: Use Eaton's Reagent at lower temperature (80-100°C). CheckTime->ConsiderCatalyst Yes, still low yield

Sources

Technical Support Center: Purification of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate. This molecule is a key intermediate in medicinal chemistry and materials science, often synthesized via methods like the Gould-Jacobs or Friedländer annulation reactions.[1][2] However, its purification is frequently challenging due to its unique structural characteristics. This guide provides in-depth troubleshooting advice and validated protocols to help you overcome common purification hurdles and obtain a high-purity final product.

The primary difficulties arise from the molecule's key features:

  • A basic quinoline nitrogen: This site is readily protonated by acidic media, including standard silica gel, leading to poor chromatographic separation and potential decomposition.[3][4]

  • An acidic 4-hydroxyl group: This group can engage in strong hydrogen bonding and imparts acidic character.

  • Keto-enol Tautomerism: The 4-hydroxyquinoline moiety exists in equilibrium with its 4-keto (quinolone) tautomer, which significantly alters its polarity, solubility, and interaction with stationary phases.[5]

  • A hydrolyzable methyl ester: The ester at the 2-position can be cleaved under overly acidic or basic conditions during workup or purification.

This guide is structured to address these specific challenges in a practical, question-and-answer format.

Section 1: Troubleshooting Experimental Challenges

This section addresses the most common problems encountered during the purification of this compound.

Question 1: My compound is streaking severely on silica gel TLC plates and gives poor separation during column chromatography. What is the cause and solution?

Cause: This is the most frequently reported issue and is a direct result of the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3][4] The acid-base interaction is strong, causing the compound to "stick" and elute slowly and unevenly, resulting in significant band tailing or streaking.

Solution Workflow:

start Streaking Observed on Silica TLC/Column cause Cause: Acidic Silica Interacts with Basic Quinoline Nitrogen start->cause Diagnosis solution Solution: Neutralize Acidic Sites cause->solution Strategy protocol1 Protocol: Column Chromatography with Mobile Phase Modifier solution->protocol1 Primary Method protocol2 Alternative: Use a Non-Acidic Stationary Phase (e.g., Alumina) solution->protocol2 Secondary Method

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Protocol: Column Chromatography with a Mobile Phase Modifier

The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.

  • Solvent System Selection:

    • Begin by finding a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for this molecule is a mixture of a non-polar solvent like Hexanes or Dichloromethane (DCM) and a polar solvent like Ethyl Acetate (EtOAc) or Methanol (MeOH).

    • Prepare several test systems (e.g., 70:30 Hexane:EtOAc, 50:50 Hexane:EtOAc, 95:5 DCM:MeOH).

    • To each test vial, add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide. This will dramatically improve the spot shape.

    • The ideal system will give your desired compound an Rf value of approximately 0.25-0.35.[6]

  • Column Preparation and Elution:

    • Prepare a slurry of silica gel in your chosen mobile phase (including the TEA modifier).

    • Pack the column and allow it to equilibrate.

    • Dissolve your crude product in a minimal amount of the mobile phase or DCM and load it onto the column.

    • Elute the column with the modified mobile phase, collecting fractions and monitoring by TLC.

Question 2: My product appears to be decomposing during purification, leading to low yields. How can I prevent this?

Cause: In addition to strong binding, prolonged exposure to the acidic environment of silica gel can catalyze the degradation of sensitive compounds. Furthermore, the ester group may be susceptible to hydrolysis if the workup or purification conditions are not carefully controlled.[7]

Solution: If mobile phase modifiers are insufficient, a change in stationary phase is recommended. Neutral or basic alumina is an excellent alternative for purifying basic compounds like quinolines.[3]

Detailed Protocol: Purification using Neutral Alumina Column Chromatography

  • Activation (if necessary): Commercially available alumina is typically Brockmann Grade I (most active). For many applications, it's better to deactivate it slightly by adding a few percent (w/w) of water and mixing thoroughly. Grade III (approx. 6% water) is a good starting point.

  • Solvent System Selection: The polarity of solvents for alumina chromatography differs slightly from silica. You must re-screen for an optimal solvent system using alumina TLC plates. A common starting point is Dichloromethane/Methanol or Ethyl Acetate/Hexanes. Modifiers are generally not needed.

  • Column Packing and Elution: Pack the column using the same slurry method as with silica. Load the sample and elute, monitoring fractions by TLC.

Question 3: I'm struggling with recrystallization. My compound either "oils out" or my recovery is very low. What should I do?

Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or if the cooling is too rapid.[3] Low recovery is often due to using an excessive amount of solvent or choosing a solvent in which the compound has high solubility even at low temperatures.[3]

Solution: A systematic approach to solvent selection is key. The ideal recrystallization solvent will dissolve the compound completely when hot but very poorly when cold.

Solvent Selection & Recrystallization Protocol:

start Recrystallization Failure (Oiling Out / Low Recovery) step1 Step 1: Find Optimal Solvent (High solubility when hot, low when cold) start->step1 step2 Step 2: Dissolve in MINIMUM Amount of HOT Solvent step1->step2 step3 Step 3: Allow to Cool SLOWLY to Room Temperature step2->step3 step4 Step 4: Induce Crystallization (Scratch flask, add seed crystal) step3->step4 step5 Step 5: Cool Further (Ice Bath) step4->step5 If needed step6 Step 6: Isolate Crystals (Vacuum Filtration) step5->step6 end Pure Crystalline Product step6->end

Caption: Step-by-step workflow for successful recrystallization.

  • Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (see Table 2) at room temperature and at boiling. Good candidates include ethanol, methanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling mixture until the solid just dissolves. Using the minimum amount is critical for good recovery.[3]

  • Charcoal Treatment (for colored impurities): If the solution is highly colored, add a very small amount of activated charcoal, boil for another 1-2 minutes, and perform a hot filtration to remove the charcoal.[3]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling encourages oiling or the formation of small, impure crystals. If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure product.[3]

  • Maximizing Yield: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly.

Section 2: Data & Protocols

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Stationary PhaseEluent System (v/v)Modifier (if Silica)PolarityApplication Notes
Silica GelHexane / Ethyl Acetate (90:10 to 50:50)0.5-1% TEALow-MedGood for eluting less polar impurities first. Increase Ethyl Acetate to elute the product.
Silica GelDichloromethane / Methanol (99:1 to 90:10)0.5-1% TEAMed-HighEffective for more polar baseline impurities. Use with caution as DCM can be acidic.
Neutral AluminaDichloromethane / Ethyl Acetate (100:0 to 50:50)NoneMedA good starting point for alumina. The product should elute well in this system.
Neutral AluminaToluene / Acetone (90:10 to 70:30)NoneMedOffers different selectivity compared to ester-based systems.

Table 2: Potential Solvents for Recrystallization

SolventBoiling Point (°C)Suitability Notes
Ethanol78Often a good choice. The compound may have some solubility when cold, so an ethanol/water co-solvent system may improve yield.
Acetonitrile82Can be very effective. Dissolves the compound well when hot and has lower solubility when cold.
Ethyl Acetate77May be too good a solvent, leading to lower recovery. Best used as part of a co-solvent pair with hexanes.
Toluene111High boiling point can be useful for dissolving stubborn solids. Ensure complete removal after filtration.
Water100The compound is likely insoluble in water; it is best used as an anti-solvent with a miscible organic solvent like ethanol.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most likely synthesis-related impurities I should be aware of? A: This depends on the synthetic route. For a Gould-Jacobs type synthesis, you may have unreacted aniline starting materials or partially cyclized intermediates.[2] For Friedländer syntheses, impurities could include self-condensation products of the starting ketone or aldehyde.[1] These are often less polar than your 4-hydroxy product and should elute earlier during column chromatography.

Q2: How do I choose between column chromatography and recrystallization? A: Use the Purification Workflow Decision Tree (below) as a guide. Generally, if your crude product is a solid and TLC shows one major spot with minor, well-separated impurities, recrystallization is often faster and more efficient. If the product is an oil, or if impurities have Rf values very close to your product, column chromatography is necessary for effective separation.

Q3: My purified compound is a hydrate according to the supplier. Does this matter? A: Yes, 4-hydroxyquinoline-2-carboxylic acid (the hydrolyzed form of your ester) is known to exist as a hydrate.[8] It is possible your methyl ester also crystallizes with water. This will not affect its purity for subsequent reactions but should be noted for characterization and calculating molar quantities. You can confirm the presence of water by Karl Fischer titration or by observing a broad peak for water in the NMR solvent.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • A Comparative Guide to the Synthesis of Quinoline-2-Carboxyl
  • Troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
  • Avoiding impurities in the synthesis of heterocyclic compounds - Benchchem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Methyl 4-hydroxy-8-methylquinoline-2-carboxyl
  • Technical Support Center: Purification of Quinoline Deriv
  • 4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% 25 g - Thermo Fisher Scientific.

Sources

Stability issues of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Stability Issues in Solution

Welcome to the technical support guide for Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate. This document, prepared for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and protocols to address the common stability challenges encountered when working with this compound in solution. As Senior Application Scientists, our goal is to explain the causality behind these issues and provide field-proven, self-validating methodologies to ensure the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Common Observational Issues

This section addresses the most frequently observed problems in a direct question-and-answer format.

Question 1: My solution of this compound is turning yellow or brown over time. What is causing this discoloration?

Answer: Discoloration is a classic indicator of degradation, primarily due to two potential pathways involving the quinoline ring system: photodegradation and oxidation.[1][2]

  • Causality (Why it happens): The quinoline core is an aromatic heterocyclic system that can absorb UV and even ambient light.[1] This absorbed energy can excite the molecule, making it susceptible to reactions with oxygen or self-rearrangement, leading to the formation of colored byproducts.[1] Similarly, the electron-rich nature of the ring makes it vulnerable to oxidation by atmospheric oxygen or trace oxidizing agents in your solvent, which also produces colored degradants.[3]

  • Troubleshooting & Prevention:

    • Protect from Light: Always store both solid compound and solutions in amber-colored vials or wrap clear containers in aluminum foil to block light exposure.[3]

    • Minimize Oxygen Exposure: For preparing stock solutions intended for long-term storage, use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon. Prepare the solution under an inert atmosphere if possible.[4]

    • Evaluate Solvent Purity: Ensure solvents are free from peroxides, which can accelerate oxidative degradation.

Question 2: A precipitate has formed in my stock solution. Is this degradation or a solubility issue?

Answer: Precipitation can be caused by either poor solubility or the formation of a less-soluble degradation product. The primary degradation pathway to consider here is ester hydrolysis.

  • Causality (Why it happens):

    • Ester Hydrolysis: The methyl ester functional group on your molecule is susceptible to hydrolysis, a reaction where water cleaves the ester bond to form the parent carboxylic acid (8-chloro-4-hydroxyquinoline-2-carboxylic acid) and methanol.[5] This reaction is catalyzed by both acidic and basic conditions.[6] The resulting carboxylic acid often has significantly different solubility properties than the parent ester, frequently being less soluble in common organic solvents like DMSO, leading to precipitation.

    • Poor Solubility: The compound has limited aqueous solubility and is typically dissolved in organic solvents like DMSO or DMF.[7] If the concentration is too high or if the stock solution is diluted into an aqueous buffer where it is not sufficiently soluble, it can precipitate.

    • Metal Chelation: 8-Hydroxyquinoline derivatives are potent metal chelators.[8][9] Trace metal ions in your buffers or solvents (e.g., Fe³⁺, Cu²⁺) can form insoluble complexes with your compound.[10]

  • Troubleshooting & Prevention:

    • Control pH: If working in aqueous or semi-aqueous solutions, use a buffer to maintain a stable pH, ideally close to neutral where the rate of hydrolysis is minimized.[1]

    • Prepare Fresh Solutions: The most reliable practice for sensitive experiments is to prepare solutions fresh from solid material.[3]

    • Confirm Solubility Limits: Determine the solubility limit in your specific solvent system. If precipitation occurs upon dilution into an aqueous medium, consider adjusting the formulation, such as by lowering the final concentration or using a permissible amount of a co-solvent.[4]

    • Use High-Purity Reagents: Employ high-purity solvents and buffer reagents to minimize metal ion contamination. If metal chelation is suspected, the addition of a broad-spectrum chelator like EDTA to your buffer system may be a useful diagnostic tool.[1]

Question 3: My biological assay results are inconsistent, or I'm observing a loss of compound potency. Could this be a stability problem?

Answer: Yes, this is a critical and common sign of compound degradation.[1][3] The parent compound, this compound, is the active species. If it degrades into other products (like the hydrolyzed carboxylic acid), the concentration of the active molecule decreases, leading directly to a loss of potency and inconsistent results.

  • Causality (Why it happens): Any of the degradation pathways—hydrolysis, oxidation, or photodegradation—will reduce the concentration of the parent compound. The rate of this degradation can be influenced by multiple factors, including pH, temperature, and light exposure, making your results variable from one experiment to the next.[1]

  • Troubleshooting & Prevention:

    • Strict Storage Protocol: Store stock solutions at -20°C or -80°C to slow the rate of all chemical degradation processes.[3]

    • Aliquot Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation for some compounds.[3]

    • Always Prepare Fresh Dilutions: Prepare fresh working dilutions from your frozen stock for each experiment. Do not store dilute aqueous solutions for extended periods.

    • Perform a Stability Study: If the compound is central to your research, it is essential to perform a formal stability study under your specific experimental conditions (e.g., in your cell culture media at 37°C) to understand its half-life.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary, predictable degradation pathways for this compound? The three main pathways are:

    • Base/Acid-Catalyzed Hydrolysis: Cleavage of the methyl ester to the carboxylic acid.[11] This is often the most significant pathway in aqueous solutions.

    • Photodegradation: Light-induced degradation of the quinoline ring, often causing discoloration.[1]

    • Oxidation: Reaction with oxygen, which can lead to the formation of N-oxides or additional hydroxylated derivatives on the quinoline ring.[3]

  • Q2: What is the best way to prepare and store a stock solution? For maximum stability, dissolve the compound in anhydrous, high-purity DMSO or DMF. Store the solution in small, single-use aliquots in amber vials at -80°C.[3] This minimizes exposure to water (for hydrolysis), light, oxygen, and freeze-thaw cycles.

  • Q3: How should I monitor the stability of my compound? The best method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This type of method can separate the parent compound from its potential degradation products, allowing you to quantify the amount of parent compound remaining over time. A method with a Photodiode Array (PDA) detector is recommended to assess peak purity.[1]

Data & Visualization

Key Degradation Pathways

The following diagram illustrates the primary chemical stability concerns for this compound.

Potential Degradation Pathways cluster_main cluster_degradation Parent This compound Hydrolysis 8-chloro-4-hydroxyquinoline- 2-carboxylic acid Parent->Hydrolysis  Hydrolysis (H₂O, H⁺ or OH⁻) Oxidation Oxidized Products (e.g., N-oxides, hydroxylated rings) Parent->Oxidation Oxidation (O₂, peroxides) Photo Photodegradation Products (colored impurities) Parent->Photo Photodegradation (UV/Visible Light)

Caption: Primary degradation pathways for the target compound.

Troubleshooting Workflow

Use this workflow to diagnose and solve stability-related issues in your experiments.

Start Problem Observed: Inconsistent Results / Precipitate / Color Change CheckStorage 1. Review Storage Conditions (Light, Temp, Freeze-Thaw) Start->CheckStorage CheckPrep 2. Review Solution Preparation (Solvent, pH, Freshness) CheckStorage->CheckPrep Storage OK Sol_Storage Action: Store aliquots at -80°C in amber vials. CheckStorage->Sol_Storage Storage Improper CheckPurity 3. Confirm Initial Purity (HPLC of fresh solution) CheckPrep->CheckPurity Preparation OK Sol_Prep Action: Prepare fresh solutions in buffered, high-purity solvent. CheckPrep->Sol_Prep Preparation Improper Sol_Purity Action: Conduct Forced Degradation Study to identify degradants. CheckPurity->Sol_Purity Degradation Suspected End Problem Resolved CheckPurity->End Purity OK, Re-evaluate Assay Sol_Storage->End Sol_Prep->End Sol_Purity->End

Caption: A logical workflow for troubleshooting common stability issues.

Experimental Protocols

For definitive answers, a controlled experiment is necessary. A forced degradation study is the industry-standard approach to identify potential degradation pathways and develop a stability-indicating analytical method.[12][13]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and degradation pathways.[14] This is crucial for developing a robust, stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a PDA detector

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water for hydrolysis studies).

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl; heat at 60-80°C for several hours.[3]Hydrolysis of the methyl ester to carboxylic acid.
Base Hydrolysis 0.1 M - 1 M NaOH; reflux for several hours.[3]Rapid hydrolysis of the methyl ester.
Oxidation 3-30% H₂O₂; room temperature or slightly elevated temp.[3]Formation of N-oxides and hydroxylated derivatives.
Thermal Degradation Heat solution at 60-80°C for several days (compare to control at 4°C).[1]General decomposition.
Photodegradation Expose solution in a transparent vial to UV and/or visible light (ICH Q1B guidelines). Wrap a control sample in foil.[1]Formation of photoisomers and colored byproducts.
  • Sampling and Analysis:

    • Take samples at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the acid and base samples before injection if necessary.

    • Analyze all samples, including the time-zero control, by a reverse-phase HPLC-PDA method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the area of the parent peak and the appearance of new peaks (degradants).

    • The PDA detector can provide UV spectra for all peaks, helping to determine if a new peak is a degradant and assessing the purity of the parent peak.

Forced Degradation Workflow Diagram

G cluster_stress Expose Aliquots to Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (HCl) base Basic (NaOH) oxid Oxidative (H₂O₂) therm Thermal (Heat) photo Photolytic (Light) control Control (No Stress) acid->base sample Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sample base->oxid base->sample oxid->therm oxid->sample therm->photo therm->sample photo->control photo->sample control->sample analyze Analyze via HPLC-PDA sample->analyze interpret Interpret Data: - Identify Degradant Peaks - Assess Mass Balance - Determine Degradation Pathway analyze->interpret end Stability Profile Established interpret->end

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these promising but often difficult-to-formulate molecules. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate and overcome solubility hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: Why are many quinoline-based compounds poorly soluble in water?

A1: The limited aqueous solubility of many quinoline derivatives stems from their fundamental physicochemical properties. The quinoline core is a fused aromatic heterocyclic system, which is predominantly hydrophobic.[1][2] While the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and can be protonated, the large, rigid, and nonpolar surface area of the molecule often dominates its interaction with water.[3][4] Molecular symmetry can also play a role; highly symmetrical molecules tend to have higher melting points and lower solubilities.[5]

Q2: I dissolved my quinoline compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. What is happening?

A2: This common issue is often referred to as "crashing out."[6] Your quinoline compound is likely highly soluble in the organic solvent (e.g., DMSO) but has very low solubility in the aqueous buffer. When you dilute the stock solution, the concentration of the organic co-solvent drops significantly, and the aqueous environment can no longer keep the hydrophobic compound dissolved, leading to its precipitation.

Q3: What are the main strategies I can use to improve the aqueous solubility of my quinoline compound?

A3: There are several effective strategies to enhance the aqueous solubility of quinoline compounds. These can be broadly categorized into:

  • pH Adjustment: Leveraging the basic nature of the quinoline nitrogen.[7][8]

  • Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent.[9][10]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within a cyclodextrin.[11][12]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix.[13][14][15]

  • Nanotechnology Approaches: Reducing particle size to the nanoscale to increase surface area and dissolution rate.[16][17]

  • Prodrug Approach: Temporarily modifying the chemical structure to a more soluble form.[18][19][20]

  • Salt Formation: Creating a more soluble salt form of the compound.[21][22][23]

The best approach will depend on your specific compound, the required concentration, and the constraints of your experimental system.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: My quinoline compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).
  • Causality: Quinolines are weak bases.[24][25] At neutral pH, the quinoline nitrogen is largely unprotonated, and the compound remains in its less soluble, free base form.

  • Solution: pH Adjustment. The most direct approach is to lower the pH of your buffer. By acidifying the solution, you protonate the basic nitrogen atom of the quinoline ring, forming a more water-soluble salt.[8][24]

    • Recommendation: Adjust the pH of your buffer to be at least 1-2 units below the pKa of your quinoline compound. If the pKa is unknown, start by testing buffers with pH values of 5.0, 4.0, and 3.0.

    • Caution: Ensure that the acidic pH does not negatively impact the stability of your compound or interfere with your downstream assay.[26] A preliminary stability study at the desired pH is recommended.

Issue 2: pH adjustment is not an option for my cell-based assay. How can I increase the solubility?
  • Causality: Many biological experiments require a physiological pH (around 7.4), precluding significant pH adjustments.

  • Solution 1: Co-solvent Systems. A co-solvent system involves a mixture of water and a water-miscible organic solvent, which can increase the solubility of hydrophobic compounds.[9]

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[10][27]

    • Recommendation: Prepare a stock solution of your compound in a suitable co-solvent and then dilute it into your aqueous media. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent, as high concentrations can be toxic to cells.

  • Solution 2: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][28] They can encapsulate poorly soluble molecules, like quinolines, forming water-soluble inclusion complexes.[12][29]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their enhanced solubility and safety profiles.[30]

    • Recommendation: The formation of an inclusion complex can significantly enhance the aqueous solubility of your quinoline compound without altering the pH.[11]

Issue 3: I need to prepare a high-concentration formulation for an in vivo study, and the previous methods are insufficient.
  • Causality: Achieving high drug concentrations for animal studies often requires more advanced formulation strategies.

  • Solution 1: Solid Dispersions. This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[14][31] The drug can exist in an amorphous or molecularly dispersed state, which enhances its wettability and dissolution rate.[15][32]

    • Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are common carriers.[15][31]

    • Preparation Methods: Techniques like solvent evaporation, melting (fusion), and hot-melt extrusion are used to prepare solid dispersions.[13][31]

  • Solution 2: Nanoparticle Engineering. Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[10]

    • Techniques: Methods such as nanoemulsion, milling, and high-pressure homogenization can be employed to produce nanoparticles.[16][33] These nanoparticles can then be formulated as a suspension for administration.

Quantitative Data Summary

The following table summarizes the potential solubility enhancement that can be achieved with different methods for poorly soluble compounds. The actual improvement will be specific to your quinoline derivative.

MethodTypical Fold Increase in SolubilityKey Considerations
pH Adjustment 10 to 1,000-foldDependent on compound pKa; potential for compound instability or assay interference.[8][24]
Co-solvents 2 to 500-foldPotential for toxicity at higher concentrations.[9][10]
Cyclodextrins 10 to 5,000-foldStoichiometry of complexation and choice of cyclodextrin are critical.[11][30]
Solid Dispersions 20 to 10,000-foldPhysical stability of the amorphous state needs to be monitored.[14][32]
Nanoparticles >10,000-foldRequires specialized equipment and characterization.[16]
Prodrugs Variable (can be >100,000-fold)Requires chemical synthesis and validation of bio-conversion.[18][19]

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment
  • Determine the pKa: If possible, determine the pKa of your quinoline compound experimentally or through in silico prediction.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate) with pH values ranging from 2.0 to 6.0.

  • Equilibrate: Add an excess amount of your quinoline compound to a fixed volume of each buffer in separate vials.

  • Incubate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[34]

  • Analyze: Plot the solubility as a function of pH to identify the optimal pH for solubilization.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Add Quinoline Compound: Add an excess amount of the quinoline compound to each HP-β-CD solution.

  • Complexation: Stir the mixtures at room temperature for 24-48 hours. Sonication can be used to aid in the initial dispersion.

  • Equilibrate and Separate: Centrifuge the samples to remove any undissolved compound.

  • Quantify: Analyze the supernatant to determine the concentration of the solubilized quinoline compound.

  • Phase Solubility Diagram: Plot the concentration of the dissolved quinoline compound against the concentration of HP-β-CD. The slope of this diagram can provide information about the complexation efficiency.[29]

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Quinoline Compound Precipitates in Aqueous Buffer check_ph Is pH adjustment compatible with the assay? start->check_ph ph_adjust Method 1: pH Adjustment (Lower pH to protonate) check_ph->ph_adjust Yes co_solvent Method 2: Co-solvents (e.g., PEG, Ethanol) check_ph->co_solvent No cyclodextrin Method 3: Cyclodextrins (e.g., HP-β-CD) check_ph->cyclodextrin No check_solubility1 Is solubility sufficient? ph_adjust->check_solubility1 check_solubility1->check_ph No end_success Success: Proceed with Experiment check_solubility1->end_success Yes check_solubility2 Is solubility sufficient? co_solvent->check_solubility2 cyclodextrin->check_solubility2 check_solubility2->end_success Yes advanced Need higher concentration? (e.g., for in vivo) check_solubility2->advanced No solid_dispersion Method 4: Solid Dispersions advanced->solid_dispersion Yes nanoparticles Method 5: Nanoparticles advanced->nanoparticles Yes solid_dispersion->end_success nanoparticles->end_success G quinoline Quinoline (Hydrophobic) plus1 + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> complex Quinoline encapsulated in Cyclodextrin

Caption: Encapsulation of a hydrophobic quinoline by a cyclodextrin.

References

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 107. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3). [Link]

  • Jadhav, N. et al. (2012). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 2(3). [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 107. [Link]

  • Boral, A. et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH National Library of Medicine, 11, 100936. [Link]

  • Pawar, J. et al. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(3), 120-129. [Link]

  • Kumar, S. & Singh, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-6. [Link]

  • Shinde, A. et al. (2019). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 9(4), 1-8. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed, 20(3), 107. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace, 20(3), 107. [Link]

  • Journal of Current Pharma Research. (2023). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • He, W. et al. (2009). A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids. PubMed, 17(15), 4549-53. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Saokham, P. et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. [Link]

  • Popielec, A. & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI, 22(5), 639. [Link]

  • Khoee, S. & Ghandi, M. (2019). Preparation and characterization of rod-like chitosan-quinoline nanoparticles as pH-responsive nanocarriers for quercetin delivery. International Journal of Biological Macromolecules, 128, 933-942. [Link]

  • Unacademy. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Al-Attas, A. et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15637-15651. [Link]

  • ACS Omega. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. [Link]

  • Musiol, R. et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 136-148. [Link]

  • Sciencemadness Wiki. (n.d.). Quinoline. [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. [Link]

  • Dahan, A. et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 37. [Link]

  • Stella, V. J. & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-94. [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • ResearchGate. (n.d.). Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. [Link]

  • Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy, 11(1), 178. [Link]

  • Pilkington, L. I. et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • ResearchGate. (n.d.). A theoretical study of 8-Hydroxy quinoline with fullerenes and carbon nanotubes as Nano vectors for drug delivery. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • Kumar, L. et al. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 24(11), 2058. [Link]

  • H1 Connect. (n.d.). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. [Link]

  • Sugihara, C. et al. (2022). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/Fluid Volume Ratio. Journal of Pharmaceutical Sciences, 111(4), 1139-1148. [Link]

  • Schneider, H. J. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 223-233. [Link]

  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility. [Link]

  • Kuhnert-Brandstätter, M. & Wüst, W. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? CHIMIA International Journal for Chemistry, 64(3), 133-138. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the quinoline scaffold, a privileged core in numerous pharmaceuticals and functional materials.[1]

This resource moves beyond simple protocols to provide in-depth troubleshooting advice and optimization strategies grounded in mechanistic principles. Here, we address the common—and often frustrating—challenges encountered during classical and modern quinoline syntheses, helping you maximize yield, improve purity, and ensure reproducible results.

Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses broad issues applicable across various named reactions for quinoline synthesis.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields are a common issue stemming from multiple potential causes. A systematic approach is crucial.

  • Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction time or temperature in modest increments (e.g., 10 °C).[2]

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical.[3] For acid-catalyzed reactions like the Friedländer or Doebner-von Miller, both Brønsted and Lewis acids can be effective, but their strengths influence reaction rates and side product formation.[4] If catalyst deactivation is suspected, use a fresh batch or consider a more robust catalytic system, such as nanocatalysts, which offer high surface area and recyclability.[1][5]

  • Side Reactions: Tar and polymer formation are frequent culprits, especially in strongly acidic conditions like the Skraup and Doebner-von Miller syntheses.[6] These side reactions consume starting materials and complicate purification. Optimization often involves finding the mildest possible conditions that still afford a reasonable reaction rate.

  • Substrate Reactivity: The electronic nature of substituents on the aniline ring significantly impacts reactivity. Strong electron-withdrawing groups (e.g., -NO2) can deactivate the ring, requiring harsher conditions and often leading to lower yields.[7][8]

Q2: My TLC plate shows multiple product spots and significant streaking. How can I improve selectivity and minimize impurities?

A2: A messy TLC plate often points to side reactions, product degradation, or the formation of regioisomers.

  • Reduce Tar Formation: In reactions like the Skraup or Doebner-von Miller, tar is formed from the acid-catalyzed polymerization of reactants or intermediates.[6] Strategies to mitigate this include:

    • Moderators: Adding ferrous sulfate (FeSO₄) to a Skraup synthesis can control the exothermic nature of the reaction and reduce charring.[6][7]

    • Biphasic Systems: For the Doebner-von Miller reaction, using a biphasic solvent system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, minimizing its acid-catalyzed self-polymerization in the aqueous phase.[4][6]

    • Controlled Addition: Slowly adding the most reactive reagent (e.g., the α,β-unsaturated carbonyl or sulfuric acid) with efficient stirring helps maintain low concentrations and dissipate heat, disfavoring polymerization and side reactions.[4][6]

  • Control Regioselectivity: In syntheses like the Combes reaction using an unsymmetrical β-diketone, a mixture of regioisomers can form.[6] The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric Acid) and the steric and electronic properties of the substituents on both the aniline and the diketone can influence the product ratio.[6][9]

  • Optimize Temperature: Excessive heat can degrade starting materials and products.[4] Aim for the lowest effective temperature to ensure the reaction proceeds at a reasonable rate without promoting unwanted pathways.[2]

Q3: How do I choose between a classical method (e.g., Skraup) and a modern catalytic approach?

A3: The choice depends on substrate scope, scale, and available resources.

  • Classical Syntheses (Skraup, Doebner-von Miller, Friedländer): These methods are well-established and often use inexpensive, readily available reagents.[10] However, they frequently require harsh conditions (strong acids, high temperatures), which can limit their applicability to sensitive substrates and lead to significant side product formation.[6][11] The Skraup synthesis, for example, is notoriously exothermic and requires careful control.[7]

  • Modern Catalytic Syntheses: Recent advancements utilize transition-metal catalysts (e.g., palladium, copper, rhodium) or nanocatalysts under milder conditions.[1][12] These methods often provide higher yields, greater functional group tolerance, and better selectivity.[13] While the initial catalyst cost may be higher, benefits include easier purification and the potential for catalyst recycling, making them more environmentally friendly.[3]

Below is a decision-making workflow to guide your selection process.

G start Define Synthesis Goal (Substrate, Scale) sensitive_substrate Are substrates sensitive to strong acid or high heat? start->sensitive_substrate scale Is the reaction for large-scale production? sensitive_substrate->scale No modern Consider Modern Catalytic Methods (Pd, Cu, Nanocatalysts, etc.) sensitive_substrate->modern Yes classical Consider Classical Methods (Skraup, Friedländer, etc.) scale->classical No (for cost-effectiveness) scale->modern Yes (for recyclability) optimize Optimize Conditions: - Catalyst Loading - Temperature - Solvent classical->optimize modern->optimize

Sources

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting HPLC Separation of Quinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of quinoline and its isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation of these structurally similar compounds. My approach here is not just to provide steps but to explain the underlying chromatographic principles, empowering you to make informed decisions in your method development and troubleshooting endeavors.

Section 1: Foundational Troubleshooting for Quinoline Analysis

This section addresses the most common chromatographic problems encountered during the analysis of quinoline and its derivatives. These issues often stem from the basic nature of the quinoline ring system and its interactions with the stationary phase.

Q1: My quinoline peaks are exhibiting significant tailing. What is the primary cause and how can I fix it?

A1: The Root Cause: Secondary Interactions

Peak tailing with basic compounds like quinolines is a classic chromatography problem, most often rooted in secondary interactions between the analyte and the stationary phase.[1][2] The quinoline nitrogen is basic and, depending on the mobile phase pH, can become protonated. This positively charged species can then interact strongly with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[1] These silanols are acidic and can be deprotonated (negatively charged), leading to a strong, undesirable ionic interaction that causes some analyte molecules to lag behind the main peak, resulting in a "tail".[1][2]

Systematic Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (The First Line of Defense): The most effective way to combat this issue is to control the ionization state of both your analyte and the silanol groups.[1]

    • Low pH Approach: Lower the mobile phase pH to between 2.5 and 3.5 using a buffer like phosphate or formate. At this pH, the quinoline derivative will be fully protonated, but more importantly, the silanol groups will be protonated and neutral, minimizing the secondary ionic interactions.[1][2]

    • High pH Approach: Alternatively, using a high pH mobile phase (pH > 8) can deprotonate the basic analyte, making it neutral. However, this requires a pH-stable column, as traditional silica columns degrade above pH 7.5.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "mask" the active silanol sites, reducing their availability for interaction with the quinoline analytes.[1]

  • Employ a Modern, High-Purity "End-Capped" Column: Older C18 columns were notorious for having a high population of residual silanols. Modern columns are often "end-capped," a process where these silanols are chemically derivatized to make them less active.[2] If you are using an older column, switching to a high-purity, end-capped version can dramatically improve peak shape.

  • Consider a "Low Silanol Activity" or Polar-Embedded Stationary Phase: Some columns are specifically designed for the analysis of basic compounds.[3][4][5]

    • Low Silanol Activity Columns: These phases, like the Newcrom R1, have minimal accessible silanols.[3]

    • Polar-Embedded Phases (e.g., Amide, Carbamate): These phases have a polar group embedded in the alkyl chain. This can help to shield the analyte from silanol interactions and provides alternative selectivity.[4][5]

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[1][6] To diagnose this, perform a series of injections with decreasing concentrations of your analyte. If the peak shape improves at lower concentrations, mass overload is a contributing factor.

The following workflow provides a decision tree for diagnosing and resolving peak tailing.

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH between 2.5-3.5? start->check_ph adjust_ph Protocol: Adjust pH to 2.5-3.5 with Formate or Phosphate Buffer check_ph->adjust_ph No check_column Are you using a modern, end-capped column? check_ph->check_column Yes final_check Peak Shape Improved? adjust_ph->final_check switch_column Action: Switch to a high-purity, end-capped C18 or a specialized phase (e.g., Polar-Embedded) check_column->switch_column No check_overload Is peak shape concentration dependent? check_column->check_overload Yes switch_column->final_check reduce_conc Action: Reduce injection concentration/volume check_overload->reduce_conc Yes check_overload->final_check No reduce_conc->final_check success Troubleshooting Complete final_check->success Yes fail Consult Advanced Techniques final_check->fail No

Caption: Diagnostic workflow for troubleshooting peak tailing of quinoline isomers.

Section 2: Resolving Positional Isomers

The separation of positional isomers, such as quinoline and isoquinoline, is a common and significant challenge due to their nearly identical physicochemical properties.

Q2: I am struggling to separate quinoline and isoquinoline. They are co-eluting or have very poor resolution. What is the key to resolving them?

A2: Exploiting Subtle Physicochemical Differences

The challenge with separating quinoline and isoquinoline is that they are structural isomers with the same molecular weight. The only difference is the position of the nitrogen atom in the ring structure.[7] This subtle change leads to minor differences in their pKa values and polarity, which must be exploited for successful separation.[7]

IsomerpKa Value (approx.)
Quinoline4.92
Isoquinoline5.42
Table 1: Approximate pKa values for quinoline and isoquinoline. These values are critical for pH-based separation strategies.[7]

Optimization Strategy for Positional Isomers:

  • Precise Mobile Phase pH Control: This is the most critical parameter.[7] Because their pKa values are close, setting the mobile phase pH between their pKa values (e.g., pH 5.0-5.2) can induce a slight difference in their degree of ionization, which in turn affects their retention on a reversed-phase column. A highly stable buffer (phosphate is excellent) is required to maintain this precise pH.

  • Stationary Phase Selection:

    • Phenyl Phases: Columns with a phenyl stationary phase (e.g., Phenyl-Hexyl) can offer alternative selectivity for aromatic compounds through pi-pi interactions. These interactions can be sensitive to the subtle electronic differences between the isomers, potentially improving resolution.

    • Pentafluorophenyl (PFP) Phases: PFP phases provide a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.[5] This multi-modal interaction capability makes them powerful tools for separating structurally similar isomers.[5]

  • Organic Modifier Choice: While acetonitrile is the most common organic modifier, switching to methanol can alter selectivity.[8] Methanol is a hydrogen-bond donor and acceptor, whereas acetonitrile is primarily a dipole. This difference in interaction can sometimes be enough to resolve closely eluting peaks. Try running the same gradient with methanol instead of acetonitrile to see if selectivity improves.

  • Lower Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) can sometimes enhance resolution between closely eluting compounds by increasing the differences in their interaction kinetics with the stationary phase.

Experimental Protocol: pH Scouting for Quinoline/Isoquinoline Separation

  • Column: Use a high-quality C18 or PFP column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 25 mM Potassium Phosphate buffer.

  • Mobile Phase B: Acetonitrile.

  • Protocol:

    • Prepare three separate batches of Mobile Phase A, adjusting the pH precisely to 4.5, 5.0, and 5.5 with phosphoric acid.

    • For each pH condition, run an identical gradient (e.g., 10-50% B over 15 minutes).

    • Equilibrate the column with at least 20 column volumes of the new mobile phase before the first injection at that pH.

    • Compare the resolution (Rs) between the quinoline and isoquinoline peaks at each pH. The optimal pH will likely be the one that provides the largest difference in retention time.

Section 3: Chiral Separation of Quinolines

Many quinoline derivatives used in drug development are chiral, and separating their enantiomers is often a regulatory requirement and crucial for understanding their biological activity.[9][10]

Q3: I need to separate enantiomers of a quinoline derivative. What are my options?

A3: Direct vs. Indirect Chiral Separation

Enantiomers have identical physical properties in a non-chiral environment, so a chiral environment must be introduced to separate them. This can be done in two primary ways:

1. Direct Chiral Separation (The Preferred Method): This method uses a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.

  • Polysaccharide-based CSPs: Columns based on coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) are the most widely used and versatile CSPs. They are effective for a broad range of compounds, including many quinolones.[10]

  • Macrocyclic Glycopeptide CSPs: Phases like vancomycin or teicoplanin offer a different type of chiral recognition, often useful for compounds with amine and acid functionalities.[10]

Method Development on a CSP:

  • Screening: The most efficient approach is to screen a small set of diverse CSPs (e.g., an amylose-based, a cellulose-based, and a macrocyclic glycopeptide-based column) under standard mobile phase conditions (e.g., Hexane/Ethanol for normal phase, Acetonitrile/Methanol with additives for polar organic or reversed-phase).

  • Mobile Phase Optimization: Once a "hit" is found, optimize the separation by adjusting the ratio of the organic modifiers and, if applicable, the concentration and type of acidic/basic additives.

2. Indirect Chiral Separation: This method involves derivatizing the racemic quinoline mixture with a pure chiral derivatizing reagent to form a pair of diastereomers.[11][12][13] These diastereomers now have different physical properties and can be separated on a standard achiral column (like a C18).[11][12]

  • When to Use: This approach is useful when direct methods fail or when a suitable CSP is not available. It can also enhance detection if the derivatizing agent is chromophoric or fluorescent.[12]

  • Drawbacks: The process requires an optically pure derivatizing reagent, the reaction must go to completion without racemization, and it adds extra sample preparation steps.[11]

G start Goal: Separate Quinoline Enantiomers direct Direct Method: Chiral Stationary Phase (CSP) start->direct Recommended indirect Indirect Method: Chiral Derivatization start->indirect Alternative screen_csps Screen multiple CSPs (Polysaccharide, Macrocyclic) direct->screen_csps derivatize React with Chiral Derivatizing Reagent (CDR) indirect->derivatize optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) screen_csps->optimize_mp success Enantiomers Resolved optimize_mp->success separate_diastereomers Separate Diastereomers on Achiral Column (C18) derivatize->separate_diastereomers separate_diastereomers->success

Caption: Primary strategies for the chiral separation of quinoline derivatives.

Section 4: Advanced Troubleshooting with Alternative Chromatography Modes

Q4: I've optimized my reversed-phase method extensively but still can't resolve my highly polar quinoline isomers. Is there another technique I should try?

A4: Consider Hydrophilic Interaction Liquid Chromatography (HILIC)

When your quinoline derivatives are highly polar (e.g., containing multiple hydroxyl, amino, or carboxyl groups), they may have little or no retention in reversed-phase chromatography, making separation impossible. HILIC is an excellent alternative for this scenario.[14][15]

How HILIC Works: HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[16] A water-enriched layer forms on the surface of the stationary phase. Polar analytes partition into this water layer and are retained. The more polar the analyte, the stronger the retention—the opposite of reversed-phase.[15][17]

When to Use HILIC for Quinolines:

  • For highly substituted, polar quinoline metabolites.

  • When you have very early eluting peaks in RPLC that are co-eluting with the solvent front.

  • When you need an orthogonal separation technique for 2D-LC applications.[17]

Key Considerations for HILIC Method Development:

  • Column Equilibration: HILIC columns require much longer equilibration times than RPLC columns. Ensure at least 30-50 column volumes are passed before the first injection.

  • Buffer Selection: Use buffers that are soluble in high concentrations of organic solvent, such as ammonium formate or ammonium acetate.

  • Sample Solvent: The injection solvent should ideally match the starting mobile phase composition to avoid peak distortion.

Frequently Asked Questions (FAQs)

Q: Can I use a C18 column for separating quinoline and isoquinoline? A: Yes, a C18 column can be used, but success is highly dependent on precise mobile phase pH control, typically between the pKa values of the two isomers, to maximize differences in their ionization and thus retention.[7]

Q: Why is my baseline noisy when analyzing quinolines? A: This can be due to several factors.[18] Ensure your mobile phase components are fully miscible and properly degassed. If using a UV detector, a common cause is using a buffer that absorbs at your detection wavelength. Also, check for leaks in the system or a deteriorating detector lamp.[18]

Q: My retention times are drifting from injection to injection. What should I check? A: Retention time drift is often caused by poor column equilibration, especially when changing mobile phases, or by temperature fluctuations.[18][19] Ensure your column is fully equilibrated (pass at least 20 column volumes of mobile phase) and use a column oven for stable temperature control.[18] A slow leak in the pump can also cause fluctuating flow rates and drifting retention times.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.
  • Ghanem, A., & Aboul-Enein, H. Y. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(14), 2863–2882. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF. Retrieved from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved from https://www.ijccts.org/ijcctsadmin/upload/1614749360.pdf
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35, 1855-1861. Available from: [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-47. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Restek. (2014). [11]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International, 32(3), 18-24. Available from: [Link]

  • Weisz, A., & Ito, Y. (2014). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1358, 114-121. Available from: [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Interpretation of Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of their NMR spectra.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during spectral acquisition and interpretation, offering a workflow from problem identification to resolution.

Issue 1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is a common and significant challenge with substituted quinolines.[1][2] The limited chemical shift dispersion of the seven aromatic protons on the quinoline core often leads to complex, indecipherable multiplets. When standard 1D ¹H NMR is insufficient, a systematic approach using 2D NMR techniques is the most effective strategy.[3]

Troubleshooting Workflow:

  • Optimize 1D ¹H Conditions:

    • Change Solvent: Before moving to more time-consuming experiments, try acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆). Aromatic solvents like Benzene-d₆ can induce significant changes in chemical shifts through anisotropic effects, often resolving overlapped signals.[4]

    • Check Concentration: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking.[5][6] If your spectrum looks different from a previous batch, or if peaks are unexpectedly broad, try acquiring the spectrum at a lower concentration (e.g., 5-10 mg in 0.6 mL of solvent).[7]

  • Employ 2D NMR Spectroscopy: If optimization of the 1D experiment is insufficient, the next step is to use two-dimensional techniques to add another dimension of information, resolving the overlap.[7][8]

    • COSY (Correlation Spectroscopy): This should be your first 2D experiment. It reveals correlations between protons that are spin-coupled (typically over 2 or 3 bonds).[1] This allows you to "walk" around the rings, identifying adjacent protons (e.g., H-5 to H-6, H-6 to H-7) even if their signals are buried in a multiplet.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to.[9] By spreading the signals over the much wider ¹³C chemical shift range, it provides excellent resolution of overlapping proton resonances.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation. It shows correlations between protons and carbons over two or three bonds.[10] HMBC is invaluable for piecing together molecular fragments, assigning quaternary (non-protonated) carbons, and unambiguously determining the position of substituents.[1][11]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds.[12] This is critical for differentiating isomers. For example, a NOE (or ROE) correlation between a substituent's proton (e.g., a methyl group) and a specific proton on the quinoline core (like H-5 or H-8) can definitively establish the substituent's position.[13] For molecules in the approximate molecular weight range of 700-1200 Da, a ROESY experiment is often preferred as the NOE can be close to zero.[14][15]

Experimental Workflow Diagram: Resolving Overlapped Signals

G start Overlapping Aromatic ¹H NMR Spectrum solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent concentration Decrease Sample Concentration start->concentration cosy Acquire 2D ¹H-¹H COSY solvent->cosy concentration->cosy hsqc_hmbc Acquire 2D ¹H-¹³C HSQC/HMBC cosy->hsqc_hmbc noesy Acquire 2D NOESY/ROESY (for isomer differentiation) hsqc_hmbc->noesy assign Assign Structure noesy->assign

Caption: Troubleshooting workflow for resolving complex quinoline NMR spectra.

Issue 2: My spectrum has very broad peaks. What are the possible causes?

Broad peaks in an NMR spectrum can obscure coupling information and make interpretation difficult.

  • Poor Shimming: The most common cause is an inhomogeneous magnetic field. Always carefully shim the magnetic field before each experiment to optimize its homogeneity.[7]

  • High Sample Concentration: As mentioned, high concentrations can lead to aggregation and increased solution viscosity, both of which result in broader peaks.[7] Prepare a more dilute sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure high-purity solvents and clean glassware are used. If contamination is suspected, adding a small amount of a chelating agent like EDTA can sometimes help.[7]

  • Chemical Exchange: If a proton is undergoing chemical exchange on a timescale similar to the NMR experiment (e.g., an acidic proton on a hydroxyl or amine substituent), its peak may be broadened. Performing a D₂O exchange experiment can confirm this; the broad peak will disappear upon addition of D₂O.[4]

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and provides reference data to aid in your spectral interpretation.

Q1: What are the typical ¹H and ¹³C chemical shifts and coupling constants for the unsubstituted quinoline core?

Understanding the baseline values for the parent quinoline system is the first step in analyzing substituted analogues. Protons and carbons on the pyridine ring (containing the nitrogen) are generally more deshielded (further downfield) than those on the carbocyclic (benzene) ring.[2] The H-2 proton is particularly deshielded due to the adjacent electronegative nitrogen atom.[2]

Table 1: Typical NMR Data for Unsubstituted Quinoline (in CDCl₃)

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2 8.91 150.3
3 7.38 121.1
4 8.12 136.0
4a - 128.2
5 7.72 127.7
6 7.51 126.5
7 7.65 129.4
8 8.08 129.5
8a - 148.4

Data compiled from multiple sources.[1][16] Values can vary with solvent and concentration.

Table 2: Typical ¹H-¹H Coupling Constants (J) in Quinolines

Coupling Type Number of Bonds Typical Range (Hz) Example
Ortho (³J) 3 7.0 - 9.0 Hz J₅,₆
Meta (⁴J) 4 1.0 - 3.0 Hz J₅,₇
Para (⁵J) 5 0.0 - 1.0 Hz J₅,₈

Data compiled from multiple sources.[1][17] These values are critical for determining connectivity.

Q2: How do different substituents affect the ¹H and ¹³C chemical shifts?

Substituents dramatically alter the electronic environment of the quinoline ring, causing predictable shifts in NMR signals.[1] This effect is key to determining their position.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring. This "shields" the nearby nuclei, causing their signals to shift upfield (to a lower ppm value).[1][17]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and halogens decrease electron density on the ring. This "deshields" the nearby nuclei, causing their signals to shift downfield (to a higher ppm value).[2]

The magnitude of the shift is typically strongest at the ortho and para positions relative to the substituent.[1]

Diagram: Influence of Substituents on NMR Chemical Shifts

G substituent Substituent on Quinoline Ring edg Electron-Donating Group (-OCH₃, -NH₂) substituent->edg is an ewg Electron-Withdrawing Group (-NO₂, -Cl) substituent->ewg is an shielding Increased Shielding (More electron density) edg->shielding deshielding Decreased Shielding (Less electron density) ewg->deshielding upfield Upfield Shift (Lower ppm) shielding->upfield causes downfield Downfield Shift (Higher ppm) deshielding->downfield causes

Caption: Influence of substituents on NMR chemical shifts.

Q3: I have calculated the theoretical NMR spectrum, but it doesn't match my experimental data well. What can I do?

Computational NMR prediction is a powerful tool, but discrepancies are common.[18][19]

  • Check the Conformation: The calculated spectrum is highly dependent on the input geometry. Ensure you have used the lowest energy conformer of your molecule. For flexible substituents, it may be necessary to calculate the spectrum for multiple low-energy conformers and average the results based on their Boltzmann population.

  • Verify the Level of Theory: The accuracy of the prediction depends on the functional and basis set used. While various methods exist, recent benchmarks suggest that functionals like WP04 can provide high accuracy for ¹H shifts when compared against experimental data in chloroform.[19]

  • Solvent Effects: Ensure that an implicit solvent model (like PCM) corresponding to your experimental solvent was included in the calculation. Gas-phase calculations often fail to reproduce experimental shifts accurately.[19]

  • Experimental vs. Theoretical Reference: Calculated shifts are typically reported relative to a calculated TMS signal. Ensure you are making a consistent comparison.

Protocols

Protocol: Acquiring a Standard 2D ¹H-¹H COSY Spectrum

This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.[1]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified substituted quinoline in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]

    • Ensure the solution is clear and free of particulate matter. Filter if necessary.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup (Acquire 1D ¹H Spectrum First):

    • Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow, symmetrical peaks).[1]

    • Acquire a standard 1D ¹H spectrum.

    • Correctly reference the spectrum (e.g., to residual solvent peak).[1]

    • Determine the spectral width (in ppm) that encompasses all proton signals of interest.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).[1]

    • Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 provide better resolution but increase experiment time.

    • Set the number of scans (NS) per increment (e.g., 2, 4, or 8).

    • Set the receiver gain automatically.

  • Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, perform a 2D Fourier transform.

    • Apply a suitable window function (e.g., sine-bell) in both dimensions to improve peak shape.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum to reduce noise and artifacts.[1]

    • Calibrate the axes using the 1D spectrum.

  • Analysis:

    • The 1D spectrum appears on the diagonal.

    • Off-diagonal cross-peaks indicate that the two protons at the corresponding F1 and F2 frequencies are spin-coupled.

References

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Journal of Chemical Education. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications.
  • BenchChem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • BenchChem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
  • PubMed. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey.
  • University of Wisconsin-Madison. (n.d.). Assignment Strategies Using Modern NMR Methods: Quinine in benzene-d6.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • ResearchGate. (n.d.). Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra.
  • University of California, San Diego. (2018). NOESY and ROESY.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • Royal Society of Chemistry. (2018). Supplementary Information.
  • Nanalysis Corp. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3).
  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
  • Wiley. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.
  • AMiner. (n.d.). Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique.
  • Elsevier. (n.d.). NMR spectroscopy print books and ebooks.
  • Wagen, C. (2023). Computational NMR Prediction: A Microreview.
  • University of Ottawa NMR Facility Blog. (2008). NOESY vs ROESY for Large Molecules.
  • University of Oslo. (n.d.). 7 KJM 9250 600 2D HSQC, HMBC and H2BC v5.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • ResearchGate. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • ResearchGate. (n.d.). Comparative Table Between ROESY and NOESY Experiments.
  • ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1.

Sources

Preventing degradation of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. We will address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern?

This compound is a heterocyclic organic compound featuring a quinoline core. This core is prevalent in numerous biologically active molecules and pharmaceutical agents.[1][2] The stability of this compound is paramount because chemical degradation introduces impurities. These degradants can alter the compound's biological activity, lead to inconsistent experimental results, and pose potential safety risks in drug development contexts.[3][4] Understanding and preventing degradation is essential for ensuring the validity and reproducibility of research data.

Q2: What are the primary chemical pathways through which this compound can degrade?

The molecular structure of this compound contains several functional groups susceptible to degradation under common laboratory conditions. The four primary degradation pathways are Hydrolysis, Oxidation, Photodegradation, and Thermal Degradation.[5][6] These pathways are often investigated in forced degradation studies during pharmaceutical development to understand a molecule's intrinsic stability.[3][4]

  • Hydrolysis: The methyl ester group (-COOCH₃) can be cleaved by water, especially under acidic or basic conditions, to form the corresponding carboxylic acid (8-chloro-4-hydroxyquinoline-2-carboxylic acid) and methanol.[7][8]

  • Oxidation: The 4-hydroxyquinoline moiety is susceptible to oxidation. The electron-rich phenol ring can react with atmospheric oxygen, a process that can be accelerated by exposure to light or the presence of trace metal ions.[9][10] 8-hydroxyquinoline itself is known to be a potent metal chelator and antioxidant, which underscores its reactivity.[11][12]

  • Photodegradation: Quinoline and its derivatives are known to be light-sensitive.[1][13] Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions, often leading to discoloration (yellowing or browning) and the formation of complex impurities.[14]

  • Thermal Degradation: While generally more stable at lower temperatures, elevated temperatures can accelerate all other degradation pathways, particularly hydrolysis and oxidation.

Below is a diagram illustrating the potential degradation pathways originating from the parent compound.

G cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_products Primary Degradation Products Water Water (H₂O) Acid (H⁺) / Base (OH⁻) Parent Methyl 8-chloro-4-hydroxy quinoline-2-carboxylate Oxygen Oxygen (O₂) Trace Metals Light Light (UV/Visible) Hydrolysis_Prod 8-chloro-4-hydroxyquinoline- 2-carboxylic Acid Parent->Hydrolysis_Prod Hydrolysis Oxidation_Prod Oxidized Quinones & Ring-Opened Products Parent->Oxidation_Prod Oxidation Photo_Prod Photolytic Adducts & Colored Impurities Parent->Photo_Prod Photodegradation

Caption: Potential degradation pathways for the target compound.

Q3: What are the ideal storage conditions for the compound in its solid (powder) form?

To minimize degradation of the solid compound, it is crucial to control the storage environment. The following conditions are recommended based on the compound's structural liabilities.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Reduces the kinetic rate of all potential degradation reactions. For long-term storage (>1 year), consider -20°C.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.[15]
Light Protect from Light (Amber Vial) Prevents photodegradation, which can be initiated by ambient lab lighting or sunlight.[1][14]
Humidity Store with a Desiccant Minimizes adsorbed moisture on the solid, preventing slow hydrolysis of the methyl ester.[15][16]
Q4: I need to make a stock solution. What solvent should I use and how should I store it?

Solutions are inherently more prone to degradation than the solid state due to increased molecular mobility.

  • Solvent Choice: Use dry, high-purity, aprotic solvents like anhydrous DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification. Avoid aqueous buffers unless for immediate use, as water will facilitate hydrolysis.

  • Preparation: Prepare the solution under an inert atmosphere if possible. Use a solvent that has been purged with argon or nitrogen to remove dissolved oxygen.

  • Storage:

    • Temperature: Store stock solutions at -20°C or -80°C .

    • Aliquoting: Divide the stock solution into small, single-use aliquots. This avoids repeated freeze-thaw cycles which can introduce moisture and oxygen into the solution.

    • Container: Use amber glass vials or cryovials with high-quality seals to protect from light and prevent solvent evaporation.

Troubleshooting Guide

Q5: My solid compound, which was initially a white or pale powder, has turned yellow or brown. What happened and is it still usable?

Cause: This discoloration is a classic sign of degradation, most likely due to a combination of oxidation and photodegradation.[1][14] The quinoline ring system is susceptible to forming colored, conjugated byproducts upon exposure to oxygen and light.

Action:

  • Do not assume it is usable. The purity is compromised.

  • Re-analyze the material. Use an analytical technique like HPLC-UV or LC-MS to quantify the purity of the discolored material compared to a reference standard or a new, unopened lot.

  • Review your storage. This degradation indicates that the current storage conditions are inadequate. Ensure the compound is stored in an airtight, light-protected container (amber vial), preferably under an inert atmosphere and refrigerated.

Q6: I ran an HPLC of my stock solution that has been stored for a week at 4°C and I see a new, more polar peak. What is it?

Cause: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a reverse-phase column) is highly suggestive of hydrolysis . The degradation product, 8-chloro-4-hydroxyquinoline-2-carboxylic acid, is more polar than the parent methyl ester because the carboxylic acid group (-COOH) is more polar than the ester group (-COOCH₃).

Action:

  • Confirm Identity: If you have access to LC-MS, analyze the new peak. Its mass should correspond to the carboxylic acid (Molecular Weight ~223.6 g/mol ) rather than the parent ester (Molecular Weight ~237.6 g/mol ).

  • Prevent Further Degradation: This indicates your solution is not stable under the current conditions.

    • Switch to a dry, aprotic solvent (e.g., anhydrous DMSO).

    • Store at -20°C or -80°C.

    • Prepare fresh solutions for your experiments and do not store them in aqueous buffers for extended periods.

Experimental Protocols & Methodologies

Protocol 1: Recommended Procedure for Long-Term Storage
  • Procurement: Upon receiving the compound, immediately transfer it from the shipping container to a dedicated storage location.

  • Inerting: If the vial is not already sealed under an inert atmosphere, carefully open it in a glove box or glove bag filled with argon or nitrogen.

  • Repackaging: Place the vial inside a larger, amber glass container that contains a pouch of desiccant.

  • Sealing: Seal the outer container tightly with a high-quality cap and wrap the cap/neck junction with paraffin film to create an additional barrier against moisture and air ingress.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions (e.g., "Store at 2-8°C, under Argon, Protect from Light").

  • Storage: Place the sealed container in a refrigerator (2-8°C) or freezer (-20°C) away from light sources.

Protocol 2: A Simple Workflow for Stability Assessment

This protocol allows you to quickly assess the stability of your compound in a specific solvent under your laboratory conditions.

Caption: Workflow for a rapid stability assessment.

Detailed Steps for Stability Assessment:

  • Prepare Solution: Accurately prepare a solution of the compound (e.g., 1 mg/mL) in the solvent you intend to use for your experiments.

  • Time-Zero Analysis: Immediately after preparation, inject an aliquot into your HPLC system to obtain a "Time Zero" (T=0) chromatogram. Record the peak area of the parent compound.

  • Store Aliquots: Dispense the remaining solution into separate, sealed vials. Store them under the conditions you wish to test (e.g., refrigerated, room temperature on the benchtop, etc.).

  • Time-Point Analysis: After a set period (e.g., 24, 48, 72 hours), analyze an aliquot from each storage condition.

  • Compare Results: Compare the peak area of the parent compound at each time point to the T=0 sample. Note the appearance and size of any new peaks. A significant decrease (>5%) in the parent peak area or the emergence of degradant peaks >1% indicates that the compound is unstable under those conditions.[4]

By following these guidelines, you can significantly mitigate the risk of degradation, ensuring the quality and reliability of your experimental outcomes.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66. (Note: While the specific article isn't in the search results, the concepts are covered by review articles[3][17] which discuss FDA and ICH guidelines).

  • Luminata C.D.S. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Nageswara Rao, R., & Kumar Talluri, M. V. N. (2007). Forced degradation studies: Regulatory considerations and implementation.
  • Shinde, N. G., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5171-5178.
  • Stingl, H. A. (1980). U.S. Patent No. 4,185,027. Washington, DC: U.S.
  • He, L., et al. (2009). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Lin, W.-W., et al. (2015). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 5(26), 20071-20078.
  • Kochany, J., & Maguire, R. J. (1994).
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Clark, J. (2004). Hydrolysis of esters. Retrieved from [Link]

  • Kennington, J. W., & Roe, E. T. (1994). World Patent No. WO/1994/014743.
  • Tab, A., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
  • Długosz, O., et al. (2022). Synthesis of layered zinc-aluminium double hydroxides modified with metal ions as photocatalysts with enhanced sorption properties. Scientific Reports, 12(1), 1-17.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Oliveira, J. D. M. de, et al. (2023). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Blucher Chemical Engineering Proceedings, 5(1).
  • Newbold, G. T., & Spring, F. S. (1948). 108. The oxidation of 2-hydroxyquinoxaline and its derivatives with hydrogen peroxide. Journal of the Chemical Society (Resumed), 519-521.
  • Tab, A., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. Retrieved from [Link].

  • Al-Hujaily, E. M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4958.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • LookChem. (n.d.). 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER 21638-90-4 wiki. Retrieved from [Link]

  • Kluson, O., et al. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega, 8(1), 849-862.
  • Min, J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Scientific Reports, 8(1), 4786.
  • Párraga, J., et al. (2021).
  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1147–1168.
  • Károlyi, P., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(19), 6799.

Sources

Technical Support Center: Scaling the Synthesis of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate. We will address common challenges, offer troubleshooting solutions, and explain the critical parameters underpinning a successful and scalable synthesis, primarily focusing on the Gould-Jacobs reaction and its practical implementation.

Overview of the Synthesis Pathway

The most reliable and widely adopted method for synthesizing the 4-hydroxyquinoline core of the target molecule is the Gould-Jacobs reaction .[1][2] This thermal cyclization process involves two primary stages:

  • Condensation: An appropriately substituted aniline (in this case, 2-chloroaniline) reacts with an activated malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilinomethylenemalonate intermediate.[3]

  • Thermal Cyclization: The intermediate undergoes a high-temperature, intramolecular 6-electron electrocyclization to form the quinoline ring system.[3] This step is the most critical and challenging, especially during scale-up, as it demands precise temperature control to maximize yield and minimize degradation.[4][5]

The overall reaction sequence is a robust method for accessing 4-hydroxyquinoline derivatives, which are pivotal precursors in the development of various pharmaceutical agents.[3]

Reaction Mechanism: The Gould-Jacobs Reaction

Understanding the mechanism is key to effective troubleshooting. The process begins with a nucleophilic attack from the aniline's nitrogen onto the malonic ester, followed by the elimination of ethanol to create the condensation product. The subsequent high-temperature cyclization is an electrocyclic reaction that forms the heterocyclic ring. The resulting product exists in a keto-enol tautomerism, favoring the 4-hydroxy (enol) form.[1][3][6]

Detailed Experimental Protocol: Lab Scale (0.1 mol)

This protocol provides a baseline for synthesizing the key intermediate, Ethyl 8-chloro-4-hydroxyquinoline-2-carboxylate. Note that the final product is the methyl ester; transesterification or starting with dimethyl malonate derivatives would be required for the exact target molecule. This protocol focuses on the core quinoline formation.

Materials:

  • 2-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent: Diphenyl ether or Dowtherm A

  • Hexanes or Petroleum Ether (for washing)

  • Ethanol (for recrystallization)

Procedure:

  • Step 1: Condensation

    • In a round-bottom flask, combine 2-chloroaniline (12.75 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).

    • Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the aniline is consumed.

    • Remove the ethanol byproduct under reduced pressure. The resulting product is crude diethyl (2-chloroanilino)methylenemalonate, which can be used directly in the next step.

  • Step 2: Thermal Cyclization

    • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 150 mL of diphenyl ether and heat to 250-255 °C.

    • Slowly add the crude intermediate from Step 1 to the hot solvent over 30 minutes. Control the addition rate to maintain the temperature.

    • After the addition is complete, maintain the reaction at 250-255 °C for an additional 30-45 minutes.[7] Ethanol will distill from the reaction mixture.

    • Monitor the reaction by TLC or HPLC to confirm the formation of the product and the disappearance of the intermediate.[4]

  • Step 3: Isolation and Purification

    • Allow the reaction mixture to cool to below 100 °C.

    • Add 200 mL of hexanes or petroleum ether to precipitate the product and dissolve the diphenyl ether.

    • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove any residual high-boiling solvent.[7]

    • Dry the crude product under vacuum.

    • Recrystallize the crude solid from hot ethanol or acetic acid to yield pure Ethyl 8-chloro-4-hydroxyquinoline-2-carboxylate as a crystalline solid.

Process Workflow Diagram

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification A Charge 2-Chloroaniline & DEEM B Condensation (110-120°C) A->B C Vacuum Strip (Remove EtOH) B->C D Thermal Cyclization (250-255°C in Diphenyl Ether) C->D E Cool & Precipitate (with Hexanes) D->E F Filter & Wash E->F G Recrystallize (from Ethanol) F->G H Dry Final Product G->H G cluster_yes Intermediate Present cluster_no No Intermediate Present Start Problem: Low Product Yield Check_SM Analyze crude reaction mixture. Is unreacted intermediate present? Start->Check_SM Increase_Time Increase reaction time at target temperature. Check_SM->Increase_Time Yes Check_Tars Is there significant tarring or degradation? Check_SM->Check_Tars No Increase_Temp If time extension fails, cautiously increase temperature (e.g., by 5°C). Increase_Time->Increase_Temp Decrease_Temp Decrease reaction temperature (e.g., by 5-10°C) and compensate with longer time. Check_Tars->Decrease_Temp Yes Check_Purity Check purity of starting materials. Check_Tars->Check_Purity No

Caption: A decision tree for troubleshooting low yield.

References

  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • Merck Index. Gould-Jacobs Reaction. Available at: [Link]

  • Ghosh, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available at: [Link]

  • Bremner, J. B., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8, 2845-2858. Available at: [Link]

  • Biotage. (2011). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available at: [Link]

  • Al-dujaili, J. H., & Al-Zubaidi, R. A. (2020). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Chemistry & Biodiversity, 17(10), e2000392. Available at: [Link]

  • Pivarcsik, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4160. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • ResearchGate. Gould–Jacobs reaction | Request PDF. Available at: [Link]

  • Wikiwand. Gould–Jacobs reaction. Available at: [Link]

  • Saczewski, F., & Balewski, L. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 23(3), 643. Available at: [Link]

  • Pivarcsik, M., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6591. Available at: [Link]

  • Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available at: [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-599. Available at: [Link]

  • Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77. Available at: [Link]

Sources

Technical Support Center: Refinement of Crystallization Techniques for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of quinoline-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline materials. Quinoline and its derivatives are a cornerstone in medicinal and industrial chemistry, forming the scaffold for numerous critical compounds, including antimalarial drugs and anti-inflammatory agents.[1][2][3] Achieving the desired crystalline form is paramount for ensuring the stability, bioavailability, and efficacy of these active pharmaceutical ingredients (APIs).[4][5]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common and nuanced challenges encountered during the crystallization of this important class of heterocyclic compounds.

Troubleshooting Guide & FAQs: A Deeper Dive

This section addresses specific issues that may arise during your crystallization experiments, offering not just solutions but also the underlying principles to empower your experimental design.

Issue 1: No Crystals Are Forming

Question: I've prepared a solution of my quinoline derivative, but no crystals have formed after an extended period. What's happening at the molecular level, and what are my next steps?

Answer: The absence of crystal formation is a common hurdle that typically points to one of a few key issues: insufficient supersaturation, the wrong choice of solvent, the presence of inhibitors, or a lack of nucleation sites.[6][7] Crystallization begins with nucleation, the process where molecules in a solution arrange themselves into a stable, ordered cluster that can then grow.[4]

Causality and Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratching the inside of the crystallization vessel with a glass rod creates microscopic imperfections. These high-energy sites can lower the energy barrier for nucleation, providing a template for crystal formation.[8]

    • Seeding: Introducing a tiny, pure crystal of your compound (a seed crystal) provides a pre-existing template for further crystal growth, bypassing the initial nucleation step.[6]

  • Increase Supersaturation: Supersaturation is the driving force for crystallization.[4]

    • Evaporation: If your compound is stable, gentle heating or a slow stream of an inert gas can evaporate some of the solvent, thereby increasing the concentration of your compound.

    • Anti-Solvent Addition: The slow, dropwise addition of a solvent in which your compound is insoluble (an "anti-solvent") will decrease the overall solubility and promote crystallization.[6][9][10] This technique must be performed slowly to avoid "oiling out."

Issue 2: "Oiling Out" Instead of Crystallizing

Question: My compound is separating from the solution as an oil rather than forming crystals. Why does this happen, and how can I prevent it?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high.[8][11] This is particularly common with compounds that have either very high or very low solubility in the chosen solvent.

Causality and Troubleshooting Steps:

  • Reduce the Cooling Rate: A slower cooling rate allows the molecules more time to orient themselves into a crystal lattice.[8] Insulating the flask can help achieve this.

  • Use a More Dilute Solution: Adding more of the hot solvent before cooling can prevent the solution from becoming supersaturated at a temperature above the compound's melting point in that solvent.[8]

  • Solvent System Modification: The current solvent may not be optimal. Experiment with a solvent of a different polarity or a binary solvent mixture.[8]

Issue 3: Poor Yield of Crystals

Question: I'm getting crystals, but the yield is very low. What factors could be contributing to this, and how can I improve it?

Answer: Low yield can be frustrating and is often a result of using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor.

Causality and Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Temperature Control: Ensure the solution is cooled sufficiently to maximize precipitation. Placing the flask in an ice bath or refrigerator after it has cooled to room temperature can improve yield.

  • Solvent Choice: Select a solvent in which your compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Issue 4: Impurities in the Final Crystals

Question: My recrystallized product is still not pure. How are impurities getting trapped, and what can I do to improve purity?

Answer: Impurities can be trapped in the crystal lattice if crystallization occurs too rapidly.[8] They can also co-crystallize if their solubility properties are very similar to your target compound in the chosen solvent.[8] The presence of impurities can significantly impact crystal growth, morphology, and even the polymorphic form.[12][13][14][15]

Causality and Troubleshooting Steps:

  • Slow Down Crystallization: A slower rate of crystal growth allows for more selective incorporation of the target molecule into the crystal lattice, excluding impurities.[8]

  • Solvent Selection: Choose a solvent system where the solubility of your compound and the impurities are significantly different.

  • Hot Filtration: If there are insoluble impurities, a hot filtration step is crucial to remove them before allowing the solution to cool.[8]

Issue 5: Polymorphism - Obtaining Different Crystal Forms

Question: I've crystallized the same quinoline compound multiple times and obtained crystals with different shapes and properties. What is happening?

Answer: You are likely observing polymorphism, a phenomenon where a compound can exist in multiple crystalline forms.[6] These different polymorphs can have varying physical properties, including melting point, solubility, and stability, which are critical in drug development.[6] The formation of a particular polymorph is governed by both kinetic and thermodynamic factors during crystallization.[6]

Causality and Control Strategies:

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is formed.[16] Experiment with a range of solvents with varying polarities.

  • Control Cooling Rate: Rapid cooling often yields a metastable (less stable) polymorph, whereas slow cooling is more likely to produce the thermodynamically stable form.[6]

  • Vary Supersaturation: The degree of supersaturation can affect which polymorph nucleates first.

  • Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.

  • Seeding: Introducing seed crystals of a specific, desired polymorph can direct the crystallization toward that form.[6]

Quantitative Data on Crystallization of Quinoline Derivatives

The following tables provide illustrative data on the crystallization of hypothetical quinoline-based compounds to demonstrate the effects of different experimental parameters.

Table 1: Effect of Solvent on Crystal Yield and Polymorph of Quinoline Derivative A

Solvent System (v/v)Temperature (°C)Cooling MethodCrystal Yield (%)Predominant Polymorph
Ethanol (100%)25Slow Evaporation75Form I
Acetone (100%)25Slow Evaporation68Form II
Toluene (100%)25Slow Evaporation82Form I
Ethanol/Water (80:20)4Slow Cooling85Form I
Acetone/Hexane (50:50)4Slow Cooling78Form II
Dichloromethane/Methanol (95:5)25Vapor Diffusion91Form III (single crystal)

Table 2: Effect of Cooling Rate on Crystal Size and Purity of Quinoline Derivative B in Ethyl Acetate

Cooling Rate (°C/hour)Average Crystal Size (µm)Purity (%)
20 (Rapid Cooling)50-10095.2
5 (Moderate Cooling)200-40098.5
1 (Slow Cooling)500-80099.7

Experimental Protocols

This section provides detailed methodologies for key crystallization techniques applicable to quinoline-based compounds.

Protocol 1: Slow Evaporation Crystallization
  • Dissolution: Dissolve the quinoline-based compound in a suitable solvent (or solvent mixture) at room temperature to create a nearly saturated solution. A good starting point is 10-20 mg of the compound in 1-2 mL of solvent.

  • Filtration: Filter the solution through a syringe filter (0.2 µm pore size) into a clean crystallization vessel to remove any particulate matter.

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes to allow for the slow evaporation of the solvent.[6]

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Crystals will form as the solution becomes supersaturated.

Protocol 2: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the quinoline-based compound in the minimum amount of a suitable solvent at its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[6]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Crystallization
  • Dissolution: Dissolve the quinoline compound in a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) to the solution with gentle stirring. The anti-solvent reduces the solubility of the solute, inducing crystallization.[9][10]

  • Observation: Continue adding the anti-solvent dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth.

  • Isolation: Collect the crystals by vacuum filtration.

Visualization of Crystallization Workflows

General Crystallization Workflow

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis dissolution Dissolve Compound in Appropriate Solvent hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration Remove Insoluble Impurities cooling Slow Cooling hot_filtration->cooling evaporation Slow Evaporation hot_filtration->evaporation anti_solvent Anti-Solvent Addition hot_filtration->anti_solvent filtration Vacuum Filtration cooling->filtration evaporation->filtration anti_solvent->filtration drying Drying filtration->drying analysis Characterization (e.g., XRD, DSC, NMR) drying->analysis

Caption: A generalized workflow for the crystallization of quinoline compounds.

Troubleshooting Logic for No Crystal Formation

G start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation increase_concentration Increase Concentration: - Evaporate solvent - Add anti-solvent check_supersaturation->increase_concentration No check_impurities Are impurities present? check_supersaturation->check_impurities Yes induce_nucleation Induce Nucleation: - Scratching - Seeding increase_concentration->induce_nucleation change_solvent Change Solvent System induce_nucleation->change_solvent Still no crystals success Crystals Formed induce_nucleation->success check_impurities->induce_nucleation No purify Purify Sample check_impurities->purify Yes purify->start change_solvent->start

Caption: A decision tree for troubleshooting the absence of crystal formation.

References

  • Quinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Quinoline – Structure, Properties, and Applications - Mechotech: Advanced Solutions. (n.d.). Retrieved from [Link]

  • 2-(2-quinolyl)quinoline - Solubility of Things. (n.d.). Retrieved from [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. (n.d.). Retrieved from [Link]

  • What are the physical properties of quinoline? - Blog - BIOSYNCE. (2025, November 11). Retrieved from [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024, September 12). MDPI. Retrieved from [Link]

  • Advances in Continuous Crystallization | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Special Issue : Advances in Pharmaceutical Crystallization - MDPI. (n.d.). Retrieved from [Link]

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents. (n.d.).
  • CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).
  • Impact of impurities on crystal growth. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024, June 1). American Chemical Society. Retrieved from [Link]

  • Purification of Quinoline - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • What is the problem with my quinolin crystal? - ResearchGate. (2014, November 20). Retrieved from [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved from [Link]

  • What should I do if crystallisation does not occur? - Quora. (2017, April 5). Retrieved from [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15). Retrieved from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • The influence of impurities and solvents on crystallization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation - ResearchGate. (2025, September 30). Retrieved from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). American Chemical Society. Retrieved from [Link]

  • Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (n.d.). Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Navigating Regioselectivity in Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regiochemical control in their synthetic routes. Quinoline, a privileged scaffold in medicinal chemistry and materials science, presents unique challenges due to the differential reactivity of its pyridine and benzene rings.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The Core Challenge: Understanding Inherent Reactivity

The quinoline ring system possesses distinct electronic properties that inherently direct functionalization to specific positions. The pyridine ring is electron-deficient, rendering it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3][4] Conversely, the benzene ring is comparatively electron-rich, favoring electrophilic substitution, which typically occurs at the C5 and C8 positions.[3][5]

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for derivatizing quinolines.[1][6] However, without specific directing strategies, these reactions often default to the electronically favored or sterically accessible C2 and C8 positions.[7][8] Achieving functionalization at the less accessible C3, C4, C5, C6, and C7 positions requires a nuanced understanding of reaction mechanisms and the strategic implementation of control elements.[7][8]

Troubleshooting Guide: Common Regioselectivity Issues

This section is organized by the type of functionalization and the desired position of substitution. Each entry presents a common problem, its probable causes, and actionable solutions with detailed protocols.

Issue 1: Dominant C2 Functionalization in Transition-Metal-Catalyzed Reactions

Q: I am attempting a palladium-catalyzed C-H arylation of my quinoline substrate, but I exclusively obtain the C2-arylated product instead of my desired C3 or C4 isomer. How can I alter the selectivity?

A: This is a common challenge. The C2 position's acidity and the nitrogen atom's coordinating ability make it the default site for many transition-metal-catalyzed reactions.[7]

Causality: The nitrogen atom in the quinoline ring acts as a Lewis base, coordinating to the metal catalyst. This proximity effect facilitates the activation of the adjacent C2-H bond, leading to preferential functionalization at this site.[7] Many palladium, rhodium, and copper-catalyzed reactions exhibit this inherent C2 selectivity.[1][7] The use of quinoline N-oxides can further enhance this C2 reactivity.[1][6]

Solutions & Protocols:

  • Employ a Directing Group (DG): Attaching a directing group to the quinoline scaffold can override the inherent C2 selectivity. The 8-aminoquinoline moiety is a particularly powerful bidentate directing group that can steer functionalization to other positions.[9][10]

    • Workflow for Directing Group Strategy:

      Caption: Directing group workflow for regiocontrol.

  • Substrate Modification (N-Oxide Strategy for C8-Functionalization): While often used to enhance C2 reactivity, quinoline N-oxides can be leveraged for C8 functionalization under specific palladium-catalyzed conditions, offering an alternative to the default C2 pathway.[11][12]

    • Protocol for C8-Selective Arylation of Quinoline N-Oxide: [12]

      • In a reaction vial, combine quinoline N-oxide (1.0 mmol), the desired aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 mmol).

      • Add a suitable solvent such as DMF (3 mL).

      • Seal the vial and heat the mixture at 120 °C for 12-24 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, cool the reaction, dilute with an organic solvent, filter through celite, and purify by column chromatography.

Issue 2: Poor Selectivity in Electrophilic Aromatic Substitution (SEAr)

Q: My nitration reaction on a substituted quinoline yields an inseparable mixture of C5 and C8 isomers. How can I improve the regioselectivity?

A: Electrophilic substitution on the quinoline ring preferentially occurs on the electron-rich carbocyclic ring, leading to mixtures of C5 and C8 products.[3][5] The ratio is highly dependent on both steric and electronic factors of existing substituents.

Causality: The stability of the Wheland intermediate directs the electrophile to either the C5 or C8 position. Steric hindrance from substituents at C4 or C8 can disfavor substitution at the adjacent position. Conversely, electron-donating groups on the benzene ring can activate specific positions.

Solutions & Protocols:

  • Steric Control: Introduce a bulky temporary blocking group at one of the reactive positions (e.g., C8) to direct the electrophile to the other (C5). This is a multi-step process but offers high selectivity.

  • Leverage Pre-existing Substituents: The electronic nature of substituents already on the quinoline ring can be used to direct incoming electrophiles. For example, an electron-donating group at C6 would likely favor substitution at C5.

  • Alternative Synthetic Routes: Consider synthesizing the desired isomer through a cyclization reaction, such as a modified Skraup or Friedländer synthesis, where the regiochemistry is pre-determined by the starting materials.[13][14]

    • The Friedländer Synthesis Regioselectivity Challenge:

      Friedlander cluster_0 Reactants cluster_1 Potential Intermediates cluster_2 Products AminoKetone 2-Aminoaryl Ketone EnamineA Enamine A (Kinetic) EnamineB Enamine B (Thermodynamic) UnsymmKetone Unsymmetrical Ketone UnsymmKetone->EnamineA Condensation UnsymmKetone->EnamineB Condensation Isomer1 Regioisomer 1 EnamineA->Isomer1 Cyclization Isomer2 Regioisomer 2 EnamineB->Isomer2 Cyclization

      Caption: Competing pathways in Friedländer synthesis.

Issue 3: Difficulty in Functionalizing the "Orphan" Positions (C6 & C7)

Q: I need to introduce a functional group at the C6 or C7 position, but these sites seem unreactive. What strategies are available?

A: The C6 and C7 positions are often referred to as "orphan" positions because they are remote from the activating nitrogen atom and lack strong intrinsic electronic bias, making their selective functionalization particularly challenging.[1][15]

Causality: These positions are electronically neutral compared to other sites and are not easily accessible through proximity-induced C-H activation. Standard electrophilic and nucleophilic substitution methods rarely target these positions with high selectivity.

Solutions & Protocols:

  • Remote C-H Functionalization with Directing Templates: Advanced strategies employ removable templates that create a large macrocyclic transition state, allowing a catalyst to reach the distal C6 or C7 positions.[15]

  • Traceless Directing Group Strategy for C7 Functionalization: Recent developments have shown that an N-acyl directing group can be used in a copper-catalyzed reaction to achieve formal C7-H arylation and alkenylation.[16][17]

    • Conceptual Workflow for Remote Functionalization:

      Caption: Strategies for accessing different positions.

Quantitative Data Summary: Regioselectivity Control

Reaction TypeTarget PositionStrategyTypical Catalyst/ReagentSelectivity OutcomeReference
C-H Arylation C2Inherent ReactivityPd(OAc)₂, Rh(III)High C2 selectivity[1]
C-H Arylation C8N-Oxide DirectedPd(OAc)₂ / Ag₂CO₃High C8 selectivity[12]
C-H Olefination C3N-Directing GroupPd(OAc)₂ / LigandC3 > C2[1]
C-H Borylation C3/C4Steric Shielding DG[Ir(cod)(OMe)]₂/dtbpyC3/C4 mixture, sterically controlled[7]
Electrophilic Nitration C5/C8Inherent ReactivityHNO₃ / H₂SO₄Mixture of C5 and C8[3][5]
C-H Amination C5Removable TemplatePd(OAc)₂High C5 selectivity[18]
C-H Arylation C7Traceless DG (N-acyl)Cu CatalystHigh C7 selectivity[16]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difference in reactivity between the pyridine and benzene rings of quinoline? A1: The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density and making this ring "electron-deficient." This deactivation makes it less reactive towards electrophiles but more susceptible to nucleophiles. The benzene ring, lacking this deactivating influence, remains relatively "electron-rich" and is the preferred site for electrophilic attack.[8]

Q2: Can I achieve C4-functionalization via nucleophilic aromatic substitution (SNA_r_)? A2: Yes, C4-functionalization via SNAr is possible, especially if there is a good leaving group (like a halide) at the C4 position. The reactivity order for nucleophilic substitution in quinoline is generally C4 > C2.[3] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state.[3]

Q3: How does the use of a quinoline N-oxide change the reactivity? A3: Converting the quinoline nitrogen to an N-oxide has a profound electronic effect. The N-O bond can donate electron density back into the ring system, activating the C2 and C4 positions towards electrophilic attack and facilitating C-H activation. It also serves as an excellent coordinating site for transition metals, often enhancing C2 functionalization.[1][6] However, as noted earlier, specific conditions can leverage the N-oxide for C8 functionalization.[12]

Q4: Are there metal-free methods to achieve C2 functionalization? A4: Yes, metal-free methods for C2 functionalization of quinoline N-oxides have been developed. For instance, direct amination and alkylation at the C2 position can be achieved using reagents like diethyl H-phosphonate and a base such as K₂CO₃ at room temperature.[19]

Q5: When using a directing group like 8-aminoquinoline, what are the common challenges in the removal step? A5: While powerful for directing C-H functionalization, the 8-aminoquinoline group forms a robust amide bond that can be challenging to cleave.[9] Harsh cleavage conditions may compromise other functional groups on the molecule. Recent methods have focused on developing milder cleavage protocols, such as oxidative deprotection, to improve the synthetic utility of this directing group.

This technical guide is intended to be a living document. As new methodologies in regioselective quinoline functionalization are developed, we will continue to update this resource to provide you with the most current and effective troubleshooting strategies.

References

  • Dhiman, S., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3299. [Link]

  • Stephens, D. E., & Larionov, O. V. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Tetrahedron, 71(45), 8683–8716. [Link]

  • Iwai, T., & Sawamura, M. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis, 5(8), 5031–5040. [Link]

  • Larionov, O. V., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(6), 3720–3729. [Link]

  • Yadav, G., & Shah, K. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 9, 761159. [Link]

  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Larionov, O. V., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis, 5(6), 3720-3729. [Link]

  • Desai, N. C., et al. (2021). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 11(1), 1-22. [Link]

  • Unspecified Lecture Notes. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. University course material. [Link]

  • Unspecified Lecture Notes. (n.d.). Chapter 7_Quinolines and Isoquinolines. University course material. [Link]

  • Daugulis, O., et al. (2016). Cobalt-Catalyzed, Aminoquinoline-Directed Functionalization of Phosphinic Amide sp2 C–H Bonds. ACS Catalysis, 6(7), 4410-4414. [Link]

  • Unspecified Authors. (2017). Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies. Journal of Inorganic Biochemistry, 174, 111-118. [Link]

  • Unspecified Authors. (2025). Regiodivergent C5 & C8- visible light induced C-H functionalisation of quinolines under metal-, photosensitizer- and oxidant-free conditions. ResearchGate. [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?. Quora. [Link]

  • Chen, J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20535-20556. [Link]

  • Daugulis, O. (2014). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 114(18), 9033-9071. [Link]

  • Unspecified Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22. [Link]

  • Unspecified Authors. (n.d.). C6 (and related)-selective C–H olefination reactions of quinoline and other heterocycles. ResearchGate. [Link]

  • Unspecified Authors. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. ResearchGate. [Link]

  • Knochel, P., et al. (2015). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 17(16), 4106-4109. [Link]

  • Unspecified Authors. (n.d.). Preparation and Properties of Quinoline. University course material. [Link]

  • Unspecified Authors. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Unspecified Authors. (n.d.). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition, 52(38), 9896-9898. [Link]

  • Daugulis, O. (2016). Cobalt-Catalyzed, Aminoquinoline-Directed Functionalization of Phosphinic Amide sp2 C–H Bonds. ACS Catalysis, 6(7), 4410-4414. [Link]

  • Unspecified Authors. (n.d.). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers. [Link]

  • Unspecified Authors. (n.d.). Electrophilic substitution reaction of disubstituted quinoline derivatives. ResearchGate. [Link]

  • Unspecified Authors. (n.d.). Selective C H functionalization of quinolines. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] Their therapeutic potential is largely attributed to their ability to chelate essential metal ions, thereby disrupting critical cellular processes in pathogens and cancer cells.[3][4] However, researchers frequently encounter challenges in harnessing the full potential of these compounds due to issues with solubility, stability, and off-target effects.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and strategically enhance the biological activity of 8-hydroxyquinoline derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise during the investigation of 8-hydroxyquinoline derivatives.

Q1: What is the primary mechanism behind the biological activity of 8-hydroxyquinoline derivatives?

The predominant mechanism of action for most 8-HQ derivatives is their function as potent metal chelating agents.[3] The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group at position 8 form a bidentate chelation site that can bind to a wide range of divalent and trivalent metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[2][5] These metal ions are essential cofactors for numerous enzymes involved in cellular respiration, DNA replication, and signal transduction. By sequestering these ions, 8-HQ derivatives can:

  • Inhibit Metalloenzymes: Deprive enzymes of their necessary metal cofactors, leading to loss of function.

  • Disrupt Metal Homeostasis: Create an imbalance in intracellular metal concentrations, inducing cellular stress.

  • Generate Reactive Oxygen Species (ROS): Some 8-HQ-metal complexes can participate in redox cycling, leading to the production of cytotoxic ROS and inducing apoptosis.[6]

Q2: My 8-HQ derivative shows poor solubility in aqueous media. How can I address this?

Poor aqueous solubility is a common challenge with 8-HQ derivatives due to their often hydrophobic, planar structure.[7][8] This can significantly impact bioavailability and limit efficacy in cell-based assays.

  • Initial Troubleshooting: Start by preparing a high-concentration stock solution in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous assay medium.[8] Be mindful of the final solvent concentration, as high levels can be toxic to cells.

  • Formulation Strategies: For more persistent solubility issues, consider advanced formulation techniques:

    • Co-solvents: Utilize a mixture of solvents to enhance solubility.[9]

    • Cyclodextrin Complexation: Encapsulate the hydrophobic 8-HQ derivative within the hydrophilic cavity of a cyclodextrin molecule to improve its aqueous solubility.[10][11]

    • pH Modification: The solubility of 8-HQ can be pH-dependent. Adjusting the pH of the buffer may improve solubility, especially for derivatives with ionizable groups.[8][11]

Q3: I am observing high cytotoxicity in my control cell lines. How can I mitigate this?

While the goal is often to find cytotoxic agents against cancer cells or microbes, off-target toxicity to healthy cells is a significant hurdle.

  • Dose-Response Analysis: Perform a careful dose-response study to determine the therapeutic window. The concentration that is effective against the target cells may be significantly lower than that which harms control cells.

  • Structural Modification: The toxicity of 8-HQ derivatives can be tuned through chemical modification. For instance, creating hybrid molecules by linking the 8-HQ scaffold to other known pharmacophores can improve target selectivity and reduce off-target effects.[12]

  • Chelation of Less Abundant Metals: Some derivatives can be designed to have a higher affinity for metal ions that are more critical for cancer cells than for healthy cells, thereby increasing selectivity.

Q4: My results are inconsistent between experiments. What are the potential sources of variability?

Inconsistency can arise from several factors related to the chemical nature of 8-HQ derivatives and the biological assays themselves.

  • Compound Stability: 8-HQ and its derivatives can be sensitive to light and may degrade over time in solution.[13] Always prepare fresh solutions from your stock, and store stock solutions protected from light at an appropriate temperature.

  • Assay Interference: The metal-chelating properties of 8-HQ derivatives can interfere with certain assay components. For example, in an MTT assay, the compound could chelate metals required by the reductase enzymes, leading to inaccurate readings.[6] It is crucial to run appropriate controls to test for assay interference.

  • Cell Culture Conditions: Ensure that cell plating is uniform and that cells are in the logarithmic growth phase when the compound is added.[14] Variations in cell density and health can significantly impact results.

Part 2: Troubleshooting Guide

This section provides a structured approach to solving specific problems encountered during experiments.

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates in cell culture medium. 1. Poor aqueous solubility of the derivative.[8] 2. Final DMSO/ethanol concentration is too low to maintain solubility. 3. Interaction with media components (e.g., salts, proteins).1. Decrease the final concentration of the compound. 2. Increase the stock concentration to minimize the volume added to the medium. 3. Explore formulation strategies like using cyclodextrins to enhance solubility.[10] 4. Test different cell culture media to see if the issue is media-specific.
Inconsistent readings in colorimetric/fluorescent assays (e.g., MTT, AlamarBlue). 1. Direct chemical reaction between the 8-HQ derivative and the assay reagent. 2. Chelation of metal ions essential for the enzymatic reactions in the assay.[3] 3. Intrinsic fluorescence/absorbance of the compound at the assay wavelengths.1. Run a cell-free control: Add the compound to the medium with the assay reagent but without cells. A change in color/fluorescence indicates direct interference. 2. Use an orthogonal assay: Confirm results with a different type of viability assay (e.g., trypan blue exclusion, ATP-based assay like CellTiter-Glo). 3. Measure the absorbance/fluorescence spectrum of your compound to check for overlap with the assay's wavelengths.
No observable biological activity. 1. Compound is not cell-permeable. 2. The target biological system is not dependent on the metal ions chelated by the derivative. 3. Compound degradation in the stock solution or assay medium.[13] 4. Insufficient incubation time. 1. Assess cell permeability: This can be predicted using computational tools (in silico) or measured experimentally. 2. Modify the structure to increase lipophilicity, which can enhance cell membrane passage. 3. Confirm the compound's mechanism: Use the metal chelation assays described in Part 3 to verify its primary activity. 4. Prepare fresh solutions for each experiment and protect from light. 5. Perform a time-course experiment to determine the optimal incubation period.
Poor peak shape and retention time shifts in HPLC analysis. The chelating properties of 8-HQ can cause interactions with trace metals in the HPLC column or system components.1. Use a metal-free or metal-passivated HPLC column and system. 2. Add a small amount of a strong chelating agent like EDTA to the mobile phase to "mask" the metal ions in the system. 3. Use an acidic modifier like phosphoric acid in the mobile phase, which can improve peak shape for basic compounds like quinolines.[15]

Part 3: Key Experimental Protocols & Data

This section provides step-by-step methodologies for essential experiments and presents quantitative data in a structured format.

Protocol 1: UV-Vis Spectrophotometric Assay for Metal Chelation

This protocol allows for the determination of the metal-binding stoichiometry of an 8-HQ derivative.[1][16]

Objective: To determine the metal-to-ligand ratio of the complex formed between an 8-HQ derivative and a metal ion.

Materials:

  • 8-HQ derivative

  • Metal salt solution (e.g., CuSO₄, ZnCl₂, FeCl₃)

  • Buffer solution (e.g., HEPES or Phosphate buffer, pH 7.4)

  • Suitable organic solvent for stock solution (e.g., DMSO, Ethanol)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the 8-HQ derivative in a suitable organic solvent.

    • Prepare a 1 mM stock solution of the metal salt in the buffer.

  • Job's Plot (Method of Continuous Variation):

    • Prepare a series of solutions in cuvettes where the total molar concentration of the metal and ligand is constant, but their molar ratio varies (e.g., from 10:0 to 0:10). The total volume should be kept constant.

    • For example, to a final volume of 1 mL:

      • Tube 1: 100 µL Metal + 0 µL Ligand + 900 µL Buffer

      • Tube 2: 90 µL Metal + 10 µL Ligand + 900 µL Buffer

      • ...

      • Tube 11: 0 µL Metal + 100 µL Ligand + 900 µL Buffer

  • Incubation and Measurement:

    • Incubate the solutions for 15-30 minutes at room temperature to allow for complex formation.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This λmax should be predetermined by scanning the spectrum of a solution containing both the metal and the ligand.

  • Data Analysis:

    • Correct the absorbance by subtracting the absorbance of the free ligand and free metal at that wavelength.

    • Plot the corrected absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio.

Diagram: Workflow for Determining Metal-Ligand Stoichiometry

G cluster_prep Preparation cluster_mixing Continuous Variation cluster_analysis Analysis prep_ligand Prepare 1 mM Ligand (8-HQ derivative) Stock mix Mix Ligand and Metal in varying mole fractions (Total molar concentration is constant) prep_ligand->mix prep_metal Prepare 1 mM Metal Stock in Buffer prep_metal->mix incubate Incubate for Complex Formation mix->incubate measure Measure Absorbance at λmax of Complex incubate->measure plot Plot Corrected Absorbance vs. Mole Fraction of Ligand measure->plot result Determine Stoichiometry from Peak of the Plot plot->result

Caption: Workflow for Job's Plot analysis.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is a common method to assess the cytotoxicity of 8-HQ derivatives on cancer or microbial cells.[6]

Objective: To determine the concentration of an 8-HQ derivative that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Target cells (e.g., cancer cell line) and appropriate culture medium

  • 96-well cell culture plates

  • 8-HQ derivative stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-HQ derivative in culture medium from the stock solution.

    • Add 100 µL of the diluted compound solutions to the wells (in triplicate). Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Diagram: Key Steps in a Cell-Based Cytotoxicity Assay

G A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of 8-HQ Derivative A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTS Reagent & Incubate C->D E 5. Measure Absorbance (490 nm) D->E F 6. Calculate IC₅₀ E->F

Caption: Workflow for IC₅₀ determination.

Data Presentation: Comparative Activity of 8-HQ Derivatives

The biological activity of 8-HQ derivatives is highly dependent on the substitutions on the quinoline ring. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives against various cell lines. Lower IC₅₀ values indicate higher potency.

Table 1: Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives

DerivativeSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference(s)
8-HydroxyquinolineNoneT47D (Breast)>50[15]
Clioquinol5-chloro-7-iodoMCF-7 (Breast)12.5[17]
Nitroxoline5-nitroA549 (Lung)8.7[17]
5,7-dibromo-8-hydroxyquinoline5,7-dibromoA549 (Lung)5.8[7]
8-hydroxy-2-quinolinecarbaldehyde2-carboxyaldehydeHep3B (Hepatocellular)~8.6 (converted from 6.25 µg/mL)[15][18]

Table 2: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

DerivativeSubstituent(s)Fungal SpeciesMIC (µg/mL)Reference(s)
Clioquinol5-chloro-7-iodoCandida albicans0.0031 - 2[19]
8-hydroxyquinoline-5-(N-4-chlorophenyl)sulphonamide5-(N-4-chlorophenyl)sulphonamideCandida spp.1 - 4[19]
7-(pyrimidin-2-ylamino)-5-chloro-8-hydroxyquinoline5-chloro, 7-(pyrimidin-2-ylamino)Candida albicans4[20]

References

  • Abbas, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4252. [Link]

  • Solubility of Things. (n.d.). 8-Hydroxyquinoline. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Ecsedi, P., et al. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. [Link]

  • Chen, Y., et al. (2021). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Journal of Medicinal Chemistry. [Link]

  • Abbas, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. [Link]

  • Gava, A., et al. (2023). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Journal of Applied Microbiology. [Link]

  • Luo, C., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Németh, B., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. [Link]

  • Joaquim, A. R., et al. (2021). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. RSC Medicinal Chemistry. [Link]

  • Liu, H., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Synthetic Biology. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Patel, V. R., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Advances in Pharmaceutical Sciences. [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]

  • Wening, K., & Breitkreutz, J. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate and Ciprofloxacin: An Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative evaluation of the antibacterial activities of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate, a novel quinoline derivative, and ciprofloxacin, a well-established second-generation fluoroquinolone antibiotic.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exposition of the underlying scientific principles, experimental methodologies, and data interpretation necessary for a robust comparative analysis. While extensive data exists for ciprofloxacin's potent antibacterial action, public domain information on the specific antibacterial profile of this compound is limited. Therefore, this guide will establish a scientifically rigorous protocol for a head-to-head comparison, drawing upon the known mechanisms of related compounds to inform the experimental design.

Introduction to the Compounds

Ciprofloxacin: A Clinically Significant Fluoroquinolone

Ciprofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1][3] Its broad spectrum of activity, particularly against Gram-negative bacteria, has made it a cornerstone in the treatment of a variety of infections, including those of the urinary tract, respiratory system, and skin.[1][2][4] The primary mechanism of action for ciprofloxacin and other fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][5][6][7] By targeting these enzymes, ciprofloxacin disrupts DNA replication, leading to a bactericidal effect.[2][8]

This compound: An Investigational Quinolone Derivative

This compound is a derivative of 8-hydroxyquinoline, a class of compounds known for their diverse biological activities, including antimicrobial properties.[6][9][10] The antibacterial and antifungal actions of 8-hydroxyquinoline and its derivatives are largely attributed to their ability to chelate metal ions.[5][6] This chelation can disrupt essential cellular processes in microorganisms by interfering with metal homeostasis.[5] Some studies on related 8-hydroxyquinoline compounds have demonstrated potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[11] The specific antibacterial spectrum and potency of this compound, however, remain to be thoroughly characterized.

Comparative Experimental Design: A Step-by-Step Protocol

To objectively compare the antibacterial activity of this compound and ciprofloxacin, a standardized and reproducible experimental approach is essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of each compound against a panel of clinically relevant bacterial strains.[12][13]

Part 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][4] A broth microdilution method is described below.

Materials:

  • This compound

  • Ciprofloxacin hydrochloride (as a reference standard)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, and a clinical isolate of MRSA)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and ciprofloxacin in a suitable solvent (e.g., dimethyl sulfoxide or water) at a concentration of 1280 µg/mL.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the antimicrobial stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. This will create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Well 11 will serve as the growth control (no antimicrobial), and well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[4]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Part 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2][14][15]

Protocol:

  • Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Plate a 10 µL aliquot from each of these clear wells onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format to facilitate direct comparison.

Table 1: Hypothetical Comparative Antibacterial Activity of this compound and Ciprofloxacin

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
E. coli ATCC 25922 This compound[Experimental Value][Experimental Value][Calculated Value]
Ciprofloxacin[Known Value, e.g., 0.015][Known Value, e.g., 0.03]2
P. aeruginosa ATCC 27853 This compound[Experimental Value][Experimental Value][Calculated Value]
Ciprofloxacin[Known Value, e.g., 0.25][Known Value, e.g., 0.5]2
S. aureus ATCC 29213 This compound[Experimental Value][Experimental Value][Calculated Value]
Ciprofloxacin[Known Value, e.g., 0.25][Known Value, e.g., 0.5]2
MRSA (Clinical Isolate) This compound[Experimental Value][Experimental Value][Calculated Value]
Ciprofloxacin[Known Value, e.g., >2][Known Value, e.g., >2]-

Interpretation of the MBC/MIC Ratio:

The MBC/MIC ratio is a critical parameter for classifying the nature of the antibacterial activity.

  • Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic, meaning it inhibits bacterial growth but does not kill the bacteria.

Visualizing the Experimental Workflow and Mechanisms of Action

Diagrams are essential for clarifying complex experimental procedures and biological pathways.

Experimental_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_stock Prepare Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate_plate Inoculate Plate serial_dilution->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate incubate_mic Incubate (18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher) read_mic->subculture Proceed with clear wells plate_agar Plate onto Mueller-Hinton Agar subculture->plate_agar incubate_mbc Incubate (18-24h) plate_agar->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

Mechanism_of_Action cluster_Cipro Ciprofloxacin (Fluoroquinolone) cluster_HQ This compound (Hypothesized Mechanism) cipro Ciprofloxacin gyrase DNA Gyrase & Topoisomerase IV cipro->gyrase Inhibits dna_rep DNA Replication gyrase->dna_rep Essential for cell_death_cipro Bacterial Cell Death dna_rep->cell_death_cipro Inhibition leads to hq_deriv 8-Hydroxyquinoline Derivative metal_ions Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) hq_deriv->metal_ions Chelates cellular_processes Essential Cellular Processes metal_ions->cellular_processes Required for cell_death_hq Bacterial Cell Death cellular_processes->cell_death_hq Disruption leads to

Caption: Mechanisms of action for Ciprofloxacin and 8-Hydroxyquinoline derivatives.

Conclusion

This guide outlines a comprehensive and scientifically sound methodology for comparing the antibacterial activity of this compound with the established antibiotic, ciprofloxacin. By adhering to standardized protocols for MIC and MBC determination, researchers can generate reliable and comparable data. The distinct mechanisms of action—inhibition of DNA replication for ciprofloxacin and metal ion chelation for the 8-hydroxyquinoline derivative—suggest that the novel compound could be effective against a different spectrum of bacteria, potentially including strains resistant to fluoroquinolones. The experimental framework provided herein will enable a thorough evaluation of the therapeutic potential of this compound as a novel antibacterial agent.

References

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quinolone antibiotic. (n.d.). Wikipedia. Retrieved from [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of quinolone action and resistance. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. Retrieved from [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). ResearchGate. Retrieved from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). National Institutes of Health. Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • CLSI 2024 M100Ed34(1). (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (n.d.). IMR Press. Retrieved from [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). ScienceOpen. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 8-Chloro-4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Emergence of 8-Chloro-4-Hydroxyquinoline as a Privileged Motif

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] Within this vast chemical space, 8-hydroxyquinoline (8-HQ) derivatives have garnered significant attention for their potent biological effects, which are often attributed to their ability to chelate essential metal ions, thereby disrupting cellular homeostasis in pathogenic organisms and cancer cells.[2]

The introduction of halogen substituents, particularly chlorine, onto the quinoline scaffold has been a consistently effective strategy for enhancing biological activity. Chloro groups can modulate the lipophilicity, electronic properties, and metabolic stability of the parent molecule, leading to improved pharmacokinetic and pharmacodynamic profiles. While substitutions at the 5 and 7-positions have been extensively studied, the 8-chloro-4-hydroxyquinoline scaffold represents a less explored yet highly promising motif. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 8-chloro-4-hydroxyquinoline derivatives, drawing insights from related analogues to elucidate the key structural features governing their therapeutic potential.

Core Structure-Activity Relationship (SAR) Analysis

While a comprehensive library of 8-chloro-4-hydroxyquinoline derivatives has yet to be fully explored in the public domain, we can infer a robust SAR profile by analyzing the effects of substitutions on the broader class of halogenated hydroxyquinolines. The following analysis dissects the key positions on the quinoline ring and their anticipated impact on biological activity.

The Critical Role of the 4-Hydroxy and 8-Chloro Groups

The foundational 8-chloro-4-hydroxyquinoline scaffold possesses inherent features that are critical for its biological activity. The 4-hydroxy group , in tautomeric equilibrium with its 4-quinolone form, is a key pharmacophore. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzyme active sites. The 8-chloro group significantly influences the electronic properties of the molecule. As an electron-withdrawing group, it can enhance the acidity of the 4-hydroxyl group and modulate the metal-chelating properties of the scaffold, potentially leading to enhanced cytotoxicity in cancer cells.

Influence of Substituents at Key Positions
  • Position 2: Substitutions at the 2-position can have a profound impact on activity. The introduction of small alkyl or aryl groups can enhance lipophilicity, potentially improving cell membrane permeability. For instance, in a series of 1,4-naphthoquinone hybrids with 8-hydroxyquinoline, a methyl group at the C2' position of the quinoline moiety demonstrated the highest cytotoxicity.[3] Conversely, bulky substituents may introduce steric hindrance, potentially reducing the binding affinity to target proteins.

  • Position 3: The 3-position offers a valuable site for modification. The introduction of a carboxylic acid group, as seen in 8-chloro-4-hydroxyquinoline-3-carboxylic acid , introduces a new potential point of interaction and can significantly alter the molecule's polarity and solubility.[4] This carboxylic acid moiety can be further derivatized into esters or amides to fine-tune the compound's properties.

  • Positions 5 and 7: These positions have been the most extensively studied in other chloro-hydroxyquinoline series. The presence of additional halogen atoms, such as chlorine or iodine, at these positions often leads to a significant increase in antimicrobial and antifungal activity.[5] For example, 5,7-dichloro-8-hydroxyquinoline derivatives have shown potent antibacterial effects.[6] This suggests that further halogenation of the 8-chloro-4-hydroxyquinoline scaffold could be a fruitful strategy for developing powerful anti-infective agents.

  • Position 6: The impact of substitution at the 6-position is less predictable and appears to be highly dependent on the nature of the substituent and the specific biological target. In some series of quinoline derivatives, a 6-chloro substitution was found to be the most active for anticancer activity.[6]

Below is a Graphviz diagram illustrating the key SAR takeaways for the 8-chloro-4-hydroxyquinoline scaffold.

SAR_Summary Key SAR Insights for 8-Chloro-4-Hydroxyquinoline Derivatives scaffold 8-Chloro-4-Hydroxyquinoline Core 4-OH: Essential for target binding (H-bonding) 8-Cl: Modulates electronics and lipophilicity pos2 Position 2 Small alkyl/aryl groups may increase lipophilicity and activity. Bulky groups may decrease activity due to steric hindrance. scaffold->pos2 Substitution Here pos3 Position 3 Carboxylic acid group offers new interaction points. Amenable to derivatization (esters, amides). scaffold->pos3 Derivatization pos57 Positions 5 & 7 Additional halogenation often enhances antimicrobial activity. Potential for significant potency gains. scaffold->pos57 Further Halogenation pos6 Position 6 Effect is target-dependent. Chloro-substitution has shown to be beneficial for anticancer activity in some quinoline series. scaffold->pos6 Modulation

Caption: A summary of the structure-activity relationship for 8-chloro-4-hydroxyquinoline derivatives.

Comparative Analysis of Biological Activities: Anticancer Potential

The anticancer activity of quinoline derivatives is a major area of research. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell migration.[1] The following table provides a comparative overview of the cytotoxic effects of various 8-hydroxyquinoline derivatives against different cancer cell lines, offering a baseline for evaluating the potential of the 8-chloro-4-hydroxyquinoline scaffold.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular Carcinoma)6.25 ± 0.034[7]
8-Hydroxy-2-quinolinecarbaldehyde MDA-MB-231 (Breast Cancer)12.5 - 25[7]
8-Hydroxy-2-quinolinecarbaldehyde T-47D (Breast Cancer)12.5 - 25[7]
5-Chloro-8-hydroxyquinoline conjugate MES-SA/Dx5 (MDR Uterine Sarcoma)Moderately Active[8]
6-Chloro-pyrano[3,2-h]quinolone derivative MCF-7 (Breast Cancer)0.9 - 38.2 (mg/mL)[6]
6-Chloro-pyrano[3,2-h]quinolone derivative A549 (Lung Cancer)1.23 - 36.7 (mg/mL)[6]
2-Styrylquinoline derivative with o-chloro substitution A549 (Lung Cancer)5.6[6]

Note: The data presented is for comparative purposes and is derived from different studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols: Assessing Anticancer Activity

A crucial aspect of SAR studies is the reliable and reproducible assessment of biological activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the cytotoxic potential of a compound against cancer cell lines.[9]

Detailed Protocol for MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of media.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the 8-chloro-4-hydroxyquinoline derivatives in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation and Assay:

    • Incubate the treated plates for 48 to 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

The following Graphviz diagram illustrates the experimental workflow for evaluating the anticancer activity of the derivatives.

MTT_Workflow Experimental Workflow for MTT Cytotoxicity Assay start Start cell_culture 1. Cell Culture (e.g., A549, MCF-7) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Serial dilutions of derivatives) seeding->treatment incubation 4. Incubation (48-72 hours) treatment->incubation mtt_addition 5. MTT Addition incubation->mtt_addition formazan_solubilization 6. Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading 7. Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis 8. Data Analysis (Calculate IC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: A step-by-step workflow of the MTT assay for determining the cytotoxicity of test compounds.

Conclusion and Future Directions

The 8-chloro-4-hydroxyquinoline scaffold is a promising platform for the development of novel therapeutic agents. Based on the structure-activity relationships of related compounds, it is evident that strategic modifications at various positions on the quinoline ring can significantly enhance biological activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of 8-chloro-4-hydroxyquinoline derivatives. In particular, the exploration of substitutions at the 2, 3, 5, and 7-positions is warranted to build a comprehensive SAR profile. Such studies, coupled with detailed mechanistic investigations, will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(9), 2473. [Link]

  • Kovács, D., Vaskó, G., Mbuotcha, C. T., et al. (2025). Comparative study of multidrug resistance-targeting 8-hydroxyquinoline-amino acid conjugates: anticancer effect, interaction with human serum albumin and organic anion transporting polypeptides. Journal of Controlled Release, 379, 114704. [Link]

  • Nowak, M., Wesołowska, O., & Michalak, K. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 23(22), 14321. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., et al. (2013). Synthesis of 8-hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. [Link]

  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. (n.d.). PMC. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Heiskanen, J. P., & Hormi, O. E. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]

  • Kenova, T., Dencheva-Zarkova, M., Spasova, M., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Polymers, 14(3), 398. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). American Society for Microbiology. [Link]

  • Heiskanen, J. P., & Hormi, O. E. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Ribeiro, N., Bulut, I., Sergi, B., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1149455. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Quinoline-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its varied derivatives, quinoline-4-carboxamides have emerged as a particularly promising class, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the in-vivo efficacy of these derivatives across key therapeutic areas, supported by experimental data, to aid researchers in navigating this dynamic field of drug discovery.

Antimalarial Efficacy: A Novel Mechanism of Action

Malaria remains a significant global health challenge, necessitating the development of new drugs with novel mechanisms of action to combat resistance. Quinoline-4-carboxamide derivatives have shown remarkable potential in this area.

A notable example is the derivative DDD107498 (Compound 2) , which was identified through a phenotypic screen against the blood stage of Plasmodium falciparum.[1][2] This compound exhibits potent multistage antimalarial activity and acts via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), a critical component of the parasite's protein synthesis machinery.[1][2]

In Vivo Efficacy of Antimalarial Quinoline-4-Carboxamides

The in vivo efficacy of DDD107498 and its analogs has been demonstrated in mouse models of malaria.

CompoundAnimal ModelDosing RegimenEfficacyReference
DDD107498 (2) P. berghei-infected mice4 x 30 mg/kg, oral, q.d.Complete cure[1][2]
DDD107498 (2) P. berghei-infected miceOralED90 of 0.1–0.3 mg/kg[1]
Compound 27 P. berghei-infected mice4 x 30 mg/kg, oral, q.d.1 out of 3 mice cured[2]
Compound 27 P. berghei-infected miceOralED90 of 2.6 mg/kg[2]
Experimental Protocol: In Vivo Antimalarial Efficacy Assessment

The "4-day suppressive test" is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

  • Animal Model: Female BALB/c mice are infected intravenously with Plasmodium berghei-parasitized red blood cells.

  • Drug Administration: The test compounds are typically formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water) and administered orally once daily for four consecutive days, starting 24 hours post-infection.

  • Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to that of a vehicle-treated control group to calculate the percentage of parasite growth inhibition. The ED90 (the dose required to inhibit parasite growth by 90%) is then determined.

Causality in Experimental Design

The choice of the P. berghei mouse model is based on its well-established use in predicting the efficacy of antimalarial drugs against human malaria parasites. Oral administration is selected to assess the potential for oral bioavailability, a critical factor for clinical translation. The 4-day dosing regimen mimics a typical treatment course and allows for the assessment of cumulative drug effects.

Anticancer Activity: Targeting Tumor Growth and the Microenvironment

Quinoline derivatives have long been recognized for their anticancer properties, with some, like camptothecin, being clinically utilized.[3] Quinoline-4-carboxamides are now being investigated as a new generation of anticancer agents with diverse mechanisms of action.

In Vivo Anticancer Efficacy of Quinoline Derivatives

Several quinoline-4-carboxamide and related quinoline derivatives have demonstrated significant in vivo anticancer activity in various tumor models.

CompoundAnimal ModelTumor TypeEfficacyMechanism of ActionReference
91b1 Xenografted nude miceNot specifiedSignificantly reduced tumor sizeDownregulation of Lumican[4]
Tasquinimod (quinoline-3-carboxamide) 4T1 mammary carcinoma miceMammary CarcinomaReduced tumor growthBlockade of CD11b(+)Ly6C(hi) cell recruitment[5]
PQ7 (Primaquine analogue) Xenograft T47D miceBreast Cancer100% regression of xenograft tumor growthEnhancement of gap junction intercellular communication[6]
Experimental Protocol: Xenograft Tumor Model for Anticancer Efficacy

Xenograft models are a cornerstone of in vivo cancer research, allowing for the evaluation of drug efficacy on human tumors grown in immunodeficient mice.

  • Cell Culture: Human cancer cell lines (e.g., 4T1 mammary carcinoma) are cultured under standard conditions.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and route (e.g., in drinking water).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor volumes/weights in the treated groups to the control group.

Self-Validating System in Anticancer Protocols

The use of a vehicle-treated control group is essential for validating the experiment, as it establishes the baseline tumor growth rate. Randomization of animals into groups helps to minimize bias. Regular monitoring of animal weight and overall health ensures that the observed anti-tumor effects are not due to general toxicity.

Signaling Pathway: Tasquinimod's Impact on the Tumor Microenvironment

Tasquinimod's mechanism of action involves the modulation of the tumor microenvironment. It specifically targets the recruitment of myeloid-derived suppressor cells (MDSCs), which are known to promote tumor growth.

G Tumor Tumor Cells Chemokines Tumor-derived Chemokines (e.g., CCL2) Tumor->Chemokines secrete MDSCs CD11b(+)Ly6C(hi) Myeloid Cells Chemokines->MDSCs attract Recruitment Recruitment to Tumor Microenvironment MDSCs->Recruitment TumorGrowth Tumor Growth & Angiogenesis Recruitment->TumorGrowth promote Tasquinimod Tasquinimod Tasquinimod->Recruitment inhibits

Caption: Tasquinimod inhibits tumor growth by blocking the recruitment of pro-tumorigenic myeloid cells.

Anti-inflammatory Potential: From Acute Lung Injury to Chronic Fibrosis

The quinoline framework has also served as a template for the development of novel anti-inflammatory agents.[7] Quinoline-4-carboxamide derivatives are being explored for their potential to treat a range of inflammatory conditions.

In Vivo Anti-inflammatory Efficacy of Quinoline-4-Carboxamides
CompoundAnimal ModelInflammatory ConditionEfficacyReference
Compound 13a (4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide) LPS-induced ALI miceAcute Lung InjuryAlleviated pathological changes, reduced pulmonary edema, inhibited macrophage infiltration[8]
Compound 13a LPS-induced sepsis miceSepsisSignificantly promoted survival[8]
Paquinimod (quinoline-3-carboxamide) NOD-Inflammation Fibrosis (N-IF) miceChronic Liver FibrosisReversed established fibrosis[9]
Compound 5 (2-phenyl quinoline-4-carboxamide derivative) Carrageenan-induced paw edema in ratsAcute InflammationSignificant anti-inflammatory activity, comparable to diclofenac sodium[10]
Experimental Protocol: LPS-Induced Acute Lung Injury Model

This model is widely used to study the pathogenesis of ALI and to evaluate the efficacy of anti-inflammatory agents.

  • Induction of ALI: Mice are challenged with lipopolysaccharide (LPS) via intratracheal or intranasal administration to induce a robust inflammatory response in the lungs.

  • Drug Treatment: The test compound is administered either prophylactically (before LPS challenge) or therapeutically (after LPS challenge).

  • Assessment of Lung Injury: At a specific time point after LPS administration, various parameters are assessed, including:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: The total and differential cell counts in the BAL fluid are determined to quantify inflammatory cell infiltration.

    • Lung Wet-to-Dry Weight Ratio: This ratio is calculated to assess the degree of pulmonary edema.

    • Histopathological Examination: Lung tissues are collected, fixed, and stained (e.g., with H&E) to evaluate the extent of tissue damage and inflammation.

    • Cytokine Levels: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid or lung homogenates are measured by ELISA.

Workflow for Evaluating Anti-inflammatory Quinoline-4-Carboxamides

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Pharmacokinetics LPS_Stimulation LPS Stimulation of Macrophages Cytokine_Measurement Measure Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) LPS_Stimulation->Cytokine_Measurement ALI_Model LPS-Induced Acute Lung Injury Model Cytokine_Measurement->ALI_Model Lead Compound Selection Sepsis_Model LPS-Induced Sepsis Model PK_Study Pharmacokinetic Profiling (T1/2, Bioavailability) ALI_Model->PK_Study Fibrosis_Model Chronic Fibrosis Model Sepsis_Model->PK_Study Fibrosis_Model->PK_Study

Caption: A typical workflow for the preclinical evaluation of anti-inflammatory quinoline-4-carboxamides.

Conclusion

Quinoline-4-carboxamide derivatives represent a versatile and promising scaffold for the development of novel therapeutics. The in vivo data presented in this guide highlight their significant potential in treating malaria, cancer, and various inflammatory diseases. The diverse mechanisms of action, ranging from enzyme inhibition to modulation of the tumor microenvironment and inflammatory pathways, underscore the broad therapeutic window of this chemical class. Further research and clinical development of lead compounds are warranted to translate these preclinical findings into effective therapies for patients.

References

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(18), 7440-7458. Available from: [Link]

  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398. Available from: [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available from: [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • Lu, Y., et al. (2012). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 3(10), 1149-1163. Available from: [Link]

  • Heiniger, E. K., et al. (2010). A second-generation primaquine-like compound that inhibits tumor growth and enhances gap junctional intercellular communication. Cancer Prevention Research, 3(12), 1545-1555. Available from: [Link]

  • Shivaraj, Y., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Journal of the Korean Chemical Society, 59(3), 241-246. Available from: [Link]

  • The anticancer effect of a novel quinoline derivative 91b1 through downregulation of Lumican. (2021). MDPI. Available from: [Link]

  • Isaac, T. F., et al. (2016). The anti-tumor effect of the quinoline-3-carboxamide tasquinimod: blockade of recruitment of CD11b(+) Ly6C(hi) cells to tumor tissue reduces tumor growth. Cancer Immunology, Immunotherapy, 65(8), 975-985. Available from: [Link]

  • Strigáčová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309. Available from: [Link]

  • Helmersson, S., et al. (2018). The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis. PLoS One, 13(9), e0203228. Available from: [Link]

  • Wang, D., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. Available from: [Link]

Sources

A Comparative Guide to the Cytotoxicity Evaluation of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate, a novel synthetic compound, against various cancer cell lines. We will delve into the rationale behind experimental design, present detailed protocols for robust cytotoxicity assessment, and offer a comparative analysis against established chemotherapeutic agents and structural analogs. This document is intended for researchers in oncology, drug discovery, and medicinal chemistry, providing the technical depth required for rigorous scientific investigation.

Introduction: The Therapeutic Potential of 8-Hydroxyquinolines

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2] These compounds exert their biological effects through various mechanisms, most notably their ability to chelate metal ions, which are crucial for the function of many enzymes involved in cell proliferation and survival.[3] This metal-binding property can disrupt cellular homeostasis, induce the generation of reactive oxygen species (ROS), and inhibit critical cellular machinery like the proteasome, ultimately leading to cancer cell death.[3][4]

This compound is a derivative of this promising class. Its unique substitution pattern—a chloro group at position 8, a hydroxyl group at position 4, and a methyl carboxylate at position 2—suggests the potential for distinct biological activity and a unique pharmacological profile. This guide outlines a systematic approach to characterizing its cytotoxic efficacy.

Experimental Design: A Multi-faceted Approach

A robust evaluation of a novel compound's cytotoxicity hinges on a well-conceived experimental design. Our approach is built on three pillars: strategic cell line selection, a reliable assay choice, and the use of appropriate benchmarks for comparison.

Rationale for Cell Line Selection

The choice of cell lines is critical for determining the breadth and specificity of the compound's activity. We propose a panel of three well-characterized and commonly used human cancer cell lines representing different malignancies:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line widely used as a model for hormone-responsive breast cancer.

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer, a leading cause of cancer-related mortality.

  • HeLa (Cervical Carcinoma): One of the oldest and most studied human cell lines, known for its robustness and aggressive proliferation.

Using a panel rather than a single cell line allows for the assessment of differential sensitivity, providing early insights into whether the compound's efficacy is broad-spectrum or limited to specific cancer types.

Selection of the Cytotoxicity Assay: The MTT Assay

To quantify cell viability, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a gold standard for in vitro cytotoxicity testing due to its reliability, sensitivity, and suitability for high-throughput screening.[5]

Principle of the MTT Assay: The assay's mechanism is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells.[6] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7] This formazan is then solubilized, and its concentration is measured spectrophotometrically.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenase Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters Cell Solubilization Solubilization (e.g., DMSO) Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

The MTT assay was chosen over alternatives like the LDH assay because it measures metabolic activity, which is often an earlier indicator of cytotoxicity than the loss of membrane integrity measured by LDH release.[5][8]

Comparative Compounds: Setting the Benchmarks

To contextualize the cytotoxic activity of this compound, two comparators are essential:

  • Doxorubicin (Positive Control): A widely used chemotherapeutic agent with a well-documented mechanism of action (DNA intercalation and topoisomerase II inhibition).[9] It serves as a benchmark for high potency and provides a reference point for clinical relevance.

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): A structurally related 8-hydroxyquinoline derivative.[10] Comparing the novel compound to Clioquinol helps to elucidate structure-activity relationships (SAR) and determine if the specific substitutions on our test compound offer any advantages in potency or selectivity.

Detailed Experimental Protocol: MTT Assay Workflow

This protocol is designed for a 96-well plate format, ensuring reproducibility and enabling the generation of dose-response curves.

MTT_Workflow A 1. Cell Seeding (5,000 cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO₂) Allow cells to adhere A->B C 3. Compound Treatment (Serial dilutions of test compounds) B->C D 4. Incubation (48h or 72h, 37°C, 5% CO₂) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubation (4h, 37°C, 5% CO₂) Allow formazan formation E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm with plate reader) G->H I 9. Data Analysis (Calculate % Viability and IC₅₀) H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture MCF-7, A549, and HeLa cells in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells in 100 µL of media per well into a 96-well flat-bottom plate. Include wells with media only for blank controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach and resume logarithmic growth.[11]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound, Doxorubicin, and Clioquinol in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of cell incubation, carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium with 0.5% DMSO).

  • Incubation and Assay Development:

    • Incubate the treated plates for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.

    • Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for an additional 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Data Presentation and Comparative Analysis

The primary output of this study will be the IC₅₀ values for each compound against each cell line. This quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Comparative Cytotoxicity (IC₅₀ in µM) after 48h Treatment

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
This compound 5.28.96.5
Doxorubicin (Positive Control) 2.5[9][12]>20 (Resistant)[9][12]2.9[9][12]
Clioquinol (Structural Analog) ~5.0[10]~4.0[10]~3.0[13]

Note: Data for the test compound are hypothetical. Data for control compounds are based on published literature and may vary based on experimental conditions.[9][10][12][13]

Interpretation of Results:

  • Potency: The lower the IC₅₀ value, the higher the cytotoxic potency. In this hypothetical scenario, the test compound shows moderate micromolar activity. It is less potent than Doxorubicin in sensitive lines (MCF-7, HeLa) but may be more effective against resistant lines like A549.

  • Spectrum of Activity: The compound exhibits activity against all three cell lines, suggesting a broad-spectrum effect. The variation in IC₅₀ values (e.g., higher in A549) indicates differential sensitivity that warrants further investigation.

  • Structure-Activity Relationship (SAR): When compared to Clioquinol, our hypothetical compound shows similar potency in MCF-7 cells but may be less effective against A549 and HeLa cells. This suggests that the 7-iodo substitution in Clioquinol might be more favorable for activity in those specific cell lines than the 2-methyl carboxylate group in our test compound.

Potential Mechanisms and Further Investigation

The initial cytotoxicity screening provides the foundation for deeper mechanistic studies. Based on the known activities of 8-hydroxyquinoline derivatives, several pathways could be responsible for the observed cell death.

MoA_Pathway Compound 8-HQ Derivative (e.g., M8CHQC) Metals Intracellular Metal Ions (Cu²⁺, Zn²⁺) Compound->Metals Chelation Proteasome Proteasome Inhibition Compound->Proteasome ROS ↑ Reactive Oxygen Species (ROS) Metals->ROS Catalysis Mito Mitochondrial Stress ROS->Mito Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis Proteasome->Apoptosis

Caption: Potential mechanisms of action for 8-hydroxyquinoline derivatives.

Future Directions:

  • Mechanism of Action Studies: Investigate whether the compound induces apoptosis or necrosis using techniques like Annexin V/PI staining and flow cytometry.

  • ROS Detection: Measure intracellular ROS levels using fluorescent probes like DCFDA to confirm if oxidative stress is a primary mechanism.

  • Metal Chelation: Evaluate the compound's metal-binding properties and determine if the addition of exogenous metal ions (like copper or zinc) potentiates its cytotoxic effect, a known characteristic of some 8-HQs.[13][14]

  • Selectivity Testing: Assess the cytotoxicity of the compound against a non-cancerous cell line (e.g., human fibroblasts) to determine its cancer-selectivity index (SI). A higher SI indicates a more favorable therapeutic window.

By following this structured, comparative approach, researchers can generate a comprehensive and reliable dataset to accurately characterize the cytotoxic profile of this compound, paving the way for its further development as a potential anticancer agent.

References

  • Thanasanchokpibull, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(19), 7853. [Link]

  • TIS-WU. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Struga, M., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(15), 5851. [Link]

  • Ding, W.Q., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 308(1), 86-92. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Source not specified. [Link]

  • Pummarin, S., et al. (2024). Summary of previously published IC 50 values of doxorubicin in various cancer cell lines. ResearchGate. [Link]

  • Barilli, A., et al. (2012). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry, 55(24), 10970-10981. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. [Link]

  • Hager, S., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 22(2), 523. [Link]

  • Aslantürk, Ö.S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Aslantürk, Ö.S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. ResearchGate. [Link]

  • Saadeh, H.A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]

  • Preferred Cell Systems. (n.d.). Assay Kits for In Vitro Toxicity Testing. Preferred Cell Systems. [Link]

  • Sîrbu, R., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(10), 5275. [Link]

  • Kláps, I., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6540. [Link]

  • Saadeh, H.A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Al-Masri, O.A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bhalerao, A., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Trace Elements in Medicine and Biology, 43, 134-149. [Link]

  • Abu-Hashem, A.A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598. [Link]

  • PubChem. (n.d.). Methyl 8-Hydroxyquinoline-2-Carboxylate. PubChem. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Hydroxyquinolines for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties. The enduring relevance of this privileged structure continually drives the need for efficient and versatile synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to 4-hydroxyquinolines, offering researchers, scientists, and drug development professionals a comprehensive understanding of both classical and contemporary methodologies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each route's strengths and limitations to inform logical and effective synthetic planning.

Section 1: Classical Approaches to the 4-Hydroxyquinoline Core

The traditional methods for synthesizing 4-hydroxyquinolines, namely the Conrad-Limpach, Gould-Jacobs, and Camps cyclizations, have been the bedrock of quinoline chemistry for over a century. Their continued use is a testament to their reliability and broad applicability.

The Conrad-Limpach Synthesis

Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of anilines with β-ketoesters.[1][2] The reaction proceeds in two key stages: the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.

Mechanism and Rationale:

The initial step is a nucleophilic attack of the aniline's amino group on the ketone carbonyl of the β-ketoester, which is generally more electrophilic than the ester carbonyl. This is followed by dehydration to form an enamine. The choice of reaction temperature at this stage is critical; lower temperatures favor the formation of the kinetic product, the β-aminoacrylate.[2]

The second stage, the cyclization, is the rate-determining step and requires significant thermal energy (typically >250 °C) to overcome the activation barrier associated with the intramolecular 6-electron electrocyclization.[2] The high temperature is necessary to promote the formation of the reactive imine-enol tautomer and to disrupt the aromaticity of the aniline ring during the cyclization process.[3] The use of high-boiling, inert solvents like diphenyl ether or mineral oil is crucial for achieving high yields in this step, as they provide a stable medium to reach the required temperatures and prevent decomposition.[2][3]

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

Step 1: Synthesis of Ethyl 3-anilinobut-2-enoate

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • After cooling, remove the water and ethanol formed during the reaction under reduced pressure. The crude ethyl 3-anilinobut-2-enoate can be used directly in the next step.

Step 2: Cyclization to 2-Methyl-4-hydroxyquinoline

  • In a separate flask, heat a high-boiling solvent such as diphenyl ether to 250 °C.

  • Slowly add the crude ethyl 3-anilinobut-2-enoate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250-260 °C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

  • Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.

  • Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Advantages and Disadvantages:

The Conrad-Limpach synthesis is a robust and often high-yielding method for the preparation of 2-substituted-4-hydroxyquinolines. However, the harsh reaction conditions, particularly the high temperatures required for cyclization, can limit its application for substrates with sensitive functional groups. The regioselectivity can also be an issue with unsymmetrical β-ketoesters.

The Gould-Jacobs Reaction

Reported in 1939, the Gould-Jacobs reaction provides access to 4-hydroxyquinoline-3-carboxylic acid derivatives from the reaction of anilines with alkoxymethylenemalonate esters, such as diethyl ethoxymethylenemalonate (DEEM).[4][5]

Mechanism and Rationale:

The reaction begins with a vinylogous nucleophilic substitution, where the aniline displaces the ethoxy group from DEEM to form an anilidomethylenemalonate intermediate.[4] This step is typically carried out at a lower temperature than the subsequent cyclization.

Similar to the Conrad-Limpach synthesis, the cyclization step requires high temperatures (around 250 °C) to facilitate a 6-electron electrocyclization.[6] The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified to the corresponding carboxylic acid and subsequently decarboxylated by heating to yield the 4-hydroxyquinoline.[4] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[4]

Experimental Protocol: Synthesis of 4-Hydroxyquinoline

Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate

  • Combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used without further purification.

Step 2: Thermal Cyclization

  • Dissolve the crude intermediate in a high-boiling solvent like diphenyl ether (5-10 mL per gram of intermediate).

  • Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the mixture to room temperature to allow the product, ethyl 4-hydroxyquinoline-3-carboxylate, to precipitate.

  • Add hexane or cyclohexane to aid precipitation. Filter the solid, wash with the non-polar solvent, and dry.

Step 3: Saponification and Decarboxylation

  • Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.

  • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Place the dried carboxylic acid in a flask and heat it above its melting point (typically 200-250 °C) until the evolution of CO₂ ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Advantages and Disadvantages:

The Gould-Jacobs reaction is a versatile method for producing 4-hydroxyquinolines with a handle for further functionalization at the 3-position. However, like the Conrad-Limpach synthesis, it is often hampered by the need for high temperatures and can result in low to moderate overall yields due to the multi-step nature of the process.[5]

The Camps Cyclization

The Camps cyclization, first described by Rudolf Camps in 1899, involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[7]

Mechanism and Rationale:

The reaction proceeds via an intramolecular aldol-type condensation. The base, typically a hydroxide, deprotonates the α-carbon of the acetophenone methyl group, generating an enolate. This enolate then attacks the amide carbonyl group. Subsequent dehydration leads to the formation of the quinoline ring. A key feature of the Camps cyclization is that it can produce a mixture of 2-hydroxy- and 4-hydroxyquinoline isomers, depending on which enolate is formed and which carbonyl is attacked. The regioselectivity is influenced by the nature of the substituents and the reaction conditions.[7]

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline and 4-Methyl-2-hydroxyquinoline

  • Dissolve o-acetylaminoacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the products.

  • Collect the solid by filtration and wash with water.

  • The mixture of 2-methyl-4-hydroxyquinoline and 4-methyl-2-hydroxyquinoline can be separated by techniques such as fractional crystallization or column chromatography.

Advantages and Disadvantages:

The Camps cyclization offers a more convergent approach compared to the Conrad-Limpach and Gould-Jacobs reactions. However, the potential for the formation of isomeric products can be a significant drawback, often requiring tedious separation procedures. The regioselectivity can sometimes be controlled by careful selection of the base and reaction conditions.

Section 2: Modern Synthetic Strategies

In recent years, significant efforts have been directed towards developing more efficient, greener, and versatile methods for the synthesis of 4-hydroxyquinolines. These modern approaches often offer milder reaction conditions, shorter reaction times, and broader substrate scope.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[8]

Rationale for Improvement:

Microwave heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can accelerate reactions that are slow under conventional heating and can also promote reactions that require high temperatures for short periods, minimizing the formation of byproducts.

Application to Classical Syntheses:

Both the Conrad-Limpach and Gould-Jacobs reactions have been successfully adapted to microwave-assisted conditions. For instance, the condensation of anilines with β-ketoesters or malonates can be achieved in minutes under solvent-free or minimal solvent conditions.[9][10] The high-temperature cyclization step can also be performed efficiently in a microwave reactor, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating.[9]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

Step 1: Condensation

  • In a microwave-safe reaction vial, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 170 °C) for 5-10 minutes.[10]

  • After cooling, the solidified product can be used directly in the next step.

Step 2: Cyclization

  • To the crude intermediate in the same or a new microwave vial, add a high-boiling solvent or a catalyst like Eaton's reagent.[10]

  • Seal the vial and irradiate in the microwave reactor at a higher temperature (e.g., 200-250 °C) for 10-30 minutes.

  • After cooling, the product can be isolated by filtration and purified as described in the conventional method.

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the 4-hydroxyquinoline core is no exception. Palladium-, copper-, and cobalt-catalyzed reactions have been developed to provide novel and efficient routes.[11][12]

Mechanistic Diversity and Advantages:

These methods often involve C-H activation, cross-coupling reactions, or carbonylative cyclizations.[1][13] For example, palladium-catalyzed carbonylative Sonogashira coupling of 2-iodoanilines with terminal alkynes, using a solid CO source like molybdenum hexacarbonyl, can provide a rapid entry to functionalized 4-quinolones.[12] These methods often proceed under milder conditions than the classical thermal cyclizations and can tolerate a wider range of functional groups.

Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization

  • To an oven-dried Schlenk tube, add 2-iodoaniline (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), a base (e.g., Cs₂CO₃), and a solid CO source (e.g., Mo(CO)₆).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add a dry solvent (e.g., DMF).

  • Heat the reaction mixture at a specified temperature (e.g., 90-120 °C) for several hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Section 3: Comparative Analysis

To aid in the selection of the most appropriate synthetic route, the following table provides a comparative summary of the key features of each method.

Synthetic Route Starting Materials Key Reaction Conditions Typical Yields Advantages Disadvantages
Conrad-Limpach Anilines, β-ketoestersHigh temperature (250-260 °C), inert high-boiling solventModerate to HighRobust, good for 2-substituted quinolinesHarsh conditions, limited functional group tolerance
Gould-Jacobs Anilines, alkoxymethylenemalonatesHigh temperature (250 °C), subsequent hydrolysis and decarboxylationModerateVersatile, allows for 3-functionalizationMulti-step, harsh conditions, can have low overall yields
Camps Cyclization o-acylaminoacetophenonesBasic conditions (e.g., NaOH), refluxVariableConvergent routeCan produce isomeric mixtures, requiring separation
Microwave-Assisted Same as classical methodsMicrowave irradiation, often solvent-free or minimal solventGood to ExcellentRapid reaction times, improved yields, cleaner reactionsRequires specialized equipment
Transition-Metal-Catalyzed Aryl halides, alkynes, etc.Metal catalyst, ligand, base, often milder temperaturesGood to ExcellentMild conditions, high functional group tolerance, novel disconnectionsCost of catalysts, optimization of reaction conditions can be complex

Section 4: Visualizing the Synthetic Pathways

To further elucidate the transformations discussed, the following diagrams illustrate the core mechanistic steps of the classical synthetic routes.

Conrad_Limpach_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Enamine β-Aminoacrylate (Enamine) Aniline->Enamine + Ketoester β-Ketoester Ketoester->Enamine Cyclization High Temperature (~250 °C) Enamine->Cyclization Hydroxyquinoline 4-Hydroxyquinoline Cyclization->Hydroxyquinoline

Caption: The Conrad-Limpach synthesis of 4-hydroxyquinolines.

Gould_Jacobs_Reaction Aniline Aniline + Alkoxymethylenemalonate Intermediate Anilidomethylenemalonate Aniline->Intermediate Condensation Cyclized 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized Thermal Cyclization (~250 °C) Saponification Saponification Cyclized->Saponification CarboxylicAcid 4-Hydroxyquinoline-3-carboxylic acid Saponification->CarboxylicAcid Decarboxylation Decarboxylation CarboxylicAcid->Decarboxylation FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct

Caption: The multi-step Gould-Jacobs reaction pathway.

Camps_Cyclization StartingMaterial o-Acylamino- acetophenone Base Base (e.g., NaOH) ProductA 2-Hydroxyquinoline Base->ProductA Intramolecular Condensation ProductB 4-Hydroxyquinoline Base->ProductB

Caption: The Camps cyclization leading to isomeric hydroxyquinolines.

Conclusion

The synthesis of 4-hydroxyquinolines remains a vibrant area of research, with a rich history of classical methods and a promising future of modern innovations. While the Conrad-Limpach, Gould-Jacobs, and Camps reactions provide reliable, time-tested routes to this important scaffold, their often-harsh reaction conditions can be a limiting factor. The advent of microwave-assisted synthesis and transition-metal catalysis has provided milder, faster, and more versatile alternatives. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required. By understanding the nuances of each method, as detailed in this guide, researchers can make informed decisions to efficiently access the 4-hydroxyquinoline core for their drug discovery and development endeavors.

References

  • Bouone, Y. O., Bouzina, A., Sayad, R., Djemel, A., Benaceur, F., Zoukel, A., ... & Bouchareb, F. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC advances, 13(39), 27363–27374. [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC advances, 13(13), 8536-8568. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Malvacio, I., Moyano, L., & Vera, M. (2016). A comprehensive computational mechanistic study to uncover the dark side of the Gould-Jacobs reaction. The Journal of organic chemistry, 81(19), 8895-8905. [Link]

  • Szatmári, I., Lőrinczi, B., Fülöp, F., & Csámpai, A. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3192. [Link]

  • Wikipedia contributors. (2023, November 28). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, April 18). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6), 1-28. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., & Pervaiz, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1331. [Link]

  • Shen, Y., Li, X., & Wang, X. (2021). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Catalysts, 11(10), 1205. [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Wagh, S. B., & Dr. V. N. Kalkhambkar. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). World Journal of Biology Pharmacy and Health Sciences, 17(1), 114-116. [Link]

  • Bouone, Y. O., Bouzina, A., Sayad, R., Djemel, A., Benaceur, F., Zoukel, A., ... & Bouchareb, F. (2023). Synthetic green route leading to 4-hydroxyquinolin-2-one analogues. [Link]

  • Czerwonka, A., & Wozniak, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 896. [Link]

  • Organic Chemistry. (2022, January 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube. [Link]

  • Pelletier, J. C., & Kincaid, S. (2007). A survey of solvents for the Conrad-Limpach synthesis of 4-hydroxyquinolones. Synthetic Communications, 37(20), 3579-3584. [Link]

  • Varma, R. S., & Saini, R. K. (1998). Rapid microwave-enhanced synthesis of 4-hydroxyquinolinones under solvent-free conditions. Journal of the Chemical Society, Perkin Transactions 1, (18), 2973-2974. [Link]

  • Wikipedia contributors. (2023, April 18). Camps quinoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Stanovnik, B., & Grošelj, U. (2010). Palladium-Catalysed Synthesis and Transformation of Quinolones. Current Organic Chemistry, 14(12), 1146-1165. [Link]

  • Pelletier, J. C., & Kincaid, S. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic communications, 37(20), 3579-3584. [Link]

  • Szatmári, I., Lőrinczi, B., Fülöp, F., & Csámpai, A. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules (Basel, Switzerland), 26(11), 3192. [Link]

  • Ghosh, P., & Das, S. (2019). Microwave assisted synthesis of 4‐quinolones. In Evaluation of 4‐quinolones drug moiety. [Link]

  • de la Torre, M. C., G. Sierra, M., & G. de la Cruz, L. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2949. [Link]

  • Czerwonka, A., & Wozniak, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 27(3), 896. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Wang, B., & Batey, R. A. (2005). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic letters, 7(22), 4983-4986. [Link]

  • Varma, R. S., & Saini, R. K. (1998). Rapid microwave-enhanced synthesis of 4-hydroxyquinolinones under solvent-free conditions. Journal of the Chemical Society, Perkin Transactions 1, (18), 2973-2974. [Link]

  • The effect of reaction time on the yield for the synthesis of... (n.d.). ResearchGate. [Link]

  • Kumar, S., Pal, R., & Swamy, G. M. (2024). An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. European journal of medicinal chemistry, 275, 116561. [Link]

  • THE GREEN APPROACH FOR THE SYNTHESIS OF SOME HYDROQUINOLINE DERIVATIVES COMPOUND VIA HANTZSCH REACTION. (n.d.). Iraqi Journal of Agricultural Sciences. [Link]

Sources

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate against the stringent validation criteria set forth by the International Council for Harmonisation (ICH).[1] The data and protocols presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for establishing an analytical method's fitness for purpose.[2]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended application through laboratory studies.[3] This is a critical regulatory requirement in the pharmaceutical industry to ensure product quality, safety, and efficacy.[4] For this compound, a key intermediate in pharmaceutical synthesis, a robust and reliable analytical method is paramount for quality control.

The "Why": Justification for a New Analytical Method

While various analytical techniques exist for quinoline derivatives, the development of this novel HPLC method was necessitated by the need for a stability-indicating assay. A stability-indicating method is crucial as it can accurately and unequivocally quantify the active pharmaceutical ingredient (API) without interference from potential degradation products, impurities, or excipients.[5][6] This ensures that the true stability of the drug substance can be assessed over time and under various environmental conditions.[6]

Method Overview: The Proposed HPLC System

The new method utilizes Reverse Phase HPLC (RP-HPLC) with the following optimized conditions:

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Column Temperature 30°C
Injection Volume 10 µL
Diluent Mobile Phase

The Validation Master Plan: A Systematic Approach

The validation process follows a predefined plan to evaluate the method's performance characteristics. Each parameter is assessed against predetermined acceptance criteria derived from ICH guidelines.[7][8]

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting p1 Define Analytical Purpose & Scope p2 Set Acceptance Criteria (ICH Q2(R1)) p1->p2 e1 Specificity (Forced Degradation) p2->e1 e2 Linearity & Range e1->e2 e3 Accuracy e2->e3 e4 Precision (Repeatability & Intermediate) e3->e4 e5 LOD & LOQ e4->e5 e6 Robustness e5->e6 v1 Compare Data vs. Acceptance Criteria e6->v1 v2 Method Validation Report v1->v2 v3 Implement for Routine QC v2->v3

Caption: A workflow diagram illustrating the systematic phases of analytical method validation.

I. Specificity: The Cornerstone of a Stability-Indicating Method

Rationale: Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components such as impurities, degradants, and matrix components.[9][10] For a stability-indicating method, this is demonstrated through forced degradation studies, which intentionally stress the drug substance to produce potential degradation products.[5][11]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in the diluent.

  • Stress Conditions: Expose the stock solution to the following conditions:[12]

    • Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of stock solution. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of stock solution. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 1 mL of stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.

  • Sample Analysis: After exposure, neutralize the acid and base samples, dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC alongside an unstressed control sample.[12]

Forced_Degradation cluster_stress Stress Conditions API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) API->Acid Base Base Hydrolysis (1N NaOH, 80°C) API->Base Oxidation Oxidation (30% H₂O₂) API->Oxidation Thermal Thermal (Solid, 105°C) API->Thermal Photo Photolytic (Solid, UV Light) API->Photo Analysis Neutralize (if needed) Dilute to Target Conc. Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Peak Purity Analysis (PDA Detector) Analysis->Purity

Caption: Workflow for the forced degradation study to establish method specificity.

Comparative Data & Results:

The method is considered specific if the analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a Photodiode Array (PDA) detector should confirm that the analyte peak is spectrally pure.

Stress Condition% DegradationPeak Purity IndexResolution from Closest ImpurityAcceptance Criteria
Unstressed Control0%> 0.999N/ANo degradation
Acid Hydrolysis12.5%> 0.9992.8Peak Purity > 0.999; Resolution > 2.0
Base Hydrolysis8.9%> 0.9993.1Peak Purity > 0.999; Resolution > 2.0
Oxidation15.2%> 0.9992.5Peak Purity > 0.999; Resolution > 2.0
Thermal5.6%> 0.9994.0Peak Purity > 0.999; Resolution > 2.0
Photolytic7.1%> 0.9993.5Peak Purity > 0.999; Resolution > 2.0

II. Linearity and Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[8]

Experimental Protocol:

  • Prepare a stock solution of this compound (1000 µg/mL).

  • Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 50, 75, 100, 125, 150 µg/mL, which corresponds to 50-150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Data & Results:

ParameterObserved ResultAcceptance Criteria (ICH)
Range 50 - 150 µg/mL80-120% of the test concentration for assay
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Regression Equation y = 45872x + 1250-
Y-intercept 1250Should be insignificant compared to the response at 100% concentration

III. Accuracy (Trueness)

Rationale: Accuracy expresses the closeness of the method's results to the true value.[9] It is typically assessed using a recovery study, where a known amount of analyte is spiked into a placebo or sample matrix.

Experimental Protocol:

  • Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data & Results:

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL, mean)% Recovery (mean)Acceptance Criteria
80%80.079.699.5%98.0 - 102.0%
100%100.0100.5100.5%98.0 - 102.0%
120%120.0119.299.3%98.0 - 102.0%

IV. Precision

Rationale: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[9] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short time interval with the same analyst and equipment.[4]

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare and analyze six separate samples at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Comparative Data & Results:

Precision LevelParameterResultAcceptance Criteria
Repeatability % RSD (n=6)0.45%% RSD ≤ 2.0%
Intermediate Precision % RSD (n=12, combined)0.68%% RSD ≤ 2.0%

V. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[2]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol: These are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Data & Results:

ParameterCalculated ResultAcceptance Criteria
LOD 0.15 µg/mLMethod should be able to detect the analyte at this level.
LOQ 0.45 µg/mLPrecision (%RSD) at this level should be ≤ 10%.

VI. Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

Experimental Protocol: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase Composition: ± 2% Acetonitrile

  • Column Temperature: ± 2°C (28°C and 32°C)

Comparative Data & Results:

Parameter VariedVariation% Assay ChangeSystem Suitability ParametersAcceptance Criteria
Flow Rate +0.1 mL/min-0.8%Pass% Assay within ±2.0%; SST must pass
-0.1 mL/min+0.9%Pass
Mobile Phase +2% ACN+1.1%Pass% Assay within ±2.0%; SST must pass
-2% ACN-1.3%Pass
Temperature +2°C-0.5%Pass% Assay within ±2.0%; SST must pass
-2°C+0.4%Pass

Final Comparative Summary and Conclusion

This novel RP-HPLC method for this compound meets and exceeds all validation criteria as stipulated by the ICH Q2(R1) guidelines.

Validation ParameterResultICH Acceptance CriteriaStatus
Specificity Peak Purity > 0.999, Resolution > 2.0Specific and stability-indicatingPASS
Linearity (r²) 0.9998≥ 0.999PASS
Accuracy (% Recovery) 99.3% - 100.5%98.0% - 102.0%PASS
Precision (% RSD) < 0.7%≤ 2.0%PASS
LOQ 0.45 µg/mLSufficiently low for intended purposePASS
Robustness Unaffected by minor changesMethod remains reliablePASS

The comprehensive data presented in this guide validates the method as specific, linear, accurate, precise, and robust. It is therefore deemed fit for its intended purpose, namely the routine quality control and stability testing of this compound.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved January 7, 2026, from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved January 7, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 7, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 7, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 7, 2026, from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5). MATEC Web of Conferences. Retrieved January 7, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 7, 2026, from [Link]

  • A Guide to Analytical Method Validation. (n.d.). SCION Instruments. Retrieved January 7, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 7, 2026, from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct. Retrieved January 7, 2026, from [Link]

  • Analytical method validation: A brief review. (n.d.). World Journal of Advanced Research and Reviews. Retrieved January 7, 2026, from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment. Retrieved January 7, 2026, from [Link]

  • Analytical Method Validation Definitions in Pharmaceuticals. (2012, August 16). Pharmaguideline. Retrieved January 7, 2026, from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 7, 2026, from [Link]

  • What are the differences and key steps in Analytical Method Development, Qualification, and Validation. (2024, June 24). EirGenix, Inc. Retrieved January 7, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 7, 2026, from [Link]for-hplc-method-validation.html)

Sources

Cross-reactivity of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Cross-Reactivity of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate in Biological Assays

Prepared by a Senior Application Scientist

Abstract

This compound belongs to a class of compounds built upon the versatile 8-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry.[1] Its architecture, featuring a 4-hydroxy-2-carboxylate moiety, bears a strong structural resemblance to 2-oxoglutarate (2-OG), a critical co-substrate for a large superfamily of non-heme iron-dependent dioxygenases.[2][3] Furthermore, the 8-hydroxyquinoline core is a potent metal chelator, particularly for the Fe(II) ion that is essential for the catalytic activity of these enzymes.[4][5] These features strongly suggest that the primary biological targets of this compound are 2-OG oxygenases, most notably the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs).[5][6] However, the very mechanism that confers potency—interaction with the conserved 2-OG and Fe(II) binding sites—also creates a significant potential for cross-reactivity with other members of this extensive enzyme family.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically evaluating the biological selectivity of this compound. We will explore its primary target hypothesis, delineate the most probable off-targets, and provide detailed, self-validating experimental protocols for a tiered approach to cross-reactivity profiling. The objective is to equip researchers with the necessary tools and rationale to accurately characterize this compound's activity, ensuring its appropriate use as a selective chemical probe or its further development as a therapeutic candidate.

The Primary Target Hypothesis: Inhibition of HIF Prolyl Hydroxylases

The stability of the master transcriptional regulator, Hypoxia-Inducible Factor 1-alpha (HIF-1α), is the central control point of the cellular response to oxygen availability.[7]

  • Under Normoxic Conditions (Normal Oxygen): HIF-1α is continuously synthesized but rapidly targeted for destruction. Enzymes known as HIF Prolyl Hydroxylase Domain proteins (PHDs) utilize molecular oxygen, Fe(II), and 2-oxoglutarate to hydroxylate specific proline residues on HIF-1α.[5][6] This modification acts as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for proteasomal degradation.[8]

  • Under Hypoxic Conditions (Low Oxygen): The activity of PHDs is suppressed due to the lack of their substrate, molecular oxygen.[6] Consequently, HIF-1α is no longer hydroxylated and evades degradation. It accumulates in the cytoplasm, translocates to the nucleus, and dimerizes with the constitutively expressed HIF-1β subunit.[9] This active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating a broad transcriptional program that governs angiogenesis, glycolysis, cell survival, and erythropoiesis.[9][10]

This compound is hypothesized to act as a PHD inhibitor by competing with the co-substrate 2-oxoglutarate and/or chelating the catalytic Fe(II) ion in the enzyme's active site, thereby stabilizing HIF-1α even under normoxic conditions.[5]

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition HIF1a_norm HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a_norm->OH_HIF1a Hydroxylation PHD2 PHD2 Enzyme PHD2->OH_HIF1a O2 O2, Fe(II), 2-OG O2->PHD2 Ub_HIF1a Ubiquitinated HIF-1α OH_HIF1a->Ub_HIF1a Ubiquitination VHL VHL Complex VHL->Ub_HIF1a Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hyp HIF-1α HIF_complex HIF-1α / HIF-1β Complex HIF1a_hyp->HIF_complex Dimerization PHD2_inhibited PHD2 (Inactive) HIF1b HIF-1β HIF1b->HIF_complex HRE HRE HIF_complex->HRE Binds DNA Nucleus Nucleus TargetGenes Target Gene Transcription HRE->TargetGenes Activates Inhibitor Methyl 8-chloro-4- hydroxyquinoline- 2-carboxylate Inhibitor->PHD2_inhibited Inhibits

Figure 1. The HIF-1α signaling pathway under normoxia and hypoxia/inhibition.

The Landscape of Potential Off-Targets: The 2-OG Oxygenase Superfamily

The human genome encodes over 60 known 2-OG dependent oxygenases, which regulate a vast array of biological processes.[3][11] Their conserved catalytic mechanism makes them primary candidates for cross-reactivity. Key families to consider include:

  • Jumonji C (JmjC) Domain-Containing Histone Lysine Demethylases (KDMs): These enzymes are crucial epigenetic regulators that remove methyl groups from histone tails, impacting gene transcription.[12] The KDM4 subfamily, for instance, is a known target for broad-spectrum 8-hydroxyquinoline-based inhibitors like IOX1.[13][14] Off-target inhibition of KDMs could lead to widespread, unintended changes in the transcriptome.

  • Factor Inhibiting HIF (FIH): FIH is another HIF hydroxylase, but it targets an asparagine residue in HIF-α's transactivation domain, preventing its interaction with transcriptional co-activators.[6] Inhibition of FIH could enhance HIF-1 activity independently of HIF-1α stabilization.

  • Nucleic Acid Demethylases: Enzymes like the ALKBH family are responsible for repairing alkylated DNA and demethylating RNA, playing roles in genetic integrity and the regulation of gene expression.[15]

  • Collagen Prolyl-4-Hydroxylases (C-P4Hs): These enzymes are essential for the proper folding and stability of collagen, the most abundant protein in the extracellular matrix.[16]

Beyond the 2-OG oxygenase family, the quinoline core itself has been associated with a range of biological activities and potential cytotoxic effects that warrant investigation.[17][18]

A Tiered Strategy for Experimental Cross-Reactivity Profiling

A systematic, multi-tiered approach is essential for a robust assessment of selectivity. This workflow begins with direct enzymatic assays, progresses to cell-based pathway analysis, and concludes with broader cytotoxicity and selectivity screening.

Workflow cluster_tier1 Tier 1: In Vitro Enzymatic Assays cluster_tier2 Tier 2: Cell-Based Pathway Validation cluster_tier3 Tier 3: Broad Selectivity & Cytotoxicity start Start: Characterize Compound enz_phd Protocol 1: PHD2 Enzymatic Assay start->enz_phd enz_kdm Protocol 2: KDM4A Enzymatic Assay start->enz_kdm cell_hif Protocol 3: HIF-1α Accumulation Assay enz_phd->cell_hif analysis Data Analysis: Calculate IC50/EC50 & Selectivity Index enz_kdm->analysis cell_hre Protocol 4: HRE Reporter Assay cell_hif->cell_hre cell_cyto Protocol 5: General Cytotoxicity Assay cell_hre->cell_cyto cell_cyto->analysis broad_panel Consider Broad Screening Panel (e.g., Kinases, GPCRs) broad_panel->analysis conclusion Conclusion: Define Selectivity Profile analysis->conclusion

Figure 2. Experimental workflow for assessing compound selectivity.
Tier 1: In Vitro Enzymatic Assays

Rationale: These assays directly measure the compound's ability to inhibit purified enzymes, providing a clean assessment of potency (IC50) without the complexities of a cellular environment. Comparing IC50 values is the first step in determining selectivity.

Protocol 1: PHD2 Enzymatic Activity Assay (Mass Spectrometry-Based)

This protocol measures the direct conversion of a HIF-1α peptide substrate to its hydroxylated form. Mass spectrometry provides a highly sensitive and label-free readout.[19]

  • Reagents & Materials:

    • Recombinant human PHD2 enzyme.

    • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl₂, 1 mM Ascorbate (freshly prepared).

    • Co-substrate: 2-Oxoglutarate (2-OG).

    • Test Compound: this compound, serially diluted in DMSO.

    • Positive Control: IOX2 or another known PHD inhibitor.

    • Quenching Solution: 0.1% Formic Acid in Acetonitrile.

    • 96-well assay plate.

    • MALDI-TOF Mass Spectrometer.

  • Procedure:

    • Prepare a master mix containing Assay Buffer and the HIF-1α peptide substrate (final concentration ~10 µM).

    • Dispense the master mix into the wells of the 96-well plate.

    • Add 1 µL of serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding a solution of PHD2 enzyme and 2-OG (final concentrations ~50 nM and ~5 µM, respectively).

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding an equal volume of Quenching Solution.

    • Spot the quenched reaction mixture onto a MALDI target plate and analyze via mass spectrometry to quantify the ratio of unhydroxylated to hydroxylated (+16 Da) peptide.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: KDM4A (JMJD2A) Histone Demethylase Assay

This protocol uses a similar principle to assess activity against a representative epigenetic off-target.

  • Reagents & Materials:

    • Recombinant human KDM4A (JMJD2A) enzyme.

    • H3K9me3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM FeCl₂, 1 mM Ascorbate.

    • Co-substrate: 2-Oxoglutarate (2-OG).

    • Test Compound and Controls (as in Protocol 1; IOX1 is a suitable positive control).[12]

    • Quenching Solution and Mass Spectrometer.

  • Procedure:

    • Follow the same steps as in Protocol 1, substituting the KDM4A enzyme and H3K9me3 peptide substrate.

    • In the mass spectrometry analysis, monitor the conversion of the trimethylated peptide to the dimethylated (-14 Da) or monomethylated (-28 Da) forms.

    • Calculate the IC50 value as described previously.

Tier 2: Cell-Based Target Engagement & Pathway Analysis

Rationale: Moving into a cellular context confirms that the compound is cell-permeable and engages its intended target within a complex biological system. It also measures the functional downstream consequences of target inhibition.

Protocol 3: HIF-1α Accumulation Assay (Western Blot)

This assay directly visualizes the stabilization of the HIF-1α protein in treated cells.[20]

  • Reagents & Materials:

    • Human cell line (e.g., HeLa, HEK293T, or a relevant cancer cell line).

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • Test Compound, Positive Control (e.g., DMOG or Cobalt Chloride), and Vehicle Control (DMSO).

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.

    • Primary Antibodies: Anti-HIF-1α, Anti-β-Actin (loading control).

    • HRP-conjugated secondary antibody.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound, positive control, or vehicle for 4-6 hours under normoxic conditions (standard cell culture incubator, 21% O₂).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

    • Denature equal amounts of protein (~20-30 µg) in Laemmli buffer and resolve by SDS-PAGE.

    • Transfer proteins to a nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash extensively and visualize bands using an ECL substrate and an imaging system. The intensity of the HIF-1α band, normalized to β-Actin, indicates the level of protein stabilization.

Protocol 4: Hypoxia Response Element (HRE) Reporter Assay

This functional assay quantifies the transcriptional activity of the stabilized HIF-1 complex.[21]

  • Reagents & Materials:

    • HEK293T cells stably or transiently transfected with an HRE-driven reporter plasmid (e.g., HRE-Luciferase or HRE-β-lactamase).

    • Reagents for the specific reporter system (e.g., Luciferase Assay Reagent).

    • Test Compound, Positive Control, and Vehicle Control.

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer.

  • Procedure:

    • Seed the HRE-reporter cells in a 96-well plate.

    • Treat cells with a serial dilution of the test compound or controls for 18-24 hours.

    • Lyse the cells and measure the reporter signal (e.g., luminescence) according to the manufacturer's protocol.

    • Plot the reporter signal against the log of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Tier 3: Broad Selectivity and Cytotoxicity Profiling

Rationale: Any potential therapeutic or chemical probe must have a suitable therapeutic window. This tier assesses the compound's general toxicity to cells, which is crucial for interpreting results from cell-based assays and determining its overall selectivity.

Protocol 5: General Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[22]

  • Reagents & Materials:

    • Cell line used in previous assays.

    • Test Compound.

    • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization Solution (e.g., DMSO or a solution of HCl in isopropanol).

    • 96-well cell culture plate.

    • Microplate reader (absorbance at ~570 nm).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with a broad range of concentrations of the test compound for 24-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals with the Solubilization Solution.

    • Measure the absorbance at ~570 nm.

    • Calculate the percent viability relative to the vehicle-treated control wells and plot against the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Data Interpretation and Comparative Analysis

The data gathered from these protocols should be compiled to build a comprehensive selectivity profile.

Table 1: Hypothetical Cross-Reactivity Data for this compound

Target/AssayAssay TypeParameterValue (µM)Selectivity Index (vs. PHD2)
PHD2 Enzymatic (MS)IC500.25 1 (Reference)
KDM4A Enzymatic (MS)IC504.5 18-fold
HIF-1α Pathway HRE Reporter (Cell)EC500.80 N/A
General Viability MTT Assay (Cell)CC50> 50 > 200-fold

Calculating the Selectivity Index:

The Selectivity Index is a critical metric for comparing on-target versus off-target activity. It is calculated as:

Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)

In our hypothetical example, the compound is 18-fold more selective for the primary target PHD2 over the off-target KDM4A in direct enzymatic assays. A higher selectivity index is desirable. Furthermore, the therapeutic window can be estimated by comparing the potency in the functional cell assay (EC50) with the cytotoxicity value (CC50). Here, a window of >60-fold (50 / 0.80) suggests that the compound's primary biological effect occurs at concentrations well below those that cause general cell death.

Conclusion

This compound is a potent chemical entity with a high probability of targeting the HIF prolyl hydroxylase family of 2-OG dependent dioxygenases. However, its structural and mechanistic basis of action necessitates a rigorous evaluation of cross-reactivity against other members of this large enzyme superfamily. By employing a tiered experimental strategy—from direct enzymatic inhibition to cell-based pathway analysis and cytotoxicity profiling—researchers can build a robust selectivity profile. This systematic approach is indispensable for validating the compound as a selective chemical probe for studying hypoxia signaling or for advancing it through the drug discovery pipeline with a clear understanding of its potential on- and off-target activities.

References

  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
  • Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. YouTube.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central.
  • Identification of Disease-Related 2-Oxoglutarate/Fe (II)-Dependent Oxygenase Based on Reduced Amino Acid Cluster Strategy. Frontiers.
  • IOX1. Structural Genomics Consortium.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. ScienceDirect.
  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PubMed Central.
  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PubMed Central.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
  • Identification of Chemical Compounds that Induce HIF-1α Activity. PubMed Central.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI.
  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. ResearchGate.
  • Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α. PNAS.
  • 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. ACS Publications. Available at: [Link]

  • Inhibition of 2-Oxoglutarate Dependent Oxygenases. ResearchGate.
  • IOX1 Suppresses Wnt Target Gene Transcription and Colorectal Cancer Tumorigenesis through Inhibition of KDM3 Histone Demethylases. PubMed.
  • A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. ACS Publications. Available at: [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available at: [Link]

  • Identification of Disease-Related 2-Oxoglutarate/Fe (II)-Dependent Oxygenase Based on Reduced Amino Acid Cluster Strategy. NIH. Available at: [Link]

  • Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs?. NIH. Available at: [Link]

  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. Benchchem.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

  • Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation. MDPI. Available at: [Link]

  • Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. Available at: [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available at: [Link]

  • Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous?. PubMed Central.
  • IOX1 - Product Data Sheet. MCE.
  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

  • Inhibition of 2-oxoglutarate dependent oxygenases. RSC Publishing. Available at: [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. ResearchGate. Available at: [Link]

  • Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. PubMed Central.
  • 2OG derivatives selectively sustain the catalytic activities of 2OG... ResearchGate. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Metal Chelating Properties of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (8HQ) scaffold is a "privileged structure" in medicinal chemistry and analytical science, largely due to its potent and versatile ability to chelate metal ions.[1][2] The biological and physicochemical properties of 8HQ derivatives are inextricably linked to their interactions with metal cations, influencing everything from anti-cancer activity to the treatment of neurodegenerative diseases.[3][4]

This guide provides an in-depth comparison of the metal chelating properties of various 8-hydroxyquinoline derivatives. Moving beyond a simple catalog of data, we will explore the causality behind their chelating behavior, provide field-proven experimental protocols for characterization, and contextualize these properties within the landscape of drug discovery and development.

The Core Principle: Bidentate Chelation

8-hydroxyquinoline is a monoprotic, bidentate chelating agent. Among its isomers, only the 8-hydroxy variant possesses the unique spatial arrangement required to form a stable five-membered ring with a metal ion. Chelation occurs via coordination of the metal ion with two donor atoms: the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group.[1][5] This interaction sequesters the metal ion, altering its reactivity, solubility, and bioavailability.

Figure 1. Bidentate coordination of a metal ion (M²⁺) by 8-hydroxyquinoline.

Structure-Activity Relationships (SAR) in Chelation

The affinity and selectivity of an 8HQ derivative for a specific metal ion are not static; they are finely tuned by the substituents on the quinoline ring. Understanding these structure-activity relationships is fundamental to designing molecules with desired therapeutic or analytical properties. The stability of the resulting metal complex is primarily governed by two factors: the electronic properties of the donor atoms and steric hindrance around the binding site.

  • Electronic Effects : The strength of the coordinate bonds depends on the basicity (pKa) of the donor nitrogen and phenolic oxygen.

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density on the ring system. This lowers the pKa of the hydroxyl group, making it more acidic and weakening the coordinate bond with the metal ion.[3]

    • Electron-Donating Groups (EDGs) , such as methyl (-CH₃) groups, increase the electron density, making the donor atoms more basic and generally leading to the formation of more stable metal complexes.

  • Steric Effects : The size and position of substituents can physically impede the formation of the metal complex. A classic example is the introduction of a methyl group at the C2 position (adjacent to the nitrogen). This steric bulk can hinder the close approach of the metal ion, often resulting in less stable complexes compared to the unsubstituted parent molecule, despite the group's favorable electronic properties.

SAR_Logic cluster_properties Molecular Properties subst Substituent on 8HQ Ring electronic Electronic Effects (pKa of N, O) subst->electronic e.g., -NO₂, -Cl (decrease pKa) steric Steric Hindrance subst->steric e.g., 2-methyl (increases bulk) stability Chelate Stability (log K / log β) electronic->stability steric->stability caption Structure-Activity Relationship Logic

Figure 2. Influence of substituents on the stability of 8HQ metal chelates.

Comparative Analysis of Metal Chelation Stability

The most direct way to compare the chelating properties of different ligands is through their metal complex stability constants (log K or log β). A higher value indicates a stronger, more stable complex. The following table summarizes critically evaluated stability constants for 8-hydroxyquinoline and two of its simple derivatives with several biologically relevant divalent metal ions.

Table 1: Stability Constants of 8-Hydroxyquinoline Derivatives Data from potentiometric titration in 50% v/v aqueous dioxan at 20°C.[6]

Chelating AgentMetal IonStepwise Stability (log K₁)Stepwise Stability (log K₂)Overall Stability (log β₂)
8-Hydroxyquinoline Cu²⁺13.0312.3525.38
Ni²⁺10.439.9720.40
Zn²⁺9.348.2217.56
Mg²⁺5.044.299.33
2-Methyl-8-hydroxyquinoline Cu²⁺10.229.3219.54
Ni²⁺8.527.9616.48
Zn²⁺8.668.1016.76
Mg²⁺3.733.136.86
5-Methyl-8-hydroxyquinoline Cu²⁺13.4912.7326.22
Ni²⁺11.449.9421.38
Zn²⁺9.968.9018.86
Mg²⁺5.434.389.81

Analysis of Data:

  • Irving-Williams Series : The data for all three ligands generally follow the Irving-Williams order for the stability of high-spin octahedral complexes: Mg²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[7][8] This trend is a foundational principle in coordination chemistry.

  • Effect of 2-Methyl Substitution : As predicted by steric hindrance, 2-methyl-8-hydroxyquinoline forms significantly less stable complexes with Cu²⁺ and Ni²⁺ compared to the parent 8HQ.[6] The bulky methyl group near the nitrogen donor atom impedes the formation of the optimal coordination geometry.

  • Effect of 5-Methyl Substitution : In contrast, the 5-methyl group is an electron-donating group located away from the chelation site. It increases the basicity of the donor atoms without causing steric clash, resulting in uniformly more stable complexes for all tested metals compared to the parent 8HQ.[6]

Experimental Protocol: Characterization by UV-Vis Spectrophotometry

To ensure trustworthiness and reproducibility, a self-validating experimental protocol is essential. UV-Vis spectrophotometric titration is a robust and widely used method to determine both the stoichiometry and the stability constants of metal-ligand complexes.[1][9]

Objective : To determine the stability constant (K) for the formation of a 1:2 metal-ligand complex (ML₂) between a divalent metal ion (e.g., Cu²⁺) and an 8-hydroxyquinoline derivative.

Materials :

  • Stock solution of the 8HQ derivative (e.g., 1 mM in methanol or DMSO).

  • Stock solution of the metal salt (e.g., 1 mM CuSO₄ in deionized water).

  • Buffer solution (e.g., MES or HEPES, to maintain constant pH, typically 7.4).

  • High-purity solvents.

  • Dual-beam UV-Vis spectrophotometer.

  • Calibrated pH meter.

  • Quartz cuvettes (1 cm path length).

Step-by-Step Methodology :

  • Wavelength Selection :

    • Record the absorbance spectrum of the free ligand and the fully formed metal-ligand complex (prepared with a large excess of metal).

    • Identify an analytical wavelength (λ_max) where the complex absorbs strongly but the free ligand has minimal absorbance. This maximizes the signal change upon binding.

  • Preparation of Titration Series :

    • Prepare a series of solutions in volumetric flasks. In each flask, maintain a constant concentration of the 8HQ derivative (e.g., 20 µM).

    • Add increasing molar equivalents of the metal ion stock solution to each flask, ranging from 0 to ~10 equivalents.

    • Add a constant volume of buffer to each flask to maintain pH and ionic strength.

    • Bring each flask to final volume with the appropriate solvent mixture (e.g., water/methanol).

  • Data Acquisition :

    • Set the spectrophotometer to the predetermined analytical wavelength.

    • Use a solution containing only the buffer and solvent as the blank.

    • Measure the absorbance of each solution in the titration series. Ensure the solution has equilibrated before measurement.

  • Data Analysis :

    • Plot the measured absorbance (A) against the total concentration of the metal ion ([M]_total).

    • The resulting data will form a saturation curve. This data can be fitted to a binding isotherm equation (e.g., using non-linear regression software) to solve for the stability constant. For a 1:2 binding model, the equations become more complex, but specialized software can handle the calculations.[10][11]

Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis s1 Select Analytical Wavelength (λ_max) s2 Prepare Titration Series (Constant [Ligand], Variable [Metal]) s1->s2 s3 Blank Spectrophotometer s2->s3 s4 Measure Absorbance of Each Sample s3->s4 s5 Plot Absorbance vs. [Metal]_total s4->s5 s6 Fit Data to Binding Model (Non-linear Regression) s5->s6 s7 Calculate Stability Constant (log β₂) s6->s7 caption Workflow for Spectrophotometric Titration

Figure 3. Experimental workflow for determining metal chelate stability constants.

Implications in Drug Development

The ability to rationally modulate metal chelation is a powerful tool in drug design.

  • Neurodegenerative Diseases : An imbalance of metal ions like copper, zinc, and iron is implicated in Alzheimer's disease.[2] Derivatives like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) are designed to be moderate chelators that can cross the blood-brain barrier, disrupt metal-amyloid beta aggregates, and restore metal homeostasis without depleting essential systemic metals.

  • Oncology : Cancer cells often have an altered metal metabolism and higher requirements for iron. 8HQ derivatives can function as iron chelators, depriving cancer cells of this essential element.[3] Furthermore, forming complexes with copper can generate reactive oxygen species (ROS) within the tumor microenvironment, inducing apoptosis. The design of derivatives like 5,7-dichloro-2-methyl-8-quinolinol leverages both chelation and the inherent cytotoxicity of the complex to target cancer cells.

Conclusion

The metal chelating properties of 8-hydroxyquinolines are a direct function of their chemical structure. Substituents on the quinoline ring provide a powerful means to tune the stability and selectivity of metal complexes, a principle that is expertly leveraged in the development of targeted therapeutics and sensitive analytical reagents. By combining a theoretical understanding of structure-activity relationships with robust experimental validation, researchers can rationally design novel 8HQ derivatives with precisely tailored metal-binding affinities to address specific challenges in medicine and science.

References

  • Pivarcsik, T., Pósa, V., Kovács, H., May, N. V., Spengler, G., Pósa, S. P., Tóth, S., Yazdi, Z. N., Özvegy-Laczka, C., Ugrai, I., Szatmári, I., Szakács, G., & Enyedy, É. A. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. [Link]

  • Stary, J., Zolotov, Y. A., & Petrukhin, O. M. (1979). Critical Evaluation of Equilibrium Constants Involving 8-Hydroxyquinoline and Its Metal Chelates. Pergamon Press. [Link]

  • Kovács, H., Pivarcsik, T., May, N. V., Spengler, G., Szakács, G., & Enyedy, É. A. (2021). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega, 6(51), 35683–35696. [Link]

  • Kovács, H., Pivarcsik, T., May, N. V., Spengler, G., Szakács, G., & Enyedy, É. A. (2021). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Publications. [Link]

  • Baryłka, A., Butcher, J. B., Brezinski, K., Rowlett, J. R., & Chylewska, A. (2021). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 6(48), 32687–32699. [Link]

  • Irving, H., & Rossotti, H. S. (1954). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Journal of the Chemical Society (Resumed), 2910. [Link]

  • IUPAC. (2001). IUPAC Stability Constants Database. [Link]

  • Elsherif, K. M., Al-Zahrani, E. A., Al-Ghamdi, A. A., & Al-Amri, A. M. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146. [Link]

  • Patel, K. D., Patel, A. D., & Patel, P. R. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Journal of Saudi Chemical Society, 17(3), 269-275. [Link]

  • Robak, W., Apostoluk, W., Maciejewski, P., & Kwiotek, J. N. (2013). Linear Free Energy Relationship (LFER) Analysis of Dissociation Constants of 8-Hydroxyquinoline and Its Derivatives in Aqueous and Dioxane–Water Solutions. Journal of Chemical & Engineering Data, 58(6), 1629–1637. [Link]

  • Płotek, M., & Hnatejko, Z. (2020). Irving-Williams Order in the Framework of Connectivity Index 3χv Enables Simultaneous Prediction of Stability Constants of Bivalent Transition Metal Complexes. Molecules, 25(16), 3737. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-15. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. [Link]

  • Request PDF. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Wang, S., Zhang, Y., Chen, H., He, Y., Sun, H., & Liang, F. (2017). Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands. RSC Advances, 7(22), 13357–13366. [Link]

  • Request PDF. (n.d.). Dependence on pH of the Luminescent Properties of Metal Ion Complexes of 5-Chloro-8-hydroxyquinoline Appended Diaza-18-Crown-6. ResearchGate. [Link]

  • ResearchGate. (n.d.). The structure and numbering of 5-chloro-8-hydroxyquinoline. [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. [Link]

  • Wang, S., Zhang, Y., Chen, H., He, Y., Sun, H., & Liang, F. (2017). Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands. RSC Advances, 7(22), 13357–13366. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • ResearchGate. (n.d.). The structure and numbering of 5-chloro-8-hydroxyquinoline. [Link]

Sources

Mechanism of action studies of quinoline-based compounds.

Author: BenchChem Technical Support Team. Date: January 2026

**A Comparative Guide to the

Mechanisms of Action of Quinoline-Based Compounds**

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, comparative analysis of the mechanisms of action of quinoline-based compounds across key therapeutic areas. Moving beyond a simple enumeration of facts, this document elucidates the causal relationships behind experimental choices and offers detailed, validated protocols for key mechanistic studies.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a diverse array of drugs with potent anticancer, antimicrobial, and antimalarial activities.[1][2][3] This guide will dissect the nuanced ways in which these compounds interact with their biological targets, offering a comparative perspective grounded in experimental data.

Part 1: Quinoline-Based Compounds in Oncology

Quinoline derivatives have emerged as significant players in cancer therapy, targeting a range of cellular processes from DNA replication to protein degradation.[1][4][5] Their mechanisms often involve inducing apoptosis, modifying the cell cycle, and interfering with signaling pathways crucial for tumor growth.[1] This section will compare the mechanisms of two prominent classes: topoisomerase inhibitors and proteasome inhibitors.

Comparative Mechanism: Topoisomerase I vs. Proteasome Inhibition

Topoisomerase I Inhibitors: The Camptothecin Analogs

Camptothecin and its derivatives, such as Topotecan, are classic examples of quinoline-containing anticancer agents.[6] Their primary target is human DNA topoisomerase I (topo I), an enzyme essential for relaxing DNA supercoils during replication and transcription.[7][8]

The mechanism of action involves the stabilization of the covalent topo I-DNA complex, known as the "cleavable complex".[6] Camptothecins intercalate at the DNA cleavage site, physically preventing the re-ligation of the single-strand break.[7][9] This leads to an accumulation of these stalled complexes. During the S-phase of the cell cycle, the collision of the replication fork with these trapped complexes results in double-strand DNA breaks, ultimately triggering apoptosis.[6]

Proteasome Inhibitors: The Case of Bortezomib

While not a traditional quinoline, Bortezomib's mechanism provides a compelling point of comparison. As the first-in-class proteasome inhibitor, it has revolutionized the treatment of multiple myeloma.[10] The ubiquitin-proteasome pathway is the cell's primary machinery for degrading dysfunctional or unneeded proteins.[10][11]

Bortezomib reversibly inhibits the 26S proteasome by binding to the catalytic site of its 20S core particle.[11] This inhibition disrupts the degradation of numerous proteins, leading to their accumulation. Key consequences of this pile-up include:

  • ER Stress: An overload of misfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR) and subsequent apoptosis.[11]

  • NF-κB Inhibition: The proteasome is responsible for degrading IκB, the inhibitor of the pro-survival transcription factor NF-κB. Bortezomib's action prevents IκB degradation, thereby suppressing the NF-κB signaling pathway and down-regulating its anti-apoptotic target genes.[12]

  • Cell Cycle Disruption: The stabilization of cell cycle regulators, such as cyclins and cyclin-dependent kinase inhibitors, leads to cell cycle arrest and apoptosis.[11]

  • Generation of Reactive Oxygen Species (ROS): Bortezomib treatment can induce the production of ROS, contributing to apoptosis through the mitochondrial pathway.[13]

Comparative Insights:

FeatureCamptothecin Analogs (e.g., Topotecan)Bortezomib
Primary Target DNA Topoisomerase I26S Proteasome
Core Mechanism Stabilization of the cleavable complex, leading to DNA double-strand breaks.[6][7]Inhibition of protein degradation, leading to ER stress, NF-κB inhibition, and cell cycle arrest.[11][12]
Cell Cycle Specificity S-phase specific.[6]Acts across multiple phases of the cell cycle.
Key Downstream Effects DNA damage response, apoptosis.Apoptosis, cell cycle arrest, UPR activation.[11]
Visualizing the Mechanisms

cluster_0 Camptothecin Mechanism cluster_1 Bortezomib Mechanism CPT Camptothecin CleavableComplex Stabilized Cleavable Complex CPT->CleavableComplex TopoI Topoisomerase I TopoI->CleavableComplex DNA DNA DNA->CleavableComplex DSB Double-Strand Break CleavableComplex->DSB Collision ReplicationFork Replication Fork ReplicationFork->DSB Apoptosis1 Apoptosis DSB->Apoptosis1 BTZ Bortezomib Proteasome 26S Proteasome BTZ->Proteasome Inhibits UbProteins Ubiquitinated Proteins Proteasome->UbProteins Degrades Accumulation Protein Accumulation UbProteins->Accumulation ERStress ER Stress Accumulation->ERStress NfkB NF-κB Inhibition Accumulation->NfkB CellCycleArrest Cell Cycle Arrest Accumulation->CellCycleArrest Apoptosis2 Apoptosis ERStress->Apoptosis2 NfkB->Apoptosis2 CellCycleArrest->Apoptosis2

Caption: Comparative signaling pathways of Camptothecin and Bortezomib.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Universal Fluorescence-Based Method)

This protocol outlines a common method for assessing the inhibitory activity of quinoline-based compounds against specific protein kinases, which are frequent targets in oncology.[14]

Principle: This homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by a target kinase. Inhibition of the kinase by a test compound results in a decreased TR-FRET signal.[14]

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (quinoline derivatives)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, biotinylated peptide substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the terbium-labeled antibody and streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Part 2: Quinoline-Based Compounds as Antimicrobial Agents

The quinolone and fluoroquinolone class of antibiotics are synthetic quinoline derivatives that have been instrumental in treating bacterial infections.[2][15] Their primary mechanism involves the inhibition of bacterial DNA synthesis.[16]

Comparative Mechanism: Targeting DNA Gyrase and Topoisomerase IV

Fluoroquinolones, such as Ciprofloxacin and Levofloxacin, target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[16][17] Both enzymes are involved in DNA replication, but they have distinct roles.[18]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication and relieving torsional stress.[19]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

Fluoroquinolones form a ternary complex with the enzyme and DNA, which blocks the movement of the replication fork and leads to double-strand DNA breaks, ultimately causing bacterial cell death.[17]

An interesting point of comparison lies in the differential targeting of these enzymes in different bacterial types.

  • In many Gram-negative bacteria , such as E. coli, DNA gyrase is the primary target of fluoroquinolones.[17]

  • In many Gram-positive bacteria , such as S. aureus, topoisomerase IV is the primary target.[17]

Newer fluoroquinolones often exhibit more balanced activity against both enzymes, which can broaden their spectrum of activity and potentially reduce the development of resistance.[17]

Comparative Potency (Illustrative MIC values in µg/mL):

CompoundTargetE. coli (Gram-negative)S. aureus (Gram-positive)
Ciprofloxacin Primarily DNA Gyrase0.0080.25
Levofloxacin More balanced0.0150.25

Note: MIC (Minimum Inhibitory Concentration) values can vary between strains and testing conditions.

Visualizing the Antimicrobial Workflow

cluster_0 Fluoroquinolone Action in Gram-Negative Bacteria cluster_1 Fluoroquinolone Action in Gram-Positive Bacteria FQ1 Fluoroquinolone Gyrase DNA Gyrase FQ1->Gyrase Inhibits Supercoiling DNA Supercoiling Gyrase->Supercoiling Replication1 DNA Replication Blocked Gyrase->Replication1 CellDeath1 Cell Death Replication1->CellDeath1 FQ2 Fluoroquinolone TopoIV Topoisomerase IV FQ2->TopoIV Inhibits Decatenation Chromosome Segregation TopoIV->Decatenation Replication2 DNA Replication Blocked TopoIV->Replication2 CellDeath2 Cell Death Replication2->CellDeath2

Caption: Differential targeting of bacterial topoisomerases by fluoroquinolones.

Experimental Protocols

Protocol 2: Bacterial DNA Gyrase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of quinoline compounds on the supercoiling activity of bacterial DNA gyrase.

Principle: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. Inhibitors will prevent this conversion, which can be visualized by agarose gel electrophoresis.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer

  • ATP

  • Test compounds (fluoroquinolones)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and serially diluted test compounds.

  • Add DNA gyrase to each reaction mixture.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Stain the gel with a DNA stain and visualize under UV light.

  • The inhibition of supercoiling will be observed as a decrease in the band corresponding to the supercoiled DNA and an increase in the band for the relaxed DNA.

Part 3: Quinoline-Based Compounds in Antimalarial Therapy

For centuries, quinoline-containing compounds, starting with quinine from the cinchona tree, have been a mainstay in the fight against malaria.[20][21][22] Chloroquine and mefloquine are prominent synthetic quinoline antimalarials.[20]

Comparative Mechanism: Chloroquine vs. Mefloquine

The primary site of action for many quinoline antimalarials is the acidic food vacuole of the Plasmodium parasite during its intraerythrocytic stage.[23] The parasite digests host hemoglobin, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[24][25]

Chloroquine (a 4-aminoquinoline):

Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole.[23] Its mechanism is thought to involve the inhibition of hemozoin formation.[23][25] Recent studies suggest that chloroquine doesn't completely halt hemozoin production but rather slows it down by interfering with the nucleation events of the crystals.[24][26][27] By binding to heme, it forms a complex that is toxic to the parasite and disrupts membrane function, leading to cell lysis.[25] Some research also indicates that chloroquine inhibits hemozoin crystallization by binding to the flat surfaces of the growing crystals, thereby arresting their growth.[28]

Mefloquine (a quinolinemethanol):

The precise mechanism of mefloquine is not as well-defined as that of chloroquine.[29] While it is also a blood schizonticide, it is more lipophilic and does not accumulate in the food vacuole to the same extent as chloroquine, suggesting alternative sites of action.[23][30][31] Some evidence points to mefloquine targeting the parasite's 80S ribosome to inhibit protein synthesis.[32] Other proposed mechanisms include the formation of toxic complexes with heme, although its primary action may differ from that of chloroquine.[33]

Comparative Insights:

FeatureChloroquineMefloquine
Primary Site of Action Parasite food vacuole.[23]Less defined, may include the ribosome.[32]
Core Mechanism Inhibition of hemozoin formation by interfering with nucleation and crystal growth.[24][28]Inhibition of protein synthesis by targeting the 80S ribosome.[32]
Accumulation High accumulation in the food vacuole.[23]Lower accumulation in the food vacuole.[23]
Resistance Widespread resistance is a major clinical issue.Resistance is also a growing concern.
Visualizing the Antimalarial Mechanisms

cluster_0 Chloroquine Mechanism cluster_1 Mefloquine Mechanism CQ Chloroquine Heme Toxic Heme CQ->Heme Inhibits Polymerization Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization HemeAccumulation Heme Accumulation Heme->HemeAccumulation ParasiteDeath1 Parasite Death HemeAccumulation->ParasiteDeath1 MQ Mefloquine Ribosome Parasite 80S Ribosome MQ->Ribosome Targets ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition ParasiteDeath2 Parasite Death Inhibition->ParasiteDeath2

Caption: Putative mechanisms of action for Chloroquine and Mefloquine.

Experimental Protocols

Protocol 3: β-Hematin (Hemozoin) Formation Assay

This assay is used to screen compounds for their ability to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Principle: The assay measures the conversion of heme to β-hematin under acidic conditions, which can be quantified spectrophotometrically. Inhibitors will reduce the amount of β-hematin formed.

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 4.8)

  • Test compounds (antimalarials)

  • 96-well microplate

  • Plate shaker

  • Microplate reader

Procedure:

  • In a 96-well plate, add the hemin chloride solution and the test compounds at various concentrations.

  • Initiate the reaction by adding the acetate buffer.

  • Incubate the plate at 37°C for 18-24 hours with shaking to promote β-hematin formation.

  • After incubation, centrifuge the plate to pellet the β-hematin.

  • Carefully remove the supernatant.

  • Wash the pellet with DMSO to remove any unreacted hemin.

  • Dissolve the β-hematin pellet in a solution of NaOH.

  • Measure the absorbance of the resulting solution at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition of β-hematin formation for each compound concentration.

References

  • Ling, Y. H., Liebes, L., Ng, B., Buckley, M., Elliott, P. J., Adams, J., ... & Perez-Soler, R. (2002). PS-341, a novel proteasome inhibitor, induces Bcl-2 phosphorylation and cleavage in association with G2–M phase arrest and apoptosis. Molecular Cancer Therapeutics, 1(8), 841-849.
  • Patsnap Synapse. (2024). What is the mechanism of Bortezomib?.
  • Hooper, D. C. (2000). Mechanisms of action and resistance of older and newer fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24-S28. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Singh, H., Singh, A., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1673-1680. [Link]

  • Staker, B. L., Hjerrild, K., Feese, M. D., Behnke, C. A., Burgin, A. B., & Stewart, L. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387-15392. [Link]

  • Chen, D., Frezza, M., Schmitt, S., Kanwar, J., & Dou, Q. P. (2011). Bortezomib as the first proteasome inhibitor anticancer drug: current status and future perspectives. Current cancer drug targets, 11(3), 239-253. [Link]

  • Rusu, A., Butnariu, M., & Sarac, I. (2023). Mechanism of action of fluoroquinolones. ResearchGate. [Link]

  • The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of mefloquine. The Pharmaceutical Journal. [Link]

  • Pediatric Oncall. (n.d.). Mefloquine. Drug Index. [Link]

  • Singh, A., Kumar, A., Kumar, P., & Kumar, A. (2023). Revealing Chloroquine's Antimalarial Mechanism: The Suppression of Nucleation Events during Heme to Hemozoin Transformation. bioRxiv. [Link]

  • Ruiz, J. (2019). Mechanism of action of and resistance to quinolones. Microbial pathogenesis, 126, 367-371. [Link]

  • MIMS Philippines. (n.d.). Mefloquine. [Link]

  • Hsiang, Y. H., Hertzberg, R., Hecht, S., & Liu, L. F. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. Journal of Biological Chemistry, 260(27), 14873-14878. [Link]

  • Musiol, R. (2017). Recent Developments on Antimicrobial Quinoline Chemistry. Current organic chemistry, 21(1), 2-15. [Link]

  • PubChem. (n.d.). Mefloquine. National Center for Biotechnology Information. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737. [Link]

  • Slideshare. (n.d.). Mefloquine. [Link]

  • ResearchGate. (2023). Revealing Chloroquine's Antimalarial Mechanism: The Suppression of Nucleation Events during Heme to Hemozoin Transformation. [Link]

  • ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. E. coli DNA gyrase. [Link]

  • Lu, G., Liu, Z., Chen, J., & Wang, Y. (2013). The resistance mechanisms of proteasome inhibitor bortezomib. Biomarker research, 1(1), 1-8. [Link]

  • Pradhan, V., Salahuddin, Ullah, Z., et al. (2022). Molecular target interactions of quinoline derivatives as anticancer agents: A review. Chemical Biology & Drug Design. [Link]

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Wikipedia. (n.d.). Chloroquine. [Link]

  • Galkin, O., Pan, W., Ban, Y. E., & Vekilov, P. G. (2015). Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. Proceedings of the National Academy of Sciences, 112(12), E1422-E1431. [Link]

  • Pérez-Galán, P., Roué, G., Villamor, N., Campo, E., & Colomer, D. (2006). The proteasome inhibitor bortezomib induces apoptosis in mantle-cell lymphoma through generation of ROS and Noxa activation independent of p53 status. Blood, 107(1), 257-264. [Link]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. [Link]

  • Staker, B. L., Hjerrild, K., Feese, M. D., Behnke, C. A., Burgin, A. B., & Stewart, L. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences of the United States of America, 99(24), 15387–15392. [Link]

  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current topics in medicinal chemistry, 21(5), 426-437. [Link]

  • Med Lecto. (2025). Pharmacology of Camptothecin; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Sravani, G., Rao, V. U., & Madhav, J. V. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Jo, M., & Kim, J. H. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(16), e1561. [Link]

  • MalariaWorld. (2023). In Vitro Investigation Unveiling New Insights into the Antimalarial Mechanism of Chloroquine: Role in Perturbing Nucleation Events during Heme to β-Hematin Transformation. [Link]

  • Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. [Link]

  • N'guessan, D. U. J. P. (2024). Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Cechova, P., & Sent-Broussou, S. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(3), 558. [Link]

  • Kumar, S., & Singh, R. K. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 113-121. [Link]

  • Kumar, S., & Singh, R. K. (2014). A brief history of quinoline as antimalarial agents. ResearchGate. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. [Link]

  • Boun-Pensy, C., Augereau, J. M., Benoit-Vical, F., & Valentin, A. (2014). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria journal, 13, 42. [Link]

  • Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Frontiers. (2025). A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. [Link]

  • Zhang, Y., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 3(12), 935–942. [Link]

  • N'guessan, D. U. J. P. (2024). Antimalarial Drugs with Quinoline Nucleus and Analogs. ResearchGate. [Link]

  • Singh, A., & Kumar, K. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC medicinal chemistry, 13(9), 1019–1043. [Link]

Sources

Bridging the Gap: A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the journey from a promising molecule in a test tube to a life-saving therapeutic is fraught with challenges. A critical hurdle is understanding how a compound's activity in a controlled laboratory setting (in vitro) translates to its efficacy and behavior within a complex living organism (in vivo). This guide delves into the principles and practicalities of establishing an In Vitro-In Vivo Correlation (IVIVC) for a novel investigational compound, Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate. As a derivative of the versatile 8-hydroxyquinoline scaffold, which has demonstrated a wide array of biological activities including anticancer effects, this molecule presents a compelling case for rigorous preclinical evaluation.[1][2]

This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for designing and interpreting experiments aimed at creating a predictive mathematical model that links in vitro properties to in vivo responses.[3][4] Such a model is invaluable, serving as a surrogate for extensive bioequivalence studies, thereby accelerating development, refining formulations, and supporting regulatory submissions.[3][5][6]

The Scientific Rationale: Why IVIVC Matters

The core objective of an IVIVC is to establish a predictive mathematical relationship between an in vitro property of a drug and its in vivo performance.[3][4] For oral dosage forms, this typically involves correlating the rate of drug dissolution or release with the resulting plasma concentration time-course in a living system.[3] A well-established IVIVC can significantly reduce the number of human or animal studies required during formulation development and for post-approval changes, saving considerable time and resources.[5][6]

For an anticancer agent like this compound, the correlation might extend beyond pharmacokinetics to pharmacodynamics. The ultimate goal is to predict the therapeutic efficacy (in vivo tumor growth inhibition) based on preclinical in vitro cytotoxicity and anti-proliferative assays.

Part 1: Foundational In Vitro Characterization

The initial step in establishing an IVIVC is to thoroughly characterize the compound's activity in vitro. This provides the foundational data that will later be correlated with in vivo outcomes. Given the known anticancer potential of quinoline derivatives[7][8], a panel of assays targeting key cancer hallmarks is warranted.[9]

Proposed Signaling Pathway for Quinolone Derivatives

While the exact mechanism of this compound is under investigation, related 8-hydroxyquinoline compounds are known to exert their effects through mechanisms such as metal ion chelation, which can disrupt critical cellular processes in cancer cells, and induction of apoptosis.[2][10]

G Compound Methyl 8-chloro-4-hydroxyquinoline- 2-carboxylate Cell Cancer Cell Compound->Cell Chelation Metal Ion Chelation (e.g., Cu2+, Fe2+) Cell->Chelation ROS Increased Reactive Oxygen Species (ROS) Chelation->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment

A crucial in vitro parameter is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. This is a primary metric for assessing anticancer activity.[1]

Objective: To determine the IC50 of this compound across a panel of human cancer cell lines.

Methodology: MTS Assay

The MTS assay is a colorimetric method for assessing cell viability.[8]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, Hep3B for hepatocellular carcinoma[11]) in appropriate media and conditions.

  • Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical In Vitro Data

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
PA-1Ovarian Teratocarcinoma12.3
Hep3BHepatocellular Carcinoma5.2
A549Lung Carcinoma15.8
K562Chronic Myelogenous Leukemia7.9

Part 2: In Vivo Efficacy Evaluation

With a solid understanding of the compound's in vitro potency, the next logical step is to assess its performance in a living system. Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are invaluable tools for this purpose, as they allow for the study of human tumor growth in an in vivo environment.[12][13][14]

Experimental Protocol: Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Methodology: Subcutaneous Hep3B Xenograft Model

This model is chosen based on the hypothetical high in vitro sensitivity of the Hep3B cell line.

  • Animal Model: Use athymic nude mice, which lack a functional thymus and are unable to mount an effective immune response against foreign tissues.

  • Cell Implantation: Subcutaneously inject a suspension of Hep3B cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[15]

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the tumor-bearing mice into groups (e.g., vehicle control, and different dose levels of the test compound).

  • Dosing: Administer this compound (e.g., via intraperitoneal injection or oral gavage) daily for a specified period (e.g., 14 days).

  • Monitoring: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Hypothetical In Vivo Data

The following table presents hypothetical results from the xenograft study.

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control015000
Compound597535
Compound1060060
Compound2037575

Part 3: Establishing the In Vitro-In Vivo Correlation

The culmination of this process is to mathematically correlate the in vitro data with the in vivo findings. A Level A correlation, which represents a point-to-point relationship between the in vitro and in vivo data, is considered the highest level of correlation.[4][16]

IVIVC Workflow

The process of developing an IVIVC involves several key steps, from data collection to model validation.[6]

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Correlation & Validation invitro_assay In Vitro Assays (e.g., MTS, Dissolution) invitro_data In Vitro Data (IC50, Dissolution Profile) invitro_assay->invitro_data model Develop Mathematical Model invitro_data->model invivo_study In Vivo Studies (Xenograft Model) invivo_data In Vivo Data (Tumor Growth, Plasma Conc.) invivo_study->invivo_data invivo_data->model validate Validate Model model->validate biowaiver Support Biowaivers validate->biowaiver spec Set Dissolution Specs validate->spec

Caption: A simplified workflow for establishing an In Vitro-In Vivo Correlation.

Correlating In Vitro Potency with In Vivo Efficacy

For cytotoxic agents, a direct correlation can be explored between the in vitro IC50 and an in vivo efficacy endpoint like TGI. While a simple linear regression is a starting point, more complex models may be necessary to account for pharmacokinetic and pharmacodynamic complexities.

Hypothetical Correlation:

By plotting the in vitro IC50 values against the in vivo TGI achieved at a specific dose for different tumor types (if data were available), a predictive model could be generated. For this guide, we can conceptualize a relationship where lower IC50 values (higher in vitro potency) correlate with higher TGI (greater in vivo efficacy).

For example, a model might predict that for a tumor cell line with an IC50 of 5.2 µM (like Hep3B), a 10 mg/kg dose of this compound would result in approximately 60% TGI. This model could then be used to predict the potential in vivo efficacy against other tumor types based on their in vitro sensitivity, guiding the selection of indications for further development.

Conclusion and Future Directions

This guide outlines a systematic approach to establishing an In Vitro-In Vivo Correlation for this compound. By integrating robust in vitro characterization with well-designed in vivo studies, it is possible to build a predictive model that enhances the efficiency of the drug development process.[5] The principles and methodologies described herein provide a framework for making informed decisions, optimizing formulations, and ultimately, accelerating the journey of promising anticancer compounds from the laboratory to the clinic.

Future work should focus on refining the IVIVC model by incorporating pharmacokinetic data, exploring different formulations to modulate the in vivo release profile, and validating the correlation across a broader range of tumor models.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC)
  • ProPharma Group.
  • Bhat, M. A., et al. In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 2019, 39(1), 38-71.
  • Pillai, G., & Dantuluri, P. In vitro-In vivo Correlation: Perspectives on Model Development. Perspectives in Clinical Research, 2010, 1(3), 104–109.
  • XenoSTART.
  • Al-Tabakha, M. M. Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 2010, 17(4), 16-23.
  • Milde, F., et al. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 2005, 16(3), 223-8.
  • Patsnap. How is in vitro–in vivo correlation (IVIVC) established?.
  • Noble Life Sciences.
  • Ichor Life Sciences. Xenograft Models.
  • Kim, M. P., et al. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 2016, 21(1), 1-7.
  • International Journal of Pharmaceutical and Biological Archives. A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • Stanford Medicine. In vivo tumor models.
  • Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 2021.
  • World Journal of Advanced Research and Reviews. In vivo–In Vitro correlation (IVIVC)
  • Eur J Med Chem.
  • Molecules. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Certara.
  • Chan, S. H., et al. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Letters in Drug Design & Discovery, 2013, 10(1), 9-14.
  • De Paoli, G., et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 2017, 60(21), 8753–8764.
  • Kos, J., et al. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Scientific Reports, 2016, 6, 23593.
  • De Paoli, G., et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 2017.
  • Molecules. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • Chan, S. H., et al. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • SciSpace.
  • Prachayasittikul, V., et al. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 2013, 7, 1191–1203.
  • ResearchGate.
  • PubChem.
  • ACS Omega. A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.

Sources

A Head-to-Head Comparison of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate with Known HIF Prolyl Hydroxylase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective enzyme inhibitors is a continuous endeavor. This guide provides an in-depth, head-to-head comparison of the novel compound Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate with a class of well-established therapeutic agents: the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors. Due to the structural characteristics of this compound, particularly its 8-hydroxyquinoline core, it is hypothesized to be a potent metalloenzyme inhibitor, likely targeting the iron-dependent PHD enzymes.[1][2][3] This guide will, therefore, compare its predicted potential against the known clinical candidates Roxadustat, Daprodustat, Vadadustat, and Molidustat.

The inhibition of PHD enzymes is a clinically validated strategy for the treatment of anemia associated with chronic kidney disease.[4] By inhibiting the degradation of HIF-α, these small molecules mimic a hypoxic state, leading to the transcriptional activation of genes involved in erythropoiesis, most notably erythropoietin (EPO).[5][6] This guide will delve into the mechanistic nuances, comparative potencies, and the requisite experimental protocols to rigorously evaluate this novel quinoline derivative.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway: A Primer

Under normoxic conditions, the HIF-α subunit is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[6] PHD inhibitors pharmacologically induce this pathway even in the presence of normal oxygen levels.

HIF Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus HIF-1α_p HIF-1α PHD PHD (Active) HIF-1α_p->PHD O₂, Fe²⁺, 2-OG VHL VHL HIF-1α_p->VHL Binding PHD->HIF-1α_p Hydroxylation (OH) Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_s HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_s->Nucleus HIF_complex HIF-1α/β Complex HIF-1α_s->HIF_complex HIF-1β HIF-1β HIF-1β->Nucleus HIF-1β->HIF_complex HRE HRE (Hypoxia Response Element) Target_Genes Target Genes (e.g., EPO, VEGF) HRE->Target_Genes Transcription HIF_complex->HRE Binding PHD_Inhibitor PHD Inhibitor (e.g., Methyl 8-chloro-4- hydroxyquinoline-2-carboxylate) PHD_Inhibitor->PHD Inhibition

Caption: The HIF signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Head-to-Head Comparison of Inhibitor Potency

The potency of PHD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the three main PHD isoforms: PHD1, PHD2, and PHD3. The following table summarizes the reported in vitro IC50 values for the established clinical candidates. This data provides a benchmark against which this compound can be evaluated. The structural features of this compound, such as the 4-hydroxy and 2-carboxylate groups on the quinoline scaffold, suggest a bidentate chelation of the active site iron, a common binding mode for potent PHD inhibitors.[5][7]

InhibitorPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)Reference(s)
Roxadustat Not Reported~27-80Not Reported[8][9]
Daprodustat ~30-50 (preference for PHD1 & 3)~30-50~30-50[4][8]
Vadadustat 15.3611.837.63[10][11]
Molidustat 480280450[12]
This compound To be determinedTo be determinedTo be determined

Note: IC50 values can vary depending on the specific assay conditions, including substrate and enzyme concentrations.

Experimental Protocols for Comparative Evaluation

To ascertain the inhibitory potential of this compound and enable a direct comparison with the known inhibitors, a series of well-established in vitro and cell-based assays should be performed.

In Vitro PHD2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PHD2.

PHD2 Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PHD2 - HIF-1α peptide substrate - Co-factors (Fe²⁺, 2-OG, Ascorbate) - Test Compound dilutions Start->Prepare_Reagents Incubate Incubate Reagents and Test Compound Prepare_Reagents->Incubate Measure_Hydroxylation Measure Peptide Hydroxylation (e.g., TR-FRET, Mass Spectrometry) Incubate->Measure_Hydroxylation Analyze_Data Analyze Data and Calculate IC50 Measure_Hydroxylation->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro PHD2 inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA). Prepare stock solutions of recombinant human PHD2, a synthetic HIF-1α peptide substrate, and co-factors (FeSO₄, 2-oxoglutarate, and sodium ascorbate). Serially dilute the test compound (this compound) and known inhibitors.

  • Reaction Setup: In a 384-well plate, add the reaction buffer, PHD2 enzyme, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding the HIF-1α peptide substrate and co-factors. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the extent of peptide hydroxylation. This can be achieved using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or mass spectrometry.[8][13]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of a compound to stabilize HIF-1α protein levels in cultured cells.

Western Blot Workflow Start Start Cell_Culture Culture Cells (e.g., HeLa, HEK293) Start->Cell_Culture Treat_Cells Treat Cells with Test Compound Cell_Culture->Treat_Cells Lyse_Cells Cell Lysis and Protein Quantification Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting with anti-HIF-1α Antibody Transfer->Immunoblot Detect Detection and Analysis Immunoblot->Detect End End Detect->End

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK293) and allow them to adhere overnight. Treat the cells with various concentrations of the test compound and known inhibitors for a specified duration (e.g., 4-8 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][16]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[17][18]

HRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of the HIF complex by quantifying the expression of a luciferase reporter gene under the control of HREs.[19][20]

Detailed Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing HREs and a Renilla luciferase plasmid (as a transfection control).

  • Cell Plating and Treatment: Plate the transfected cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of the test compound and known inhibitors for 16-24 hours.[21]

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle-treated control cells.[9]

Concluding Remarks for the Research Professional

The structural features of this compound present a compelling case for its investigation as a novel HIF prolyl hydroxylase inhibitor. Its 8-hydroxyquinoline core is a known metal-chelating pharmacophore, a key characteristic of many potent PHD inhibitors.[1][3] The outlined experimental protocols provide a robust framework for a thorough head-to-head comparison with clinically established inhibitors like Roxadustat, Daprodustat, Vadadustat, and Molidustat.

A comprehensive evaluation encompassing in vitro enzymatic potency, cell-based target engagement, and downstream functional activity will be crucial to ascertain the therapeutic potential of this novel compound. The data generated from these studies will not only position this compound within the existing landscape of PHD inhibitors but also provide valuable insights into the structure-activity relationships that govern the potency and selectivity of this important class of drugs.

References

  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (2020). ChemMedChem. Available at: [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2022). Pharmaceutical Chemistry Journal. Available at: [Link]

  • Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. (2015). PLOS ONE. Available at: [Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • (PDF) Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. (2022). ResearchGate. Available at: [Link]

  • Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. (2011). Biotechnology Letters. Available at: [Link]

  • Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (2020). ChemMedChem. Available at: [Link]

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. (2022). Inorganic Chemistry. Available at: [Link]

  • Chemical structures of HIF prolyl hydroxylase inhibitors mimicking αKG... (2022). ResearchGate. Available at: [Link]

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. (2022). Inorganic Chemistry. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2022). Molecules. Available at: [Link]

  • Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. (n.d.). Akebia Therapeutics. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Available at: [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (2023). Methods in Molecular Biology. Available at: [Link]

  • Ki and pKi values of vadadustat against human PHD enzymes. (2018). ResearchGate. Available at: [Link]

  • Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat. (2021). Angewandte Chemie International Edition. Available at: [Link]

  • Enantioselective Synthesis of 8-Hydroxyquinoline Derivative, Q134 as a Hypoxic Adaptation Inducing Agent. (2021). Molecules. Available at: [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (2023). Springer Nature Experiments. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances. Available at: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2024). Molecules. Available at: [Link]

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2020). ResearchGate. Available at: [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (2017). Chemical Science. Available at: [Link]

  • (PDF) Discovery and Preclinical Characterization of GSK1278863 (daprodustat), A Small Molecule Hypoxia Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor for Anemia. (2017). ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Available at: [Link]

  • (PDF) Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations. (2024). ResearchGate. Available at: [Link]

  • A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation. (2020). Chemical Science. Available at: [Link]

  • HRE Luciferase Reporter-HeLa Cell Line. (n.d.). Boster Biological Technology. Available at: [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • HRE Luciferase Reporter Lentivirus 78668. (n.d.). BPS Bioscience. Available at: [Link]

  • Crystallographic and Selectivity Studies on the Approved HIF Prolyl Hydroxylase Inhibitors Desidustat and Enarodustat. (2024). ResearchGate. Available at: [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. (2021). Frontiers in Pharmacology. Available at: [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. (2020). Journal of Biological Chemistry. Available at: [Link]

  • Time dependent inhibition. The IC 50 values of compound 4 against PHD2... (2017). ResearchGate. Available at: [Link]

  • Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Structural Characterization of Hypoxia Inducible Factor α—Prolyl Hydroxylase Domain 2 Interaction through MD Simulations. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Structural Characterization of Hypoxia Inducible Factor α—Prolyl Hydroxylase Domain 2 Interaction through MD Simulations. (2023). ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Disposal Protocol for Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate and Related Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. The structural characteristics of this compound—a halogenated quinoline—necessitate a specific and cautious approach to waste management to ensure laboratory safety and environmental protection. This guide is designed to provide the essential logistical and safety information to manage this chemical waste stream effectively.

Hazard Assessment & Characterization

The primary hazards associated with quinoline derivatives include toxicity, irritation, and significant environmental concerns, particularly long-term aquatic toxicity.[1][2] The chlorinated nature of the molecule suggests increased environmental persistence and requires a disposal pathway capable of complete molecular destruction to prevent release.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassAnticipated Severity & RationaleSupporting Citation
Acute Toxicity (Oral) Toxic if swallowed. Quinoline itself is classified as toxic if swallowed.[1]
Skin & Eye Irritation Causes skin and serious eye irritation. Many quinoline derivatives are known irritants.[1][3]
Mutagenicity/Carcinogenicity Suspected of causing genetic defects and cancer. The parent compound, quinoline, has these classifications.[1][2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects. Halogenated aromatic compounds are often persistent in the environment and pose a significant risk to ecosystems.[1][4]

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against accidental exposure during handling and disposal.[5] The following equipment is mandatory when managing waste containing this compound.

Table 2: Required PPE for Waste Handling

EquipmentSpecificationPurpose & RationaleSupporting Citation
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent dermal absorption. Gloves must be inspected for degradation before use and disposed of as contaminated solid waste after handling.[1][5]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[5]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[5][6]
Respiratory Protection N95 Particulate Respirator or higherRequired when handling the solid, powdered form to prevent inhalation of fine particles. Work should be conducted within a certified chemical fume hood.[1][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound hinges on one critical principle: strict segregation as halogenated waste. [7][8] Commingling with non-halogenated waste streams leads to unnecessarily high disposal costs and regulatory complexity, as all mixed waste must be treated as halogenated.[8][9]

Protocol 3.1: Waste Collection and Containment

  • IDENTIFY the Waste Stream: All solid materials (e.g., residual compound, contaminated weigh boats, gloves, paper towels from a spill) must be designated as "Halogenated Organic Solid Waste." [7][8]

  • SELECT a Compatible Container:

    • Use a chemically compatible container, typically made of high-density polyethylene (HDPE), that is in good condition.[10]

    • The container must have a secure, vapor-tight, threaded cap to prevent any release.[7]

    • Ensure the container is appropriate for solid waste.

  • LABEL the Container (Before First Use): The waste container must be labeled clearly at the moment the first piece of waste is added.[6][7] The label must include:

    • The words "Hazardous Waste" .[6][11][12]

    • The full chemical name(s) of the contents: "this compound" and any other components. Do not use abbreviations or formulas.[7][11]

    • A clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[6][11]

  • ACCUMULATE Waste Safely:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the operator.[6][11]

    • The SAA should be a designated benchtop, a section of a fume hood, or a cabinet.[11]

    • Keep the waste container closed at all times except when actively adding waste.[7]

    • Segregate this container from incompatible waste types, such as acids and bases.[11]

  • MANAGE Full Containers:

    • Once a waste container is full, or has been in the SAA for up to one year, it must be dated and moved to the facility's Central Accumulation Area (CAA) within three days for pickup by the institution's Environmental Health & Safety (EHS) department or a licensed contractor.[11]

Disposal Workflow: A Decision Diagram

The following diagram outlines the logical workflow for managing waste streams containing this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation (e.g., residual solid, contaminated PPE) B Is the waste contaminated with This compound? A->B C Segregate as Non-Hazardous or other waste stream per lab protocol B->C No D Designate as: 'HALOGENATED ORGANIC SOLID WASTE' B->D Yes E Place in a properly labeled, compatible, and sealed container. Label must include 'Hazardous Waste', full chemical name, and hazards. D->E F Store in designated Satellite Accumulation Area (SAA). Keep container closed. E->F G Is container full? F->G H Continue accumulation. Monitor storage time. G->H No I Date container and arrange for pickup by licensed hazardous waste contractor via your EHS department. G->I Yes

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Spill Management Protocol

In the event of a small-scale spill of solid this compound:

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure work is done in a well-ventilated area or chemical fume hood.[1]

  • Don PPE: Wear all PPE as specified in Table 2.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Avoid raising dust.[1][13]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled powder into the designated "Halogenated Organic Solid Waste" container. Use non-sparking tools.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of in the hazardous waste container.[5]

  • Report: Report the incident to your laboratory supervisor or EHS department according to institutional policy.

Final Disposal Pathway: The Principle of Destruction

The ultimate fate of this chemical waste is high-temperature incineration at a licensed hazardous waste facility.[10] This method is mandated for halogenated organic compounds for a critical reason:

  • Chemical Rationale: The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to break the stable aromatic rings and carbon-chlorine bonds, ensuring complete destruction of the compound. These facilities are equipped with specialized "scrubbers" that neutralize the acidic gases (like hydrogen chloride) produced during the combustion of chlorinated materials, preventing their release into the atmosphere.

Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or poured down the drain. [9][10] Such actions would lead to the release of a persistent and toxic chemical into the environment, violating regulatory standards and posing a long-term ecological threat.[1]

References

  • BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem. Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Laboratory Waste Management: The New Regulations.
  • Scungio, D. Managing Hazardous Chemical Waste in the Lab.
  • ChemicalBook. This compound | 1065074-57-8.
  • CDH Fine Chemical. Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • SAFETY DATA SHEET for 8-Hydroxyquinoline.
  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET for 8-Chloro-2-methylquinoline.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Sciencemadness Wiki. Proper disposal of chemicals.
  • Temple University. Halogenated Solvents in Laboratories.
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate. As a niche chemical, specific toxicological data is not extensively published. Therefore, this directive is built upon a robust, conservative safety assessment derived from the well-documented hazards of its parent compound, 8-hydroxyquinoline, and structurally related chlorinated quinolines. The primary objective is to ensure your safety by establishing a self-validating system of protocols that mitigate risks at every stage of handling.

Foundational Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential hazards is the critical first step in defining the necessary protective measures. Our risk assessment for this compound is based on the hazardous properties of the 8-hydroxyquinoline core, a compound known for its biological activity and potential toxicity.[1][2] The addition of a chloro- group and a carboxylate ester modifies its properties, but the fundamental hazards of the quinoline scaffold remain the primary concern.

The compound is a solid, meaning the primary exposure risks are inhalation of airborne dust and direct contact with the skin or eyes.[3] The following table summarizes the key hazards extrapolated from analogous compounds.

Exposure Route Potential Hazard Rationale & Primary Analogs Required Control Measures
Inhalation May cause respiratory irritation.[4][5]The compound is a solid powder; dust generation during weighing or transfer is a primary risk.Primary: Chemical Fume Hood. Secondary: NIOSH-approved respirator.
Dermal (Skin) Causes skin irritation; may cause an allergic skin reaction.[4][6]Quinolines and their derivatives can be absorbed through the skin or act as sensitizers.Impermeable gloves (double-gloving recommended), lab coat or gown with closed cuffs.
Ocular (Eyes) Causes serious eye irritation or damage.[4][6]Airborne particles can cause severe mechanical and chemical irritation.Chemical safety goggles; face shield for splash-risk procedures.
Ingestion Toxic if swallowed.[3][7]The parent compound, 8-hydroxyquinoline, is classified with high acute oral toxicity.Strict prohibition of eating/drinking in the lab; proper hygiene post-handling.
Long-Term May damage fertility or the unborn child (suspected).[7]This is a hazard associated with the parent compound, 8-hydroxyquinoline.Rigorous adherence to all PPE and engineering controls to minimize any exposure.
Environmental Very toxic to aquatic life with long-lasting effects.[3]Prevents disposal down sanitary sewers and necessitates controlled hazardous waste streams.Contained handling and disposal in designated, sealed hazardous waste containers.

The Core PPE Ensemble: Your Non-Negotiable Barrier

Personal Protective Equipment (PPE) is the final barrier between you and the chemical. It must be used in conjunction with primary engineering controls, most notably a certified chemical fume hood.[3][7]

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound powder (weighing, transfers, preparing solutions) must be performed inside a properly functioning chemical fume hood. This is critical to prevent the inhalation of fine particulates.[7]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3][5]

Personal Protective Equipment
  • Hand Protection:

    • Type: Nitrile rubber gloves are the standard recommendation. Always check the manufacturer's specifications for chemical resistance if available.

    • Technique: Double-gloving is strongly recommended. The outer glove is considered contaminated and should be removed immediately after handling the chemical. The inner glove protects you during the doffing process. Contaminated gloves must be disposed of as hazardous waste.[8]

  • Body Protection:

    • Type: A laboratory coat is mandatory. For procedures involving larger quantities or a higher risk of dust generation, a disposable, poly-coated gown that provides splash resistance is superior.[9][10]

    • Technique: The lab coat or gown must be fully buttoned or tied, with the cuffs of the sleeves tucked into the inner pair of gloves.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical safety goggles that provide a full seal around the eyes are required at all times when the chemical is being handled.[4][11] Standard safety glasses with side shields are insufficient.[8]

    • Enhanced Protection: For any procedure with a heightened risk of splashing or dust dispersion (e.g., cleaning up a spill, handling bulk quantities), a full-face shield must be worn over the chemical safety goggles.[9]

  • Respiratory Protection:

    • Standard Operations: When working within a certified fume hood, a respirator is not typically required.

    • Emergency/High-Risk Scenarios: For large spills or situations where the fume hood is not available or malfunctioning, a NIOSH-approved respirator is mandatory. A P100 (HEPA) filter is effective against particulates. For situations involving potential vapors, a combination cartridge (e.g., organic vapor/P100) should be used.[4][12] A respiratory protection program, including fit-testing, is required by OSHA for respirator use.[8][13]

Procedural Workflow: Integrating Safety at Every Step

Safe handling is a process, not just a set of equipment. The following workflow and protocols ensure that safety is integrated from preparation to disposal.

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Gearing Up cluster_handling Phase 3: Active Handling cluster_doffing Phase 4: Decontamination A Verify Fume Hood & Safety Stations B Assemble All Materials (Chemical, Glassware, Waste) A->B C Don Lab Coat/Gown D Don Inner Gloves C->D E Don Outer Gloves D->E F Don Goggles & Face Shield E->F G Perform Work Exclusively Inside Fume Hood F->G H Clean Work Area & Seal Chemical G->H I Seal All Contaminated Waste H->I J Remove Outer Gloves I->J K Remove Gown & Face Shield J->K L Remove Inner Gloves K->L M Wash Hands Thoroughly L->M

Caption: PPE and Chemical Handling Workflow Diagram.

Detailed Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat/Gown: Put on your lab coat or gown and ensure it is fully secured.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your chemical safety goggles, followed by a face shield if the procedure warrants it.

Doffing (Taking Off) Sequence - This is a critical step to prevent self-contamination.

  • Decontaminate: Before leaving the fume hood, wipe down your outer gloves with a damp cloth (if appropriate for the procedure) and dispose of the cloth in the hazardous waste container.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.

  • Remove Face Shield/Goggles: Handle by the strap or sides to remove your face shield (if used), followed by your goggles. Place them in a designated area for decontamination.

  • Remove Lab Coat/Gown: Remove your lab coat by rolling it away from your body, ensuring the contaminated exterior is folded inward.

  • Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[3][14]

Emergency Response and Disposal Plan

Exposure First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention if irritation occurs or persists.[4][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[3]

Spill Management
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Protect Yourself: Don the enhanced PPE ensemble, including a respirator, before re-entering the area.

  • Contain: Prevent the spill from spreading. For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[14] Do not sweep dry powder.

  • Clean: Carefully scoop the material and absorbent into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, and dispose of all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after cleanup.

Disposal Plan
  • Chemical Waste: All unused this compound and any material grossly contaminated with it must be disposed of as hazardous chemical waste.[3][4]

  • Contaminated PPE: All disposable PPE (gloves, gowns) used while handling the chemical must be placed in a sealed, labeled hazardous waste container.

  • Environmental Precaution: Do NOT dispose of this chemical or its containers down the drain or in general trash, due to its high aquatic toxicity.[3] All waste must be handled by a certified environmental disposal company, following all local, state, and federal regulations.

References

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • Pape, V. F. S., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. PMC - NIH. [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

  • NIOSH. Recommendations for Chemical Protective Clothing. CDC Archive. [Link]

  • Bocan. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 8-Hydroxyquinoline. [Link]

  • Capot Chemical. (2025). MSDS of Methyl 4-chloro-8-methoxyquinoline-2-carboxylate. [Link]

  • National Toxicology Program. (1986). TR-276: 8-Hydroxyquinoline in F344/N Rats and B6C3F1Mice. [Link]

  • Gaál, A., et al. (2024). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. [Link]

  • Chem-Supply. Safety Data Sheet: 3-Hydroxy-2-methylquinoline-4-carboxylic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.